Product packaging for 1-Tetradecanol(Cat. No.:CAS No. 112-72-1)

1-Tetradecanol

Numéro de catalogue: B045765
Numéro CAS: 112-72-1
Poids moléculaire: 214.39 g/mol
Clé InChI: HLZKNKRTKFSKGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetradecanol, also known as 1-Tetradecanol or Myristyl alcohol, is a saturated 14-carbon fatty alcohol of significant interest in biochemical and biophysical research. Its primary research value lies in its role as a model compound for studying lipid bilayer properties, membrane fluidity, and the biophysics of lipid rafts. Researchers utilize Tetradecanol to investigate the effects of hydrocarbon chain length on phase transition temperatures, as it exhibits a sharp melting point transition that is characteristic of pure, long-chain aliphatic compounds. This property makes it invaluable in calorimetry studies and for calibrating instruments. Furthermore, Tetradecanol serves as a crucial precursor in organic synthesis for producing surfactants, emulsifiers, and other ester derivatives, which are essential for formulating liposomes, nanoparticles, and drug delivery vehicles. Its mechanism of action in these systems involves integrating into lipid assemblies, modulating their permeability, stability, and interaction with biological membranes. This high-purity compound is an essential tool for advancing studies in materials science, cosmetic science, and pharmaceutical development. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O B045765 1-Tetradecanol CAS No. 112-72-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67905-32-2 (aluminum salt)
Record name Myristyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9026926
Record name 1-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C10-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C>14
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup)
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

7.39 (Air = 1)
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C
Record name Myristyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2923
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid, White crystals, Leaflets

CAS No.

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Tetradecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl alcohol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C10-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C12-16 Alcohols
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C>14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C14-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-TETRADECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C10-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C12-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C>14
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-15
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcohols, C14-15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C12-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C14-22 and C16-22-unsatd.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C>14
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C12-15
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alcohols, C10-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C
Record name TETRADECANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-TETRADECANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetradecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1] It is a white, waxy solid at room temperature with a faint alcoholic odor.[2] This compound is found in nature in plants like nutmeg (Myristica fragrans) and is also present in palm kernel oil and coconut oil, from which it is primarily produced via the hydrogenation of myristic acid or its esters.[1] In the pharmaceutical and cosmetic industries, this compound is utilized for its emollient properties in topical formulations and as a chemical intermediate in the synthesis of other molecules, such as surfactants.[2][3] Recent research has also highlighted its potential as an antibacterial and anti-inflammatory agent, making it a molecule of interest for drug development professionals.[4][5]

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name Tetradecan-1-ol[6]
Synonyms Myristyl alcohol, Tetradecyl alcohol, n-Tetradecanol[6]
Molecular Formula C₁₄H₃₀O[1]
Molecular Weight 214.39 g/mol [6]
CAS Number 112-72-1[6]
Appearance White waxy solid, flakes, or powder[2]
Odor Faint, fatty/waxy odor[2][7]
Table 2: Physical Properties of this compound
PropertyValueConditionsReference(s)
Melting Point 35-39 °C (95-102 °F)[8]
Boiling Point 289 °C (552 °F)at 760 mmHg[8]
Density 0.823 g/mLat 25 °C[8]
Solubility in Water 0.00013 g/Lat 23 °C[7]
Solubility in Solvents Soluble in diethyl ether, ethanol, chloroform[1][7]
Flash Point >110 °C (>230 °F)[8]
Vapor Pressure <1 hPaat 20 °C[8]
Vapor Density 7.4(Air = 1)[8]
log Kow (Octanol/Water) 6.03[6]
Table 3: Spectroscopic Data of this compound
Spectrum TypeKey Peaks / FeaturesReference(s)
¹H NMR Data available, characteristic peaks for a long-chain alcohol.[3][9]
¹³C NMR Data available, characteristic peaks for a C14 alcohol.[3][10]
IR Spectroscopy Strong, broad O-H stretch (~3330 cm⁻¹), C-H stretches (~2920, 2850 cm⁻¹), C-O stretch (~1058 cm⁻¹).[6][11][12]
Mass Spectrometry (EI) Molecular ion peak may be faint. Fragmentation pattern shows characteristic losses of (CH₂)nCH₃ groups (clusters 14 mass units apart). Common fragments at m/z 43, 55, 69, 83.[6][7][13][14]

Biological Activity and Potential Therapeutic Applications

This compound has demonstrated notable biological activities that are of interest to the drug development community.

Anti-inflammatory Activity

This compound possesses anti-inflammatory properties.[4][5] Studies have shown that it can modulate inflammatory responses. For instance, this compound has been observed to reduce the production of interleukin-8 (IL-8), a key pro-inflammatory cytokine, in AGS cells in response to Helicobacter pylori.[4] Furthermore, a topical formulation containing a this compound complex was effective in a rabbit model of periodontitis, where it inhibited inflammatory cell infiltration and osteoclastic activity, thereby halting the progression of the disease.[15][16] This suggests a potential role for this compound in mitigating inflammatory processes, possibly through the downregulation of pro-inflammatory cytokine signaling.

G cluster_stimulus Inflammatory Stimulus cluster_cell Host Cell (e.g., Macrophage, Epithelial Cell) cluster_response Inflammatory Response cluster_drug Intervention stimulus e.g., P. gingivalis H. pylori receptor Cellular Receptors (e.g., TLRs) stimulus->receptor Activates signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) receptor->signaling Initiates cytokine Pro-inflammatory Cytokines (e.g., IL-8, TNF-α) signaling->cytokine Induces Production infiltration Immune Cell Infiltration cytokine->infiltration Promotes destruction Tissue Destruction infiltration->destruction Leads to tetradecanol This compound tetradecanol->cytokine Inhibits Production

Figure 1: Logical pathway of this compound's anti-inflammatory action.
Antibacterial Activity

This compound is also recognized as an antibacterial agent.[4] While the precise mechanism is not fully elucidated, it is understood that long-chain fatty alcohols can exhibit antimicrobial effects. These effects are often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and subsequent cell death. Secondary metabolites from certain bacteria, including this compound, have shown inhibitory action against various pathogens through mechanisms such as altering cell membrane integrity and inhibiting biochemical pathways.[17]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are foundational for the characterization and quality control of the compound.

Melting Point Determination (Thiele Tube Method)

This method utilizes a Thiele tube to provide uniform heating of a sample in a capillary tube.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (-10 to 300 °C)

  • Rubber band or a small slice of rubber tubing

  • Bunsen burner or microburner

  • Clamp and stand

Procedure:

  • Sample Preparation: Finely powder a small amount of the this compound sample. Introduce a small amount of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.[18]

  • Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band. The sample in the tube should be level with the thermometer bulb.[19]

  • Heating: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the level of the oil. The sample should be positioned in the center of the main tube.[18][19]

  • Observation: Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion to ensure even heating. The convection currents in the oil will maintain a uniform temperature.[18][20]

  • Data Recording: Heat rapidly at first to get an approximate melting point, then allow the apparatus to cool slightly. For an accurate measurement, heat slowly (1-2 °C per minute) as you approach the approximate melting point.[20] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has turned into a clear liquid (T₂). The melting point range is T₁ - T₂.

G start Start prep Prepare Sample: Pack 2-3 mm of powdered This compound into capillary tube. start->prep setup Setup Apparatus: Attach capillary tube to thermometer. Insert into oil-filled Thiele tube. prep->setup heat Heat Side Arm: Gently heat with burner to establish convection currents. setup->heat observe Observe Sample: Note temperature (T1) when melting begins. heat->observe observe2 Continue Slow Heating: Note temperature (T2) when sample is fully liquid. observe->observe2 record Record Melting Range: The melting point is the range from T1 to T2. observe2->record end End record->end

Figure 2: Workflow for Melting Point Determination.
Boiling Point Determination (Simple Distillation Method)

This method is suitable when a sufficient quantity of the liquid sample (at least 5 mL) is available and also serves as a purification step.

Materials:

  • This compound sample (melted, >5 mL)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or sand bath

  • Boiling chips or magnetic stir bar

  • Clamps and stand

  • Water tubing for condenser

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus. Place the melted this compound and a few boiling chips into the distillation flask.[5][21]

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured.[22]

  • Heating: Begin heating the distillation flask. The liquid will start to boil, and vapors will rise.

  • Equilibration: As the vapor fills the head of the distillation flask, the temperature on the thermometer will rise and stabilize. Ensure that the thermometer bulb is constantly bathed in condensing vapor.[21]

  • Data Recording: Record the stable temperature at which the liquid is distilling at a steady rate (e.g., 1-2 drops per second). This stable temperature is the boiling point. It is also important to record the atmospheric pressure, as boiling point is pressure-dependent.[2][5]

G start Start setup Assemble Distillation Apparatus: Add >5 mL of melted this compound and boiling chips to flask. start->setup thermometer Position Thermometer: Bulb level with condenser side arm. setup->thermometer heat Heat Flask: Bring liquid to a gentle boil. thermometer->heat distill Observe Distillation: Wait for temperature to stabilize as vapor condenses. heat->distill record Record Boiling Point: Read the stable temperature during steady distillation. distill->record end End record->end

Figure 3: Workflow for Boiling Point Determination.
Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of solids and liquids.

Materials:

  • This compound sample (solid)

  • Pycnometer with a capillary stopper

  • Analytical balance (accurate to 0.001 g)

  • Distilled water (or another liquid of known density in which the solid is insoluble)

  • Thermometer

  • Small funnel

Procedure:

  • Mass of Empty Pycnometer: Weigh a clean, dry pycnometer with its stopper (m₀).[23]

  • Mass with Sample: Add a known mass of solid this compound to the pycnometer and weigh again (m₁). The mass of the sample is m_sample = m₁ - m₀.[24]

  • Mass with Sample and Liquid: Fill the pycnometer containing the sample with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m₂).[24]

  • Mass with Liquid Only: Empty and clean the pycnometer. Fill it completely with distilled water only, insert the stopper, dry the exterior, and weigh it (m₃).[23]

  • Calculation:

    • Mass of water in the filled pycnometer = m₃ - m₀

    • Mass of water in the pycnometer with the sample = m₂ - m₁

    • Mass of water displaced by the sample = (m₃ - m₀) - (m₂ - m₁)

    • Volume of the sample = (Mass of displaced water) / (Density of water at the measured temperature)

    • Density of this compound = (Mass of the sample) / (Volume of the sample)

G start Start weigh_empty Weigh empty, dry pycnometer (m0). start->weigh_empty weigh_sample Add this compound and weigh again (m1). weigh_empty->weigh_sample weigh_sample_water Fill with water, stopper, and weigh (m2). weigh_sample->weigh_sample_water weigh_water Weigh pycnometer filled with only water (m3). weigh_sample_water->weigh_water calculate Calculate Density: ρ = (m1-m0) * ρ_water / ((m3-m0) - (m2-m1)) weigh_water->calculate end End calculate->end

Figure 4: Workflow for Density Determination.
Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound sample

  • Solvent (e.g., water, buffer)

  • Glass flasks or vials with tight-fitting stoppers

  • Orbital shaker or agitator in a temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, GC, UV-Vis spectroscopy)

  • Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation is reached.[25][26]

  • Equilibration: Seal the flasks and place them in a shaker at a constant, controlled temperature. Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[25][27]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at the same temperature to separate the solid from the saturated solution.[25]

  • Sampling: Carefully withdraw an aliquot of the clear, supernatant liquid. It is crucial not to disturb the excess solid.

  • Analysis: Filter the aliquot immediately through a suitable filter. Dilute the filtrate as necessary and analyze the concentration of this compound using a validated analytical method.[28] The measured concentration represents the solubility of this compound in that solvent at that temperature.

G start Start prepare Prepare Suspension: Add excess solid this compound to a known volume of solvent. start->prepare equilibrate Equilibrate: Agitate the sealed flask at a constant temperature for 24-72h. prepare->equilibrate separate Separate Phases: Allow solid to settle or centrifuge the sample. equilibrate->separate sample Sample Supernatant: Withdraw a clear aliquot of the saturated solution. separate->sample analyze Filter and Analyze: Quantify the concentration of This compound in the filtrate. sample->analyze end End analyze->end

Figure 5: Workflow for Solubility Determination.

References

A Technical Guide to the Natural Sources and Extraction of Myristyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl alcohol, or 1-tetradecanol, a 14-carbon saturated fatty alcohol, is a valuable ingredient in the pharmaceutical, cosmetic, and chemical industries, primarily utilized for its emollient, surfactant, and stabilizing properties. This guide provides a comprehensive overview of the natural sources of myristyl alcohol, detailing its extraction and purification from these sources. It is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The primary natural feedstocks for myristyl alcohol production are coconut oil, palm kernel oil, and nutmeg, all of which are rich in myristic acid, the precursor to myristyl alcohol. The industrial production process predominantly involves the hydrolysis or transesterification of the triglycerides in these oils to yield free fatty acids or fatty acid methyl esters, followed by high-pressure catalytic hydrogenation to produce the fatty alcohol. Subsequent purification is typically achieved through fractional distillation and recrystallization to meet high-purity standards. This document outlines the methodologies for these processes and for the analytical quantification of myristyl alcohol.

Natural Sources of Myristyl Alcohol

Myristyl alcohol is derived from the reduction of myristic acid (tetradecanoic acid). The primary natural sources of myristic acid are tropical oils, with coconut oil, palm kernel oil, and nutmeg being the most commercially significant.

Quantitative Data on Myristic Acid Content

The concentration of myristic acid varies among these natural sources. The following table summarizes the typical myristic acid content found in each.

Natural SourceMyristic Acid Content (% w/w of total fatty acids)Reference(s)
Coconut Oil17.83 - 20.4%[1][2]
Palm Kernel Oil16.0 - 16.25%[3]
Nutmeg Butter75.69%[4][5]

Extraction and Production of Myristyl Alcohol

The industrial production of myristyl alcohol from natural sources is a multi-step process that begins with the liberation of fatty acids from triglycerides, followed by the reduction of myristic acid to myristyl alcohol, and concludes with purification.

Overall Production Workflow

The general workflow for the production of myristyl alcohol from natural oils is depicted below. This process typically involves two main routes: hydrolysis to free fatty acids followed by hydrogenation, or transesterification to fatty acid methyl esters (FAMEs) followed by hydrogenation.[6]

G cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Purification Natural Oil (Triglycerides) Natural Oil (Triglycerides) Hydrolysis Hydrolysis Natural Oil (Triglycerides)->Hydrolysis  Route 1 Transesterification Transesterification Natural Oil (Triglycerides)->Transesterification  Route 2 Free Fatty Acids (FFA) Free Fatty Acids (FFA) Hydrolysis->Free Fatty Acids (FFA) Fatty Acid Methyl Esters (FAME) Fatty Acid Methyl Esters (FAME) Transesterification->Fatty Acid Methyl Esters (FAME) High-Pressure Hydrogenation High-Pressure Hydrogenation Free Fatty Acids (FFA)->High-Pressure Hydrogenation Fatty Acid Methyl Esters (FAME)->High-Pressure Hydrogenation Crude Myristyl Alcohol Crude Myristyl Alcohol High-Pressure Hydrogenation->Crude Myristyl Alcohol Fractional Distillation Fractional Distillation Crude Myristyl Alcohol->Fractional Distillation Recrystallization Recrystallization Fractional Distillation->Recrystallization Purified Myristyl Alcohol Purified Myristyl Alcohol Recrystallization->Purified Myristyl Alcohol

Figure 1: General workflow for myristyl alcohol production.
Experimental Protocols

Option A: Hydrolysis to Free Fatty Acids

This process splits the triglyceride molecules into glycerol and free fatty acids.

  • Materials:

    • Palm kernel oil

    • Ethanolic potassium hydroxide (1.5 N)

    • Hydrochloric acid (6 N)

    • n-hexane

    • Distilled water

  • Procedure:

    • In a two-necked flask equipped with a reflux condenser, mix 50 g of palm kernel oil with 300 mL of 1.5 N ethanolic KOH solution.[5]

    • Heat the mixture in a water bath at 60°C for 2 hours with swirling.[5]

    • After cooling, transfer the mixture to a separating funnel.

    • Add 200 mL of water and 100 mL of 6 N hydrochloric acid to acidify the mixture.[5]

    • Extract the fatty acids three times with 100 mL portions of n-hexane.[5]

    • Wash the combined organic layers with 50 mL of distilled water.[5]

    • Remove the n-hexane under reduced pressure to obtain the free fatty acids.

Option B: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This process converts triglycerides into fatty acid methyl esters and glycerol.

  • Materials:

    • Coconut oil

    • Methanol

    • Potassium hydroxide (KOH)

  • Procedure:

    • Preheat coconut oil with 1-3% moisture content to 100°C for 20 minutes with continuous stirring to remove residual moisture.[7]

    • Cool the oil to 80°C.[7]

    • Prepare a methoxide catalyst by dissolving KOH (1% by weight of oil) in methanol (15% by weight of oil) with mild stirring.[7]

    • Slowly add the alcohol-catalyst mixture to the preheated oil with vigorous agitation, maintaining the temperature between 80-90°C for 70-90 minutes.[7]

    • After the reaction, cool the mixture to room temperature and allow it to settle for 8-10 hours.[7]

    • Separate the upper layer of coconut methyl esters from the lower glycerol layer using a separating funnel.[7]

This is the core step where myristic acid or its methyl ester is converted to myristyl alcohol.

  • Catalyst: Copper chromite is a commonly used catalyst for this reaction.[8][9]

  • Reaction Conditions:

    • Temperature: 200-250°C[10][11]

    • Pressure: 200-300 bar (approximately 2900-4350 psi)[10]

  • General Procedure (Slurry Reactor):

    • The fatty acid or fatty acid methyl ester feedstock is mixed with the copper chromite catalyst in a slurry-type reactor.

    • The reactor is pressurized with hydrogen to the target pressure (e.g., 3000 psig).[8]

    • The mixture is heated to the reaction temperature (e.g., 280°C) with vigorous agitation.[8]

    • The reaction is monitored by sampling and analyzing the conversion of the starting material.

    • Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The crude fatty alcohol is then ready for purification.

A. Fractional Distillation

Fractional distillation is used to separate myristyl alcohol from other fatty alcohols and impurities based on differences in boiling points. This is typically performed under vacuum to reduce the boiling points and prevent thermal degradation.[12][13]

  • Apparatus: A fractional distillation unit equipped with a vacuum pump, heating mantle, fractionating column (e.g., Vigreux or packed column), condenser, and collection flasks.

  • Procedure:

    • Charge the crude myristyl alcohol into the distillation flask.

    • Reduce the pressure in the system to the desired vacuum level (e.g., 1-10 mbar).[14]

    • Gradually heat the distillation flask.

    • Collect the different fractions based on their boiling points at the operating pressure. The C12/C14 fatty alcohol cut is typically collected for further purification of myristyl alcohol.[15]

    • Monitor the temperature at the head of the column to ensure sharp separation of the fractions.

B. Recrystallization

Recrystallization is a final purification step to obtain high-purity myristyl alcohol.

  • Solvent Selection: A suitable solvent is one in which myristyl alcohol is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Alcohols like ethanol or aqueous ethanol are often used.

  • Procedure:

    • Dissolve the myristyl alcohol fraction obtained from distillation in a minimum amount of a suitable hot solvent (e.g., near-boiling ethanol).[6][16][17]

    • If colored impurities are present, add a small amount of activated carbon and heat for a short period.

    • Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.[16][17]

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.[16][17]

    • Collect the purified myristyl alcohol crystals by vacuum filtration.[16]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[16]

    • Dry the crystals to remove any residual solvent.

Analytical Methods for Quantification

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method for the qualitative and quantitative analysis of myristyl alcohol.

GC-MS Analysis Workflow

G Sample Preparation Sample Preparation Derivatization (if necessary) Derivatization (if necessary) Sample Preparation->Derivatization (if necessary) GC Injection GC Injection Derivatization (if necessary)->GC Injection Separation in GC Column Separation in GC Column GC Injection->Separation in GC Column Ionization (EI/CI) Ionization (EI/CI) Separation in GC Column->Ionization (EI/CI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI/CI)->Mass Analysis (MS) Detection Detection Mass Analysis (MS)->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 2: Workflow for GC-MS analysis of myristyl alcohol.
Experimental Protocol for GC-MS Quantification

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing myristyl alcohol.

    • Dissolve the sample in a suitable solvent (e.g., hexane or a mixture of dichloromethane and methanol).[18]

    • Add a known amount of an internal standard (e.g., a fatty alcohol with a different chain length not present in the sample) for accurate quantification.

  • Derivatization (for fatty acids):

    • If analyzing the precursor myristic acid, it must be derivatized to its methyl ester (FAME) prior to GC analysis. This is commonly done using a reagent like boron trifluoride in methanol.

  • GC-MS Conditions:

    • Column: A capillary column suitable for fatty alcohol analysis (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 1 minute.

      • Ramp: Increase to 240°C at a rate of 4°C/min.

      • Hold at 240°C for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: m/z 40-500.

  • Quantification:

    • Identify the myristyl alcohol peak in the chromatogram based on its retention time and mass spectrum.

    • Integrate the peak area of myristyl alcohol and the internal standard.

    • Calculate the concentration of myristyl alcohol in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of myristyl alcohol and the internal standard.

Conclusion

The production of myristyl alcohol from natural sources is a well-established industrial process with a clear and defined workflow. Coconut oil, palm kernel oil, and nutmeg serve as abundant and renewable feedstocks rich in the myristic acid precursor. The conversion to myristyl alcohol through high-pressure hydrogenation, followed by purification via fractional distillation and recrystallization, allows for the production of a high-purity product suitable for a wide range of applications in the pharmaceutical and cosmetic industries. The analytical methods outlined provide robust means for quality control and quantification throughout the production process. This guide provides the foundational technical knowledge for researchers and professionals working with or developing processes involving myristyl alcohol.

References

A Technical Guide to the Synthesis of 1-Tetradecanol from Myristic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the production of 1-tetradecanol, a C14 fatty alcohol, from its corresponding carboxylic acid, myristic acid. This compound, also known as myristyl alcohol, is a valuable chemical intermediate and formulation component in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] This document provides a comparative analysis of the most common laboratory and industrial methods for this transformation, focusing on detailed experimental protocols, quantitative data, and process workflows.

Introduction

Myristic acid (tetradecanoic acid), a saturated fatty acid, is the direct precursor for the synthesis of this compound.[1][3] The conversion is a reduction of the carboxylic acid functional group to a primary alcohol. The principal methods employed for this reduction are catalytic hydrogenation and chemical reduction using metal hydrides such as lithium aluminum hydride (LAH) or borane complexes. The choice of method often depends on the desired scale of production, cost considerations, and the required purity of the final product.

Methods of Synthesis

The following sections provide detailed descriptions of the primary methods for the synthesis of this compound from myristic acid.

Catalytic Hydrogenation

Catalytic hydrogenation is the most common industrial method for the production of fatty alcohols from fatty acids or their esters.[3] This process involves the reaction of myristic acid with hydrogen gas at elevated temperature and pressure in the presence of a metal catalyst.

A typical laboratory-scale catalytic hydrogenation of myristic acid can be performed as follows:

  • Catalyst Preparation: A supported metal catalyst, such as 5% Palladium on Carbon (Pd/C) or a bimetallic catalyst like Palladium-Tin on carbon (Pd-Sn/C), is prepared or obtained commercially.[4]

  • Reaction Setup: A high-pressure autoclave reactor is charged with myristic acid, a suitable solvent (e.g., 2-propanol/water mixture), and the catalyst.[4]

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 3.0 MPa). The reaction mixture is heated to the target temperature (e.g., 240 °C) and stirred vigorously for a specified duration (e.g., 13 hours).[4]

  • Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude this compound can be purified by distillation or recrystallization from a suitable solvent like ethanol.

ParameterValueReference
Catalyst Bimetallic Pd-Sn/C[4]
Catalyst Loading Not specified
Solvent 2-propanol/water[4]
Temperature 240 °C[4]
Pressure 3.0 MPa[4]
Reaction Time 13 hours[4]
Conversion of Myristic Acid 100%[4]
Yield of this compound Up to 73.2% (for stearic acid)[4]
Purity Not specified

Note: The yield provided is for the hydrogenation of stearic acid to 1-octadecanol using a similar catalyst system, as specific yield for myristic acid under these exact conditions was not found. However, the process is analogous.

Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols with high efficiency.[2][5][6] This method is commonly used for laboratory-scale synthesis due to its high yields and relatively mild reaction conditions.

A general procedure for the LAH reduction of a carboxylic acid is as follows:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Myristic Acid: A solution of myristic acid in the same dry solvent is added dropwise to the LAH suspension at 0 °C. The reaction is typically exothermic.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure, often referred to as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • Work-up and Purification: The resulting precipitate is removed by filtration, and the filter cake is washed with additional solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by rotary evaporation to yield crude this compound. Further purification can be achieved by distillation under reduced pressure or recrystallization.

ParameterValueReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[6]
Solvent Diethyl ether or THF
Temperature 0 °C to reflux
Reaction Time Several hours
Yield Generally high (often >90%)[6]
Purity High after purification

Note: Specific quantitative data for the LAH reduction of myristic acid was not available in the searched literature, but high yields are generally expected for this type of reaction.

Borane Reduction

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids to primary alcohols.[7] Borane is generally considered a milder reducing agent than LAH and can offer better selectivity in the presence of other functional groups.

A typical procedure for the borane reduction of a carboxylic acid is as follows:

  • Reaction Setup: A solution of myristic acid in a dry aprotic solvent like THF is placed in a flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Borane: A solution of BH₃·THF is added to the myristic acid solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period until the reduction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

  • Work-up and Purification: The reaction is quenched by the slow addition of water or methanol. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over a drying agent, and concentrated to give the crude this compound. Purification is typically achieved by distillation or recrystallization.

ParameterValueReference
Reducing Agent Borane-Tetrahydrofuran Complex (BH₃·THF)[7]
Solvent Tetrahydrofuran (THF)[7]
Temperature Room temperature[7]
Reaction Time Varies depending on substrate
Yield Generally high[7]
Purity High after purification

Note: While borane is a well-established reagent for this transformation, specific quantitative data for the reduction of myristic acid was not found in the provided search results.

Process Workflows

The following diagrams illustrate the typical experimental workflows for the synthesis of this compound from myristic acid using the methods described above.

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Myristic_Acid Myristic Acid Autoclave High-Pressure Autoclave Myristic_Acid->Autoclave Catalyst Catalyst (e.g., Pd/C) Catalyst->Autoclave Solvent Solvent Solvent->Autoclave Filtration Filtration Autoclave->Filtration H₂, Heat, Pressure Solvent_Removal Solvent Removal Filtration->Solvent_Removal Remove Catalyst Purification Purification (Distillation/ Recrystallization) Solvent_Removal->Purification Product This compound Purification->Product

Caption: Workflow for Catalytic Hydrogenation of Myristic Acid.

LAH_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Myristic_Acid_Sol Myristic Acid in Dry Ether Reaction_Vessel Reaction Vessel (0°C to Reflux) Myristic_Acid_Sol->Reaction_Vessel Dropwise Addition LAH_Suspension LiAlH₄ Suspension in Dry Ether LAH_Suspension->Reaction_Vessel Quenching Quenching (H₂O, NaOH) Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Precipitate Al Salts Drying Drying Filtration->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification Solvent_Removal->Purification Product This compound Purification->Product

Caption: Workflow for LAH Reduction of Myristic Acid.

Conclusion

The synthesis of this compound from myristic acid can be effectively achieved through several established methods. Catalytic hydrogenation is the preferred route for large-scale industrial production due to its cost-effectiveness and the use of heterogeneous catalysts that are easily separated. For laboratory-scale synthesis where high yields are paramount, reduction with lithium aluminum hydride is a robust and reliable method. Borane reduction offers a milder alternative to LAH, with the potential for greater functional group tolerance. The selection of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired scale, purity, and economic constraints. Further optimization of reaction conditions for each method can lead to improved yields and purities of the final this compound product.

References

1-Tetradecanol (CAS Number 112-72-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1][2] This white, waxy solid is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[1][2] With its emollient properties, this compound is a common ingredient in cosmetics. Beyond its use in personal care products, it serves as a crucial intermediate in chemical synthesis and is gaining attention in pharmaceutical and drug development for its antibacterial and anti-inflammatory properties.[3][4] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and an exploration of the biological activities and potential mechanisms of action of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below. These properties are fundamental for its application in various scientific and industrial fields.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 112-72-1[1][5]
Molecular Formula C₁₄H₃₀O[1][5]
Molecular Weight 214.39 g/mol [5][6]
Appearance White crystalline solid, waxy solid, or flakes[1][5][7]
Odor Faint fatty or waxy odor[8]
Melting Point 35-39 °C[1][5]
Boiling Point 289 °C (at 1013 hPa)[5][6]
Density 0.823 g/mL at 25 °C[1][5]
Vapor Pressure <1 hPa at 20 °C[5][6]
Flash Point >230 °F (>110 °C)[5]
Autoignition Temperature 240 °C[6]
Refractive Index 1.4454[5]
Table 2: Solubility and Partition Coefficient of this compound
PropertyValueReference(s)
Water Solubility 0.00013 g/L at 23 °C (practically insoluble)[5]
Solubility in Organic Solvents Soluble in diethyl ether, slightly soluble in ethanol[1][2]
LogP (Octanol-Water Partition Coefficient) 6.03

Experimental Protocols for Property Determination

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable determination of chemical properties.

Melting Point/Melting Range Determination (OECD Guideline 102)

The melting point of this compound can be determined using several methods, including the capillary method, hot-stage apparatus, or differential scanning calorimetry (DSC). The capillary method is a common and straightforward approach.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a heated bath (e.g., silicone oil) or a metal block heating apparatus equipped with a calibrated thermometer or a temperature sensor.

  • Heating: The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder this compound B Load into Capillary Tube A->B C Place in Heating Apparatus B->C D Heat at Controlled Rate C->D E Observe Melting D->E F Record Melting Range E->F experimental_workflow_boiling_point cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Place this compound in Distillation Flask B Assemble Distillation Apparatus A->B C Heat the Flask B->C D Observe for Boiling and Condensation C->D E Record Stable Temperature D->E F Boiling Point E->F experimental_workflow_solubility cluster_prep Column Preparation cluster_elution Elution and Analysis cluster_result Result A Coat Inert Support with this compound B Pack Column with Coated Support A->B C Pass Water Through Column B->C D Collect Eluate Fractions C->D E Analyze Concentration (e.g., GC-MS) D->E F Water Solubility E->F antibacterial_mechanism cluster_interaction Interaction with Bacterial Cell cluster_effect Membrane Disruption cluster_outcome Cellular Outcome A This compound B Bacterial Cell Membrane (Lipid Bilayer) A->B Intercalation of Alkyl Chain C Increased Membrane Fluidity and Permeability B->C D Loss of Membrane Integrity C->D E Leakage of Intracellular Components (Ions, Metabolites) D->E F Bacterial Cell Death E->F anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Inflammatory Response A e.g., LPS, Pathogens B Activation of MAPK & NF-κB Pathways A->B D Production of Pro-inflammatory Cytokines (e.g., IL-8, TNF-α) B->D C This compound C->B Inhibition E Inflammation D->E osteoclastogenesis_inhibition cluster_differentiation Osteoclast Differentiation cluster_outcome Outcome A Osteoclast Precursors B RANKL Signaling A->B Stimulation C Mature Osteoclasts B->C F Reduced Bone Resorption C->F Inhibited Activity D This compound D->B Inhibition E Activation of PPARs D->E E->B Inhibition

References

An In-depth Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Tetradecanol (also known as Myristyl Alcohol), a C14 straight-chain saturated fatty alcohol. Understanding its solubility characteristics is crucial for its application in cosmetics, pharmaceuticals, and chemical synthesis, particularly in formulation development, purification processes, and as a phase-change material.

Introduction to this compound

This compound is a white, waxy solid at room temperature with the molecular formula C₁₄H₃₀O.[1] Its structure consists of a long, nonpolar fourteen-carbon alkyl chain and a polar hydroxyl (-OH) head group. This amphiphilic nature dictates its solubility behavior, making it practically insoluble in water but soluble in various organic solvents.[1][2] Its properties are leveraged in numerous applications, including as an emollient and emulsion stabilizer in cosmetics, and as a chemical intermediate for surfactants.[3][4]

Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle. The long, lipophilic hydrocarbon tail dominates its behavior, leading to good solubility in nonpolar and moderately polar organic solvents. The polar hydroxyl group allows for some interaction with polar solvents, particularly alcohols.

Qualitative Solubility Summary:

Based on available literature, this compound exhibits the following qualitative solubility profile:

  • Very Soluble / Soluble in: Acetone, Benzene, Chloroform, Cyclohexane, Diethyl Ether, Ethanol, Methanol, n-Hexane, Toluene.[3][5]

  • Slightly Soluble in: Ethanol (some sources indicate slight solubility, suggesting concentration limits).[2]

  • Insoluble in: Dimethyl Sulfoxide (DMSO), Ethylene Glycol, Water.[2][3][5]

Quantitative Solubility Data:

The tables below summarize the available quantitative information and reference key studies where more detailed data can be found.

Table 1: Solubility in Aromatic Hydrocarbons (Note: The specific data points are contained within the cited academic journal articles.)

SolventTemperature RangeType of DataSource Journal Reference
BenzeneVariesSolid-Liquid Equilibrium (mole fraction)Journal of Chemical Thermodynamics
TolueneVariesSolid-Liquid Equilibrium (mole fraction)Fluid Phase Equilibria[6]
NaphthaleneSee Phase DiagramSolid-Liquid Equilibrium (mole fraction)Fluid Phase Equilibria[4]
BiphenylSee Phase DiagramSolid-Liquid Equilibrium (mole fraction)Fluid Phase Equilibria[4]

Table 2: Solubility in Other Organic Solvents

SolventTemperature (°C)Solubility
Acetonitrile10 - 48.45Mutual solubility data available (mole fraction)

Factors Influencing Solubility

The dissolution of a solid solute like this compound into a solvent is a complex process influenced by several interrelated factors. These include the physicochemical properties of both the solute and the solvent, as well as external conditions. The following diagram illustrates these key relationships.

G Factors Influencing the Solubility of this compound cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility (this compound in Solvent) MolecularSize Molecular Size (Long C14 Chain) MolecularSize->Solubility Affects Polarity Polarity (Amphiphilic) Polarity->Solubility Affects CrystalLattice Crystal Lattice Energy (Solid State) CrystalLattice->Solubility Affects SolventPolarity Solvent Polarity SolventPolarity->Solubility Affects H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Affects Temperature Temperature Temperature->Solubility Affects Pressure Pressure Pressure->Solubility Minor effect for solid-liquid

Caption: Logical diagram of factors affecting this compound solubility.

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a liquid solvent is typically determined using several established methods. The choice of method depends on factors like the properties of the solute and solvent, the required precision, and the available equipment.

A. Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.

  • Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period until equilibrium is reached, meaning the concentration of the dissolved solute remains constant.

  • Detailed Protocol:

    • Preparation: Add an excess of this compound to a vial or flask containing the organic solvent of interest. The exact amount of excess solid is not critical, but enough must be present to ensure saturation.

    • Equilibration: Seal the container and place it in a thermostated shaker or water bath set to the desired temperature. Agitate the mixture continuously. The time required to reach equilibrium must be predetermined and can range from 24 to 72 hours.

    • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant (the clear, saturated solution) using a pre-heated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

    • Analysis: Accurately determine the concentration of this compound in the filtered sample. This can be done using various analytical techniques:

      • Gravimetric Analysis: Weigh a precise amount of the saturated solution, evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven), and weigh the remaining solid residue.

      • Chromatography (GC/HPLC): Dilute the sample and analyze it using a calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system.

      • Spectroscopy: If this compound has a suitable chromophore or can be derivatized, UV-Vis spectroscopy can be used against a standard curve.

B. Dynamic (Synthetic) Method using Differential Scanning Calorimetry (DSC)

This method is useful for determining the solid-liquid phase diagram of binary mixtures.

  • Principle: A mixture of the solute and solvent at a known composition is heated or cooled at a controlled rate in a Differential Scanning Calorimeter (DSC). The temperature at which the last crystal melts (on heating) is the liquidus temperature, which corresponds to the solubility at that specific composition.

  • Detailed Protocol:

    • Sample Preparation: Prepare a series of mixtures of this compound and the solvent with precisely known compositions (mole fraction).

    • DSC Analysis: Hermetically seal a small, known mass of a mixture in a DSC pan.

    • Heating Cycle: Place the pan in the DSC instrument and cool it to a temperature where the entire mixture is solid. Then, heat the sample at a slow, constant rate (e.g., 0.5–2 K/min).

    • Data Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting process. The peak onset or peak maximum temperature is recorded as the solubility temperature for that specific mixture composition.

    • Phase Diagram Construction: Repeat the process for all prepared compositions to construct the solid-liquid equilibrium curve (the phase diagram).[4]

The following diagram illustrates the general workflow for the Isothermal Shake-Flask Method.

G Experimental Workflow: Isothermal Shake-Flask Method A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Seal and agitate mixture in a thermostated bath (e.g., 24-72h). A->B C 3. Phase Separation Allow solid to settle. Withdraw supernatant via a filtered syringe. B->C D 4. Analysis of Saturated Solution C->D E Gravimetric Method (Evaporate solvent,weigh residue) D->E Option A F Chromatographic Method (GC or HPLC analysis) D->F Option B G 5. Calculation Determine solubility (e.g., g/100mL or mole fraction). E->G F->G

Caption: Workflow for the Isothermal Shake-Flask solubility method.

References

An In-Depth Technical Guide to the Melting and Boiling Points of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for 1-tetradecanol, also known as myristyl alcohol. The document details established physicochemical data and outlines the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

This compound is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O. At room temperature, it exists as a white, waxy solid.[1] The melting and boiling points are critical physical properties for identification, purity assessment, and process design in various applications, including cosmetics and pharmaceuticals.[2][3]

The following tables summarize the reported melting and boiling point data for this compound from various reputable sources.

Table 1: Melting Point of this compound

Temperature Range (°C)Temperature (°F)Source(s)
35-3995-102.2[4][5][6]
37.799.7[7]
38100[1][8]
38.0 to 41.0100.4 to 105.8
39.5103.1[7]
39-41102.2-105.8[9]

Table 2: Boiling Point of this compound

Temperature (°C)Temperature (°F)Pressure (mmHg)Source(s)
>220>428Not Specified[9]
>260>500Not Specified[1][8]
289552.2760 (lit.)[4][5][6]
295.8564.4760[7]
Not Specified505.8760[7]
173343.420

Note: "lit." indicates a value cited from scientific literature.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for substance characterization. The following are detailed methodologies for these measurements.

Melting Point Determination Protocol (Capillary Method)

The capillary method is a standard and widely adopted technique for determining the melting point of a solid substance.[3] Modern laboratories often employ automated or semi-automated melting point apparatus (e.g., Mel-Temp or similar devices) for enhanced accuracy and control.[10][11]

Apparatus:

  • Melting point apparatus with a heating block, thermometer, and viewing lens.[12]

  • Glass capillary tubes (sealed at one end).[13]

  • Mortar and pestle (if sample requires pulverization).

  • Spatula and tamping rod.

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.[13]

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[13]

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly to a height of 2-3 mm.[13]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]

  • Approximate Determination (Optional but Recommended): Perform a rapid heating run (10-20°C per minute) to find an approximate melting range. This saves time in subsequent, more precise measurements.[10]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample. Heat at a rapid rate to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[10]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible. The sample may appear to "sweat" or shrink just before this point.[13]

    • Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.[13]

    • The melting point is reported as the T₁-T₂ range. A narrow range (0.5-2°C) typically indicates a high degree of purity.[2]

Boiling Point Determination Protocol (Thiele Tube Method)

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a liquid, especially when only a small sample volume is available.[14] The unique shape of the tube facilitates uniform heating of the oil bath through convection currents.[15][16]

Apparatus:

  • Thiele tube.

  • High-boiling point liquid (e.g., mineral oil).

  • Thermometer.

  • Small test tube (e.g., Durham tube).

  • Capillary tube (sealed at one end).

  • Rubber band or wire for attachment.

  • Bunsen burner or microburner.

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the liquid this compound (pre-melted if necessary) into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[14]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[17]

  • Thiele Tube Setup: Insert the thermometer and sample assembly into the Thiele tube, which is filled with mineral oil to a level above the side-arm junction. The sample should be positioned in the center of the main tube.[17]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents will ensure the entire oil bath heats evenly.[14]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached, the bubbling will become a rapid and continuous stream as the vapor pressure of the sample overcomes the atmospheric pressure.[18]

  • Recording the Boiling Point: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube. Record this temperature.[14][17]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a substance like this compound.

G cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Thiele Tube) mp_start Start MP Determination mp_prep Prepare Dry, Powdered Sample mp_start->mp_prep mp_load Load 2-3 mm of Sample into Capillary Tube mp_prep->mp_load mp_place Place Tube in Melting Point Apparatus mp_load->mp_place mp_heat_fast Rapid Heating (10-20°C/min) to Find Approx. MP mp_place->mp_heat_fast mp_cool Cool Apparatus Below Approx. MP mp_heat_fast->mp_cool mp_heat_slow Slow Heating (1-2°C/min) near MP mp_cool->mp_heat_slow mp_observe Observe Melting Range mp_heat_slow->mp_observe mp_record Record T1 (First Droplet) and T2 (All Liquid) mp_observe->mp_record Melting Observed mp_end End MP Determination mp_record->mp_end bp_start Start BP Determination bp_prep Add ~0.5 mL Liquid Sample to Small Test Tube bp_start->bp_prep bp_invert Place Inverted Capillary Tube in Sample bp_prep->bp_invert bp_assemble Attach Sample Tube to Thermometer bp_invert->bp_assemble bp_place Insert Assembly into Thiele Tube bp_assemble->bp_place bp_heat Gently Heat Side Arm of Thiele Tube bp_place->bp_heat bp_observe Observe Bubbles bp_heat->bp_observe bp_remove_heat Remove Heat Source bp_observe->bp_remove_heat Steady Stream of Bubbles bp_record Record Temperature when Liquid Enters Capillary bp_remove_heat->bp_record bp_end End BP Determination bp_record->bp_end

Caption: Workflow for Melting and Boiling Point Determination.

References

Spectral characterization of 1-Tetradecanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It presents as a white, waxy solid and finds applications in the cosmetics industry as an emollient in products like cold creams and as an intermediate in the chemical synthesis of other products, such as surfactants.[1][2] A thorough understanding of its molecular structure is crucial for its application, and this is achieved through various spectroscopic techniques. This guide provides an in-depth analysis of the spectral data of this compound obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound provides a proton map of the molecule. The signals are characterized by their chemical shift (δ), multiplicity, and integration.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.64Triplet2H-CH₂-OH (C1)
~1.57Quintet2H-CH₂-CH₂-OH (C2)
~1.26Broad Singlet~22H-(CH₂)₁₁- (C3-C13)
~0.88Triplet3H-CH₃ (C14)

Data sourced from SpectraBase and ChemicalBook.[3][4]

Interpretation of the ¹H NMR Spectrum:

  • The triplet at approximately 3.64 ppm corresponds to the two protons on the carbon atom bonded to the hydroxyl group (C1). The signal is split into a triplet by the two adjacent protons on C2.

  • The quintet around 1.57 ppm is assigned to the two protons on the C2 carbon, which are split by the protons on both C1 and C3.

  • The large, broad singlet at approximately 1.26 ppm represents the overlapping signals of the 22 protons of the long methylene chain (-(CH₂)₁₁-).

  • The triplet at about 0.88 ppm corresponds to the three protons of the terminal methyl group (C14), split by the two adjacent protons on C13.

G ¹H NMR Signal Assignments for this compound cluster_0 This compound Structure cluster_1 ¹H NMR Signals CH3 CH3 C13 C13 CH3->C13 s1 δ ~0.88 (t, 3H) CH3->s1 C3_12 C3_12 C13->C3_12 (CH₂)₁₁ C2 C2 C3_12->C2 s2 δ ~1.26 (br s, 22H) C3_12->s2 C1 C1 C2->C1 s3 δ ~1.57 (q, 2H) C2->s3 OH OH C1->OH s4 δ ~3.64 (t, 2H) C1->s4 G ¹³C NMR Signal Assignments for this compound cluster_0 This compound Structure cluster_1 ¹³C NMR Signals C14 C14 C13 C13 C14->C13 s1 δ ~14.1 C14->s1 C4_12 C4-C12 C13->C4_12 s2 δ ~22.7 C13->s2 C3 C3 C4_12->C3 s3 δ ~29.4-31.9 C4_12->s3 C2 C2 C3->C2 s4 δ ~25.8 C3->s4 C1 C1 C2->C1 s5 δ ~32.8 C2->s5 s6 δ ~63.1 C1->s6 G Major Fragmentation Pathways of this compound in MS M [CH₃(CH₂)₁₂CH₂OH]⁺˙ m/z 214 M_H2O [C₁₄H₂₈]⁺˙ m/z 196 M->M_H2O - H₂O (Dehydration) Alkyl_Fragments Alkyl Fragments [CnH₂n+₁]⁺ m/z = 43, 57, 71... M->Alkyl_Fragments - C₁₃H₂₇OH, etc. (Chain Cleavage)

References

Thermochemical data for 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermochemical Data of 1-Tetradecanol

Introduction

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1] It presents as a white, waxy crystalline solid and is utilized in various industries, most notably in cosmetics as an emollient in products like cold creams.[1][2] It also serves as a chemical intermediate in the synthesis of surfactants and has been explored for its potential in temperature-regulated drug release systems.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of its thermochemical properties is crucial for process design, formulation, stability analysis, and safety assessments.

This technical guide provides a comprehensive overview of the core thermochemical data for this compound. It includes quantitative data for key thermodynamic properties, detailed descriptions of the experimental methodologies used for their determination, and graphical representations of experimental workflows and phase transition relationships.

Quantitative Thermochemical Data

The following tables summarize the essential thermochemical properties of this compound based on available literature data.

Table 1: Standard Enthalpy and Entropy Data for this compound

PropertySymbolValueUnitsReference(s)
Standard Molar Enthalpy of Formation (solid)ΔfH°solid-474.80 ± 2.60kJ/mol[3]
Standard Molar Enthalpy of Combustion (solid)ΔcH°solid-9126.39kJ/mol[4]
Standard Molar Enthalpy of Combustion (solid)ΔcH°solid-9213 ± 8kJ/mol[5]

Table 2: Heat Capacity of this compound

PhasePropertyValue / EquationTemperature (K)UnitsReference(s)
SolidConstant Pressure Heat Capacity (Cp,solid)426.5298.15J/mol·K[5][6]
SolidHeat Capacity EquationC/R = 0.360T - 56.06269 to 311Dimensionless (R=8.3145 J/mol·K)[5][6]
LiquidHeat Capacity EquationC/R = 0.159T + 13.618311 to 379Dimensionless (R=8.3145 J/mol·K)[5][6]

Table 3: Phase Transition Data for this compound

TransitionPropertyValueTemperature (K)UnitsReference(s)
Fusion Melting Point (Tfus)311 ± 1N/AK[6]
Enthalpy of Fusion (ΔfusH)49.400311kJ/mol[7][8]
Enthalpy of Fusion (ΔfusH)47.29308.1kJ/mol[7][8]
Entropy of Fusion (ΔfusS)151.04311.2J/mol·K[7][8]
Vaporization Boiling Point (Tboil)562.2N/AK[6]
Enthalpy of Vaporization (ΔvapH°)102.2StandardkJ/mol[6]
Enthalpy of Vaporization (ΔvapH)93.6328kJ/mol[7][8]
Sublimation Enthalpy of Sublimation (ΔsubH)143.9300kJ/mol[7][8]
Solid-Solid Enthalpy of Transition (β → α)23.800311.2kJ/mol[8]
Entropy of Transition (β → α)76.5311.2J/mol·K[8]
Enthalpy of Transition (β → crystal)1.800306kJ/mol[8]
Entropy of Transition (β → crystal)5.9306J/mol·K[8]

Experimental Protocols

The determination of thermochemical data relies on precise calorimetric techniques. The primary methods cited for this compound are detailed below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure changes in physical properties with temperature, such as melting point, enthalpy of fusion, and heat capacity.[9][10]

  • Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and an inert reference material as a function of temperature.[10] The sample and reference are maintained at nearly the same temperature throughout the experiment.[10] Phase transitions in the sample result in a differential heat flow, which is detected and recorded.[11]

  • Methodology:

    • Sample Preparation: A small, accurately weighed amount of this compound (typically a few milligrams) is hermetically sealed in a sample pan, often made of aluminum. An empty sealed pan is used as the reference.

    • Instrumentation: The sample and reference pans are placed in the DSC cell.

    • Temperature Program: The cell is subjected to a controlled temperature program. For determining melting point and enthalpy of fusion, this typically involves heating at a constant linear rate (e.g., 5-10 K/min).

    • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

    • Data Analysis: The resulting plot of heat flow versus temperature (a thermogram) shows peaks corresponding to thermal events. The temperature at the peak maximum or onset is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (e.g., ΔfusH).[9] For heat capacity measurements, the displacement of the baseline is analyzed.

Static Bomb Calorimetry

This method is the standard for determining the enthalpy of combustion (ΔcH°) of solid and liquid samples.[4]

  • Principle: A known mass of the substance is combusted completely in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature increase is measured.

  • Methodology:

    • Sample Preparation: A weighed pellet of this compound is placed in a crucible inside the steel bomb. A fuse wire is positioned to contact the sample.

    • Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (e.g., 30 atm).

    • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • Ignition: The sample is ignited by passing an electric current through the fuse wire.

    • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

    • Calculation: The total heat evolved (q) is calculated from the temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system. The molar enthalpy of combustion is then calculated from the heat evolved and the moles of sample burned.[12][13]

Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring heat capacity and enthalpies of phase transitions by minimizing heat exchange with the surroundings.

  • Principle: The sample is contained within a vessel that is surrounded by an adiabatic shield or jacket. The temperature of this shield is continuously adjusted to match the temperature of the sample vessel, thereby creating a zero temperature difference and preventing any heat loss or gain.

  • Methodology:

    • Setup: A known mass of this compound is placed in the calorimeter vessel.

    • Heating: A measured amount of electrical energy is supplied to a heater within the vessel, causing the temperature of the sample to rise.

    • Temperature Measurement: The temperature of the sample is precisely measured after each energy input, once equilibrium is reached.

    • Adiabatic Control: Throughout the heating process, the temperature of the surrounding shield is controlled to match the sample's temperature.

    • Calculation: The heat capacity (Cp) is calculated from the amount of electrical energy supplied and the resulting temperature change (ΔT). When a phase transition occurs, the energy input does not cause a temperature change until the transition is complete; this energy input directly corresponds to the enthalpy of the transition.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the generalized workflow for determining thermochemical properties and the phase transition pathway of this compound.

G cluster_0 Thermochemical Data Determination Workflow A Sample Preparation (Weighing, Encapsulation) B Calorimeter Setup (DSC, Bomb, Adiabatic) A->B C Define Temperature Program (Heating/Cooling Rate) B->C D Data Acquisition (Heat Flow / Temp vs. Time) C->D E Data Analysis (Peak Integration, Baseline Shift) D->E F Calculate Thermodynamic Properties (ΔH, ΔS, Cp) E->F

Caption: Generalized workflow for calorimetric experiments.

G A Solid (β-crystal) B Solid (α-crystal) A->B ΔH_trs = 23.8 kJ/mol T = 311.2 K C Liquid B->C ΔH_fus = 25.1 kJ/mol T = 310.8 K D Gas C->D ΔH_vap = 102.2 kJ/mol T = 562.2 K

Caption: Phase transition pathway for this compound.

References

The Biological Origin of Myristyl Alcohol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Myristyl alcohol (1-tetradecanol), a C14 straight-chain saturated fatty alcohol, is a naturally occurring lipid metabolite in the plant kingdom. While often found in smaller quantities compared to its longer-chain counterparts in epicuticular waxes, it serves as a crucial intermediate in the biosynthesis of various specialized lipids and contributes to the chemical composition of plant protective layers.[1] This alcohol and its derivatives, such as wax esters, are integral to forming hydrophobic barriers like cuticular wax and suberin, which are essential for protecting plants against environmental stressors, including water loss and pathogen attack.[2][3] Understanding the biosynthetic pathway of myristyl alcohol is pivotal for researchers in plant biochemistry, metabolic engineering, and the development of novel oleochemicals. This technical guide provides an in-depth overview of the core biosynthetic pathway, quantitative data on its occurrence, detailed experimental protocols for its study, and visual diagrams of key processes.

The Biosynthetic Pathway of Myristyl Alcohol

The synthesis of myristyl alcohol in plants originates from the well-established fatty acid synthesis (FAS) pathway, primarily occurring within the plastids. The direct precursor, myristic acid (14:0), is a product of the FAS cycle. The subsequent conversion to myristyl alcohol involves activation and reduction steps, predominantly associated with the endoplasmic reticulum (ER).

Step 1: Synthesis of Myristoyl-ACP De novo fatty acid synthesis in the plastids generates saturated acyl chains attached to an Acyl Carrier Protein (ACP). The process terminates at various chain lengths, with thioesterases playing a key role in releasing the fatty acid. Specifically, certain acyl-ACP thioesterases (FatB type) exhibit activity towards C14-ACP, releasing free myristic acid.

Step 2: Activation to Myristoyl-CoA The free myristic acid is transported from the plastid to the ER, where it is activated by a long-chain acyl-CoA synthetase (LACS) into its thioester derivative, myristoyl-coenzyme A (myristoyl-CoA). This activation step is essential for making the carboxyl group reactive for downstream modification.

Step 3: Reduction to Myristyl Alcohol The final and committing step is the reduction of the activated carboxyl group of myristoyl-CoA. This reaction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs) .[2] These enzymes utilize a reducing agent, typically NADPH, to perform a four-electron reduction of the acyl-CoA thioester to a primary fatty alcohol.[3] While a two-step process involving an aldehyde intermediate has been proposed, in plants, a single FAR enzyme is understood to catalyze the full reduction to the alcohol without releasing the intermediate aldehyde.[3]

Data Presentation: Quantitative Analysis

Quantitative data on myristyl alcohol content and the enzymatic efficiency of its synthesis are crucial for comparative studies and metabolic engineering efforts. The following tables summarize available data on fatty alcohol composition in plant waxes and the substrate specificity of relevant FAR enzymes.

Table 1: Fatty Alcohol Composition in Selected Plant Waxes

Plant SpeciesOrgan/TissueC14:0-OH (Myristyl Alcohol) ContentPredominant AlcoholsReference
Rosa caninaLeaf (Adaxial)Not DetectedC26:0-OH (Cerotyl alcohol)[4]
Triticum aestivum (Wheat)Leaf & StemDetected, but minor componentC28:0-OH (Octacosanol), C26:0-OH[5]
Arabidopsis thalianaRosette LeavesNot typically reported as a major componentC26:0-OH, C28:0-OH, C30:0-OH[6]
General Plant WaxesPetals vs. LeavesGenerally shorter chain lengths in petalsLeaves: C26-C32; Petals: C22-C24[7]
Simmondsia chinensis (Jojoba)Seed (Wax Esters)Present in alcohol moieties of wax estersC20:1-OH, C22:1-OH[8]

Note: The content of myristyl alcohol in the epicuticular waxes of many plants is often below the detection limits of standard analyses or is a very minor component compared to very-long-chain fatty alcohols (VLCFAs) with chain lengths of C22 and greater.[4][9]

Table 2: Substrate Specificity of Characterized Plant Fatty Acyl-CoA Reductases (FARs)

Enzyme (Source Organism)Substrate RangePreferred Substrate(s)Activity with C14:0-CoAReference
ScFAR (Simmondsia chinensis)C18-C22C20:1-CoA, C22:1-CoALow to undetectable[8]
AtFAR1 (Arabidopsis thaliana)C18-C24C22:0-CoANot specified, but specificity is for longer chains[10]
AtFAR4 (Arabidopsis thaliana)C18-C24C20:0-CoANot specified, but specificity is for longer chains[10]
AtFAR5 (Arabidopsis thaliana)C18-C24C18:0-CoANot specified, but specificity is for longer chains[10]
AtMS2/FAR2 (Arabidopsis thaliana)C14-C18C16:0-ACP/CoAActive . Bacteria expressing AtMS2/FAR2 produce C14:0-OH.[3]
ZmMs25 (Zea mays)C12-C18C12:0-CoAActive . Shows lower activity than with C12:0-CoA.[3]

Note: While many characterized FARs are involved in the synthesis of suberin and cuticular waxes and prefer very-long-chain acyl-CoAs, specific FARs, particularly those involved in sporopollenin biosynthesis like AtMS2/FAR2, have demonstrated clear activity with C14 substrates.[3]

Experimental Protocols

Protocol for Quantification of Myristyl Alcohol by GC-MS

This protocol details the extraction, derivatization, and analysis of fatty alcohols from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Plant tissue (e.g., leaves, stems), flash-frozen in liquid N₂ and lyophilized.

  • Internal Standard (IS): e.g., 1-Heptadecanol (C17:0-OH).

  • Solvents: Chloroform, Methanol, Hexane (all HPLC grade).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine.

  • Glass centrifuge tubes with Teflon-lined caps.

2. Lipid Extraction:

  • Weigh approximately 50-100 mg of dried, powdered plant tissue into a glass centrifuge tube.

  • Add a known amount of the internal standard (e.g., 10 µg of 1-Heptadecanol).

  • Add 4 mL of chloroform:methanol (2:1, v/v).

  • Agitate vigorously for 2 hours at room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to pellet the tissue debris.

  • Carefully transfer the supernatant (total lipid extract) to a new glass tube.

  • Wash the pellet with 2 mL of chloroform:methanol (2:1, v/v), centrifuge, and combine the supernatant with the first extract.

  • Evaporate the pooled solvent to dryness under a stream of nitrogen gas.

3. Derivatization to Trimethylsilyl (TMS) Ethers:

  • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the tube tightly and heat at 70°C for 60 minutes to convert the hydroxyl groups of the alcohols to their more volatile TMS ethers.

  • Cool the reaction mixture to room temperature. Evaporate the solvent under nitrogen and redissolve the residue in 100 µL of hexane.

4. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • GC Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: Increase to 200°C at a rate of 15°C/min.

    • Ramp 2: Increase to 320°C at a rate of 5°C/min.

    • Final hold: Hold at 320°C for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

5. Quantification:

  • Identify the peak for myristyl alcohol-TMS ether based on its retention time and mass spectrum (characteristic ions).

  • Calculate the amount of myristyl alcohol by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.

Protocol for In Vitro Enzyme Assay of FAR Activity

This protocol describes the heterologous expression of a candidate FAR gene in Saccharomyces cerevisiae (yeast) and the subsequent in vitro assay of its activity using microsomal fractions.

1. Heterologous Expression in Yeast:

  • Clone the full-length coding sequence of the plant FAR gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

  • Grow a starter culture in selective media containing glucose.

  • Induce protein expression by transferring the cells to a selective medium containing galactose and growing for 24-48 hours.

  • Harvest the yeast cells by centrifugation.

2. Preparation of Microsomal Fractions:

  • Wash the harvested yeast cells with a chilled extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

  • Resuspend the cells in the extraction buffer containing protease inhibitors.

  • Lyse the cells using glass beads and vigorous vortexing or a French press.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

  • Resuspend the microsomal pellet in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). Determine the protein concentration using a Bradford or BCA assay.

3. In Vitro FAR Assay:

  • Prepare the reaction mixture in a final volume of 200 µL:

    • 100 mM potassium phosphate buffer (pH 7.0).

    • 50-100 µg of microsomal protein.

    • 1 mM NADPH.

    • 50 µM Myristoyl-CoA (substrate).

  • Initiate the reaction by adding the myristoyl-CoA. For a negative control, use microsomes from yeast transformed with an empty vector or omit NADPH.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 200 µL of 0.1 M HCl.

4. Product Extraction and Analysis:

  • Add an internal standard (e.g., 5 µg of 1-Heptadecanol).

  • Extract the lipids twice with 500 µL of hexane.

  • Pool the hexane fractions and evaporate to dryness under a nitrogen stream.

  • Derivatize the resulting fatty alcohols to their TMS ethers and analyze by GC-MS as described in Protocol 3.1. The presence of a myristyl alcohol peak in the experimental sample, but not in the controls, confirms FAR activity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core biological pathway and experimental workflows.

Myristyl_Alcohol_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Malonyl-CoA MyristoylACP Myristoyl-ACP (C14:0-ACP) FAS->MyristoylACP FatB FatB Thioesterase MyristoylACP->FatB MyristicAcid_p Myristic Acid FatB->MyristicAcid_p MyristicAcid_er Myristic Acid MyristicAcid_p->MyristicAcid_er Transport LACS Long-Chain Acyl-CoA Synthetase MyristicAcid_er->LACS + ATP, CoA MyristoylCoA Myristoyl-CoA LACS->MyristoylCoA FAR Fatty Acyl-CoA Reductase (FAR) MyristoylCoA->FAR + 2 NADPH MyristylAlcohol Myristyl Alcohol (C14:0-OH) FAR->MyristylAlcohol

Caption: Biosynthetic pathway of myristyl alcohol from acetyl-CoA in plants.

GCMS_Workflow start Plant Tissue Sample (Lyophilized) extraction Lipid Extraction (Chloroform:Methanol) + Internal Standard start->extraction drydown1 Evaporate Solvent (Nitrogen Stream) extraction->drydown1 derivatization Derivatization (BSTFA, 70°C) drydown1->derivatization drydown2 Evaporate Reagents & Redissolve in Hexane derivatization->drydown2 gcms GC-MS Analysis drydown2->gcms analysis Data Analysis (Peak Integration & Quantification) gcms->analysis

Caption: Experimental workflow for fatty alcohol analysis using GC-MS.

FAR_Assay_Workflow start FAR Gene cDNA expression Heterologous Expression in S. cerevisiae start->expression harvest Harvest Yeast Cells & Lyse expression->harvest ultracentrifuge Ultracentrifugation (100,000 x g) harvest->ultracentrifuge microsomes Isolate Microsomal Fraction ultracentrifuge->microsomes assay In Vitro Assay (+ Myristoyl-CoA, NADPH) microsomes->assay extraction Product Extraction (Hexane) assay->extraction analysis GC-MS Analysis of Myristyl Alcohol extraction->analysis

References

The Ziegler Process for 1-Tetradecanol Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Ziegler process for the production of 1-tetradecanol, a C14 fatty alcohol. The document details the core chemical principles, experimental methodologies, and process parameters. Quantitative data is presented in structured tables, and key pathways and workflows are visualized through diagrams to facilitate understanding.

Introduction

The Ziegler process, also known as the Ziegler-Alfol synthesis, is a cornerstone of industrial organometallic chemistry for the production of linear primary alcohols with even-numbered carbon chains.[1][2] Developed by Karl Ziegler, this process utilizes an organoaluminum compound to oligomerize ethylene, followed by oxidation and hydrolysis to yield the desired fatty alcohols.[1][2] this compound, a 14-carbon alcohol, is a valuable chemical intermediate in the synthesis of surfactants, detergents, and other specialty chemicals. The Ziegler process offers a petrochemical route to this alcohol, providing an alternative to oleochemical sources.[1][3]

Core Chemical Principles

The Ziegler process for this compound production can be conceptually divided into four main stages:

  • Triethylaluminum Synthesis: The process begins with the production of triethylaluminum (TEA), the organoaluminum catalyst. This is typically achieved by reacting aluminum, hydrogen, and ethylene.[1] In industrial settings, a significant portion of the TEA is recycled.[1]

  • Ethylene Oligomerization (Growth Reaction): Ethylene is then polymerized in the presence of triethylaluminum. This "Aufbau" or growth reaction involves the stepwise insertion of ethylene molecules into the aluminum-carbon bonds of the TEA, leading to the formation of higher trialkylaluminum compounds.[2][4] The length of the alkyl chains follows a Poisson distribution, which can be controlled by process conditions.[1]

  • Oxidation: The trialkylaluminum compounds are subsequently oxidized with dry air to form aluminum alkoxides.[1] This step is highly exothermic and requires careful temperature control.

  • Hydrolysis: The final stage involves the hydrolysis of the aluminum alkoxides with water to produce the fatty alcohols and aluminum hydroxide as a byproduct.[1] The resulting mixture of alcohols is then purified and fractionated to isolate this compound.

Experimental Protocols

Safety Precaution: Organoaluminum compounds such as triethylaluminum are pyrophoric and react violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Objective: To synthesize a mixture of linear primary fatty alcohols with a distribution centered around C12-C14.

Materials:

  • Triethylaluminum (TEA)

  • Ethylene (high purity)

  • Dry toluene (or other suitable inert solvent)

  • Dry, oxygen-free air

  • Sulfuric acid (for hydrolysis)

  • Anhydrous sodium sulfate (for drying)

  • Standard glassware for air-sensitive chemistry (Schlenk flasks, cannula, etc.)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: A high-pressure autoclave reactor is thoroughly dried and purged with nitrogen. Dry toluene is introduced into the reactor, followed by a carefully measured amount of triethylaluminum via cannula transfer.

  • Ethylene Oligomerization (Growth Reaction): The reactor is pressurized with ethylene to the desired pressure (e.g., 100-140 bar) and heated to the reaction temperature (e.g., 90-120 °C).[5] The reaction is allowed to proceed for a set period, during which ethylene is consumed, and the alkyl chains on the aluminum grow. The amount of ethylene fed to the reactor will influence the final alcohol chain length distribution.

  • Oxidation: After the growth reaction, the reactor is cooled, and the excess ethylene is carefully vented. Dry, oxygen-free air is then introduced into the reactor at a controlled rate, maintaining the temperature between 50-100 °C.[5] This highly exothermic step converts the trialkylaluminum to aluminum alkoxides.

  • Hydrolysis: The resulting aluminum alkoxides are then hydrolyzed. This can be achieved by the slow, controlled addition of water or a dilute acid solution (e.g., sulfuric acid) to the reaction mixture. This step produces the fatty alcohols and aluminum hydroxide (or aluminum sulfate if sulfuric acid is used).[5]

  • Workup and Purification: The organic layer containing the fatty alcohols is separated from the aqueous layer. The organic layer is then washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Fractional Distillation: The resulting mixture of fatty alcohols is fractionated under vacuum to separate the different chain lengths and isolate the this compound fraction.

  • Analysis: The product distribution and purity of the this compound fraction are determined using analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data

The Ziegler process inherently produces a distribution of fatty alcohols with varying chain lengths. The exact distribution is dependent on the specific process conditions, particularly the ethylene to aluminum alkyl ratio. The following table provides a typical product distribution for a Ziegler process targeting C12-C14 alcohols.

Alcohol Chain LengthWeight Percent (%)
C10 and lower3 max
C1253 ± 5
C14 21 ± 3
C1610 ± 2
C18 and higherBalance

Table 1: Typical product distribution for a Ziegler process targeting C12-C14 fatty alcohols. Data adapted from commercial product specifications for similar processes.[6]

The following table summarizes the typical process parameters for the key stages of the Ziegler-Alfol process.

Process StageParameterTypical Value
Triethylaluminum Synthesis Temperature110-140 °C
Pressure50-200 bar
Ethylene Oligomerization Temperature90-120 °C
Pressure100-140 bar
Oxidation Temperature50-100 °C
OxidantDry Air
Hydrolysis ReagentWater or Dilute H₂SO₄

Table 2: Typical process parameters for the Ziegler-Alfol process.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ziegler_Process_Workflow cluster_0 Raw Materials cluster_1 Process Stages cluster_2 Purification & Products Aluminum Aluminum TEA_Synthesis Triethylaluminum Synthesis Aluminum->TEA_Synthesis Hydrogen Hydrogen Hydrogen->TEA_Synthesis Ethylene Ethylene Ethylene->TEA_Synthesis Growth Ethylene Oligomerization (Growth Reaction) Ethylene->Growth TEA_Synthesis->Growth Triethylaluminum Oxidation Oxidation Growth->Oxidation Trialkylaluminum Hydrolysis Hydrolysis Oxidation->Hydrolysis Aluminum Alkoxides Purification Purification & Fractional Distillation Hydrolysis->Purification Alcohol Mixture Byproduct Aluminum Hydroxide Hydrolysis->Byproduct Tetradecanol This compound Purification->Tetradecanol Other_Alcohols Other Fatty Alcohols Purification->Other_Alcohols Ziegler_Reaction_Mechanism TEA Triethylaluminum Al(C₂H₅)₃ Growth_Step Ethylene Insertion (Growth Reaction) TEA->Growth_Step Ethylene1 Ethylene (n C₂H₄) Ethylene1->Growth_Step TAA Trialkylaluminum Al(R)₃ R = (C₂H₄)ₓC₂H₅ Growth_Step->TAA Oxidation_Step Oxidation TAA->Oxidation_Step Oxygen Oxygen (O₂) Oxygen->Oxidation_Step Alkoxide Aluminum Alkoxide Al(OR)₃ Oxidation_Step->Alkoxide Hydrolysis_Step Hydrolysis Alkoxide->Hydrolysis_Step Water Water (H₂O) Water->Hydrolysis_Step Alcohol This compound & Other Fatty Alcohols (ROH) Hydrolysis_Step->Alcohol AlOH3 Aluminum Hydroxide Al(OH)₃ Hydrolysis_Step->AlOH3 Logical_Relationship Start Start: Raw Materials (Al, H₂, C₂H₄) Catalyst_Formation Catalyst Formation: Triethylaluminum Synthesis Start->Catalyst_Formation Chain_Growth Chain Growth: Ethylene Oligomerization Catalyst_Formation->Chain_Growth Intermediate_Oxidation Intermediate Transformation: Oxidation to Alkoxides Chain_Growth->Intermediate_Oxidation Product_Liberation Product Liberation: Hydrolysis Intermediate_Oxidation->Product_Liberation Separation Product Separation: Fractional Distillation Product_Liberation->Separation Byproduct Byproduct: Aluminum Hydroxide Product_Liberation->Byproduct Final_Product End Product: This compound Separation->Final_Product

References

The Discovery and Enduring Significance of Myristyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl alcohol, or 1-tetradecanol, a 14-carbon saturated fatty alcohol, has a rich history intertwined with the evolution of oleochemistry. Initially derived from natural sources, its synthesis has progressed through landmark chemical innovations, including the Bouveault-Blanc reduction, catalytic hydrogenation, and the Ziegler process. Beyond its widespread use in the cosmetics and industrial sectors, the myristoyl group plays a crucial role in cellular biology through the post-translational modification of proteins known as N-myristoylation. This modification is integral to various signal transduction pathways, regulating protein localization and function, and has emerged as a significant target in drug development. This technical guide provides a comprehensive overview of the history, synthesis, and biological importance of myristyl alcohol, presenting detailed experimental protocols and summarizing key data for the scientific community.

Introduction

Myristyl alcohol, a white, waxy solid at room temperature, is a long-chain fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH.[1] Its name originates from Myristica fragrans, the nutmeg plant, from which its corresponding fatty acid, myristic acid, was first isolated.[2] While its primary commercial applications are as an emollient, emulsifier, and thickener in the cosmetics and personal care industries, the biological significance of the myristoyl moiety has garnered substantial scientific interest.[2][3] This guide delves into the historical discovery and evolving synthesis of myristyl alcohol and explores its critical role in cellular signaling through N-myristoylation.

History of Discovery and Synthesis

The history of myristyl alcohol is closely linked to the broader development of fatty alcohol chemistry. While a singular "discovery" of myristyl alcohol is not well-documented, its availability and study emerged from the advancements in the reduction of fatty acids and their esters.

Early Developments: Fatty alcohols first became commercially available in the early 1900s.[4] One of the earliest methods for their production was the Bouveault-Blanc reduction , first reported in 1903 by Louis Bouveault and Gustave Louis Blanc.[5] This reaction utilized sodium metal in absolute ethanol to reduce esters to their corresponding primary alcohols.[5]

The Rise of Catalytic Hydrogenation: The 1930s saw the commercialization of catalytic hydrogenation, a more efficient and scalable method for converting fatty acid esters to alcohols.[4] This process, typically employing copper chromite catalysts under high pressure and temperature, remains a cornerstone of industrial fatty alcohol production from natural fats and oils.[6]

Petrochemical Revolution and the Ziegler Process: The mid-20th century brought a shift towards petrochemical feedstocks. In the 1950s, Karl Ziegler's discovery of ethylene polymerization using organoaluminum catalysts opened a new route to synthetic fatty alcohols.[4] The Ziegler process allows for the controlled oligomerization of ethylene to produce linear alpha-olefins, which can then be converted to fatty alcohols of specific chain lengths.[7]

Physicochemical Properties of Myristyl Alcohol

A summary of the key quantitative data for myristyl alcohol is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₄H₃₀O[2]
Molar Mass 214.39 g/mol [2]
Appearance White waxy solid[1]
Melting Point 38-40 °C[1]
Boiling Point 289 °C[1]
Density 0.824 g/cm³ (at 20 °C)[2]
Solubility in Water Practically insoluble[1]
Solubility in Organic Solvents Soluble in diethyl ether, slightly soluble in ethanol[1]
CAS Number 112-72-1[2]

Experimental Protocols for the Synthesis of Myristyl Alcohol

Bouveault-Blanc Reduction of Ethyl Myristate (Laboratory Scale)

This classic method, while largely superseded by hydride reductions in modern laboratory settings, is of significant historical importance.[5]

Reaction: CH₃(CH₂)₁₂COOCH₂CH₃ + 4 Na + 2 CH₃CH₂OH → CH₃(CH₂)₁₂CH₂ONa + CH₃CH₂ONa + 2 H₂ CH₃(CH₂)₁₂CH₂ONa + H₂O → CH₃(CH₂)₁₂CH₂OH + NaOH

Materials:

  • Ethyl myristate

  • Anhydrous ethanol

  • Sodium metal, clean and dry

  • Toluene, anhydrous

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl myristate in anhydrous ethanol.

  • Add small, clean pieces of sodium metal to the solution while stirring vigorously. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and take appropriate safety precautions.

  • Once the initial vigorous reaction subsides, gently heat the mixture to reflux until all the sodium has reacted.

  • Cool the reaction mixture to room temperature and cautiously add water to quench any remaining sodium and to hydrolyze the sodium alkoxides.

  • Acidify the mixture with 10% hydrochloric acid to a pH of approximately 2.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude myristyl alcohol.

  • The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol or acetone.

Catalytic Hydrogenation of Myristic Acid (Industrial Process Principle)

This is the most common industrial method for producing myristyl alcohol from natural feedstocks.[4]

Reaction: CH₃(CH₂)₁₂COOH + 2 H₂ --(Catalyst, High T, High P)--> CH₃(CH₂)₁₂CH₂OH + H₂O

General Industrial Protocol Outline:

  • Esterification: Myristic acid is first esterified with methanol to form methyl myristate. This is done to avoid corrosion issues associated with the free fatty acid under hydrogenation conditions.

  • Hydrogenation: The methyl myristate is then fed into a high-pressure reactor containing a heterogeneous catalyst, typically a copper-based catalyst (e.g., copper chromite).

  • The reactor is pressurized with hydrogen to typically 200-300 bar and heated to 200-300 °C.

  • The molten ester is passed over the fixed-bed catalyst in the presence of hydrogen, leading to the reduction of the ester group to a primary alcohol.

  • Separation: The reaction mixture, containing myristyl alcohol, methanol, and any unreacted starting material, is cooled and depressurized.

  • The methanol is recovered and recycled.

  • The crude myristyl alcohol is then purified by fractional distillation to achieve high purity.

Ziegler Process for Myristyl Alcohol Synthesis

This petrochemical route involves two main stages: the oligomerization of ethylene to 1-tetradecene and the subsequent conversion of the alkene to this compound.[7]

Stage 1: Ethylene Oligomerization to 1-Tetradecene

This stage utilizes a Ziegler-Natta catalyst system.

Ethylene_Oligomerization Ethylene Ethylene Reactor Oligomerization Reactor Ethylene->Reactor Catalyst Ziegler-Natta Catalyst (e.g., TiCl4/Al(C2H5)3) Catalyst->Reactor Alpha_Olefins Mixture of Linear Alpha-Olefins Reactor->Alpha_Olefins Distillation Fractional Distillation Alpha_Olefins->Distillation Tetradecene 1-Tetradecene Distillation->Tetradecene

Caption: Workflow for the production of 1-tetradecene via ethylene oligomerization.

Stage 2: Conversion of 1-Tetradecene to this compound

This can be achieved via hydroformylation followed by hydrogenation.

Tetradecene_to_Tetradecanol Tetradecene 1-Tetradecene Hydroformylation Hydroformylation (Oxo Process) Tetradecene->Hydroformylation Syngas Syngas (CO + H2) Syngas->Hydroformylation Aldehyde Pentadecanal Hydroformylation->Aldehyde Hydrogenation Hydrogenation Aldehyde->Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation Tetradecanol This compound (Myristyl Alcohol) Hydrogenation->Tetradecanol

Caption: Conversion of 1-tetradecene to this compound via hydroformylation and hydrogenation.

Biological Significance: N-Myristoylation and Signal Transduction

The 14-carbon myristoyl group, derived from myristoyl-CoA, is covalently attached to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins in a process called N-myristoylation.[8][9] This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions and protein-protein interactions.[8][9]

N-myristoylation is a key mechanism for targeting proteins to cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[8] The attached myristoyl group acts as a hydrophobic anchor, facilitating the association of the modified protein with the lipid bilayer.[8] This localization is often crucial for the protein's function in various signal transduction pathways.[8]

Src Family Kinases: A prominent example is the Src family of non-receptor tyrosine kinases, which are key regulators of cell growth, differentiation, and survival.[10][11] N-myristoylation is essential for the membrane localization of Src kinases, which is a prerequisite for their biological activity.[10][12] The myristoyl group, in conjunction with a stretch of basic amino acid residues in the N-terminal region, ensures the stable association of Src with the inner leaflet of the plasma membrane.[10]

G-Proteins: G-proteins, which are central to many signaling cascades, also rely on myristoylation for their function. The α-subunit of some heterotrimeric G-proteins is myristoylated, which, often in combination with palmitoylation, tethers the protein to the plasma membrane, enabling its interaction with G-protein coupled receptors (GPCRs).[13]

The following diagram illustrates the role of N-myristoylation in the membrane targeting and activation of a generic signaling protein.

N_Myristoylation_Signaling cluster_cytosol Cytosol cluster_membrane Plasma Membrane Nascent_Protein Nascent Protein (with N-terminal Glycine) NMT N-Myristoyltransferase (NMT) Nascent_Protein->NMT Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Myristoylated_Protein_Inactive Myristoylated Protein (Inactive, Soluble) NMT->Myristoylated_Protein_Inactive N-myristoylation Myristoylated_Protein_Active Membrane-Associated Myristoylated Protein (Active) Myristoylated_Protein_Inactive->Myristoylated_Protein_Active Conformational Change/ Activation Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Receptor->Myristoylated_Protein_Active Recruitment Downstream_Signaling Downstream Signaling Cascade Myristoylated_Protein_Active->Downstream_Signaling

Caption: N-myristoylation in protein targeting and signal activation.

Myristyl Alcohol in Drug Development

The critical role of N-myristoylation in the function of numerous proteins involved in disease progression has made N-myristoyltransferase a promising target for drug development.[9][14] Inhibition of NMT can disrupt the localization and function of key signaling proteins, offering therapeutic potential in areas such as oncology and infectious diseases.[9][14] For instance, blocking the myristoylation of oncoproteins like Src can inhibit their kinase activity and suppress cancer progression.[12][14] Furthermore, NMT is essential for the viability of various pathogens, including fungi and protozoa, making NMT inhibitors attractive as potential anti-infective agents.[9]

Conclusion

Myristyl alcohol, a compound with a long history rooted in the study of natural products, has evolved into a versatile chemical produced through sophisticated synthetic routes. Its journey from the early days of the Bouveault-Blanc reduction to modern catalytic processes reflects the broader advancements in chemical engineering and technology. Beyond its established applications in consumer products, the fundamental role of the myristoyl group in the biological process of N-myristoylation has opened up new frontiers in our understanding of cellular signaling and has provided a compelling target for the development of novel therapeutics. This guide has provided a technical overview of the discovery, synthesis, and biological importance of myristyl alcohol, offering valuable information for researchers and professionals in the chemical and biomedical sciences.

References

Methodological & Application

Application Notes and Protocols for 1-Tetradecanol as a Phase Change Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol that has garnered significant interest as a phase change material (PCM) for various applications, particularly in the realm of smart drug delivery.[1][2][3] Its appeal lies in its sharp solid-liquid phase transition at a temperature close to physiological conditions, allowing for temperature-triggered release of encapsulated therapeutic agents.[1][4] This document provides a comprehensive overview of the thermophysical properties of this compound, detailed protocols for its characterization, and its application in drug delivery systems.

Thermophysical Properties of this compound

This compound exhibits favorable characteristics for a PCM, including a high latent heat of fusion and chemical stability. The following table summarizes its key quantitative properties.

PropertyValueUnitsReferences
Molecular Formula C14H30O-[2][5][6]
Molecular Weight 214.39 g/mol [5][6][7]
Melting Point 35 - 39°C[2][4][6][7][8]
Latent Heat of Fusion ~202.6 - 243.82J/g[9]
49.510kJ/mol[5][10]
Density (Solid) 0.823g/mL at 25°C[2][6]
Density (Liquid) 0.824g/cm³[8][11]
Thermal Conductivity ~0.22 - 0.355W/(m·K)[9][12]
Boiling Point 289°C[2][6][7]
Appearance White crystalline solid-[2][5][8]
Solubility in Water Practically insoluble-[2][6][8]
Applications in Drug Delivery

The primary application of this compound in drug development is as a temperature-sensitive gatekeeper in drug delivery systems.[1][3] When the local temperature is below its melting point, this compound is in a solid state, effectively trapping the drug within a matrix or nanoparticle.[3][4] Upon an increase in temperature, such as in response to localized heating or physiological changes, it melts into a liquid, allowing for the release of the encapsulated drug.[1][3] This mechanism is particularly useful for on-demand drug release in applications like cancer therapy, where external stimuli like photothermal heating can be applied.[1][13]

G cluster_formulation Formulation cluster_delivery Delivery & Triggering cluster_release Drug Release & Action drug Therapeutic Agent formulation Encapsulation (e.g., Nanoparticles) drug->formulation pcm This compound (PCM) pcm->formulation delivery Systemic or Local Administration formulation->delivery stimulus Temperature Stimulus (e.g., Photothermal Heating) delivery->stimulus phase_change This compound Melts (Solid to Liquid) stimulus->phase_change T > Melting Point release Drug Release phase_change->release action Therapeutic Effect release->action

Caption: Logical workflow of this compound-based temperature-triggered drug release.

Experimental Protocols

Characterization of Thermophysical Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and latent heat of fusion of this compound.

Materials and Equipment:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

  • Nitrogen gas supply (or other inert gas)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan with a lid using a crimper.

    • Prepare an empty sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 70°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same rate.

  • Data Analysis:

    • The melting point is determined as the onset or peak temperature of the endothermic peak on the heating curve.

    • The latent heat of fusion (in J/g) is calculated by integrating the area of the melting peak.

G start Start sample_prep Prepare Sample & Reference Pans start->sample_prep load_dsc Load Pans into DSC Cell sample_prep->load_dsc setup_instrument Set Thermal Program (Heating/Cooling Rate) load_dsc->setup_instrument run_dsc Run DSC Analysis setup_instrument->run_dsc analyze_data Analyze Thermogram (Melting Point, Latent Heat) run_dsc->analyze_data end End analyze_data->end

Caption: Experimental workflow for DSC analysis of this compound.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) for Drug Delivery

This protocol describes a general method for preparing drug-loaded SLNs using a hot homogenization and ultrasonication technique.

Materials and Equipment:

  • This compound (lipid phase)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Aqueous phase (e.g., deionized water)

  • High-speed homogenizer

  • Probe sonicator

  • Magnetic stirrer with heating

  • Water bath

Procedure:

  • Preparation of Phases:

    • Lipid Phase: Melt the this compound by heating it to approximately 10-15°C above its melting point (e.g., 50-55°C). Dissolve the lipophilic drug in the molten lipid.

    • Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase while stirring.

    • Homogenize the mixture using a high-speed homogenizer at a high speed (e.g., 10,000 rpm) for a few minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately subject the pre-emulsion to high-power probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size and form a nanoemulsion. Maintain the temperature during this step.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification and Storage:

    • The SLN dispersion can be purified by methods such as centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

    • Store the final SLN dispersion at a suitable temperature (e.g., 4°C).

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_formation Nanoparticle Formation melt_lipid Melt this compound & Dissolve Drug mix_phases Mix Hot Phases melt_lipid->mix_phases heat_aqueous Heat Aqueous Phase with Surfactant heat_aqueous->mix_phases homogenize High-Speed Homogenization mix_phases->homogenize sonicate Probe Sonication homogenize->sonicate cool Cooling and Recrystallization sonicate->cool purify Purification cool->purify store Storage purify->store

Caption: Workflow for preparing this compound-based solid lipid nanoparticles.

Safety Precautions: When handling this compound, it is advisable to use standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat. While it has low acute toxicity, inhalation of dust or fumes should be avoided.[14] All procedures should be carried out in a well-ventilated area.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt and optimize the procedures based on their specific experimental requirements and available equipment.

References

Application Notes: 1-Tetradecanol as a Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a long-chain saturated fatty alcohol (C14) utilized in pharmaceutical and cosmetic formulations.[1] While commonly employed as an emollient, opacifying agent, and emulsion stabilizer, it has also been investigated for its properties as a chemical penetration enhancer for transdermal drug delivery.[1][2] The primary mechanism by which fatty alcohols enhance skin permeation is through the reversible disruption of the highly ordered lipid structure of the stratum corneum, the skin's principal barrier.[3] This action increases the fluidity of the lipid bilayers, thereby enhancing the diffusivity and partitioning of drug molecules through the skin.[3]

These notes provide a summary of the quantitative data available for this compound's enhancement effects, its associated skin irritation potential, and detailed protocols for its evaluation.

Mechanism of Action

This compound enhances skin penetration primarily by interacting with the intercellular lipids of the stratum corneum. This mechanism does not involve a classical signaling pathway but is a biophysical interaction that alters the barrier properties of the skin. The proposed mechanism involves the insertion of its long aliphatic chain among the organized lipid bilayers (composed of ceramides, cholesterol, and free fatty acids), which disrupts their tight packing, increases lipid fluidity, and creates more permeable pathways for drug molecules to traverse.

G cluster_0 Formulation cluster_1 Skin Barrier (Stratum Corneum) cluster_2 Deeper Skin Layers & Systemic Circulation Drug Active Drug FluidizedSC Disordered (Fluidized) Lipid Bilayers Drug->FluidizedSC Increased Partitioning & Diffusivity TDE This compound (Enhancer) SC Highly Ordered Lipid Bilayers TDE->SC Intercalates & Disrupts Packing SC->FluidizedSC Increases Fluidity ViableEpidermis Viable Epidermis & Dermis FluidizedSC->ViableEpidermis Enhanced Permeation Circulation Systemic Circulation ViableEpidermis->Circulation

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Quantitative Data

Quantitative assessment of this compound reveals a moderate enhancement effect, which is often coupled with a notable potential for skin irritation. This trade-off is a critical consideration in formulation development.

Permeation Enhancement Data

Studies evaluating this compound within a monolithic, drug-in-adhesive transdermal patch for melatonin demonstrated a statistically significant increase in skin permeation.[2] A comparative analysis with other saturated fatty alcohols showed that the enhancement potential is dependent on the carbon chain length, with C10 (decanol) providing the maximum flux for melatonin.[1][4]

Enhancer (5% w/v)Model DrugVehicle / FormulationSkin ModelEnhancement Ratio (ER)¹Reference
This compound MelatoninEudragit E 100 PatchHairless Rat1.5[2]
Decanol (C10)MelatoninEudragit E 100 PatchHairless Rat1.7[2]
Lauryl Alcohol (C12)MelatoninWater/Ethanol (40:60)Hairless RatGreater than this compound[1]
Undecanol (C11)MelatoninWater/Ethanol (40:60)Hairless RatGreater than this compound[1]
¹Enhancement Ratio is the factor by which the drug's flux is increased compared to a control formulation without the enhancer.
Skin Irritation Data

The primary drawback of using fatty alcohols as penetration enhancers is their potential to cause skin irritation.[5] This is often assessed by measuring Transepidermal Water Loss (TEWL), skin blood flow, and visual erythema (redness). Studies indicate that this compound causes greater skin irritation compared to other fatty alcohols that are more effective as permeation enhancers.[1]

EnhancerTEWL IncreaseSkin Blood Flow IncreaseErythemaOverall Irritation PotentialReference
This compound SignificantSignificantYesHigh[1]
Decanol (C10)SignificantSignificantYesHigh[1]
Lauryl Alcohol (C12)SignificantSignificantYesHigh[1]
Octanol (C8)SignificantSignificantYesLower than C10-C14[1]
Nonanol (C9)SignificantSignificantYesLower than C10-C14[1]

Experimental Protocols

Evaluating the efficacy and safety of this compound as a penetration enhancer involves a series of standardized in vitro and biophysical assessments.

G F 1. Formulation Preparation (Drug + Enhancer + Vehicle) P 2. In Vitro Permeation Test (IVPT) (Franz Diffusion Cell) F->P I 5. Skin Irritation Assessment (TEWL, Erythema) F->I M 6. Mechanistic Study (ATR-FTIR Spectroscopy) F->M A 3. Sample Analysis (e.g., HPLC) P->A D 4. Data Calculation (Flux, Permeability Coeff., ER) A->D C 7. Conclusion (Efficacy vs. Irritation Profile) D->C I->C M->C

Caption: Experimental workflow for evaluating a skin penetration enhancer.

Protocol 1: In Vitro Skin Permeation Assay using Franz Diffusion Cells

This protocol determines the rate of drug permeation across a skin sample from a formulation containing this compound.

  • Equipment and Materials:

    • Vertical Franz Diffusion Cells

    • Excised skin (human cadaver, porcine ear, or hairless rat)

    • Receptor solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • Circulating water bath maintained at 37°C (to achieve a skin surface temperature of 32°C)

    • Magnetic stirrers and stir bars

    • Test formulation (drug in vehicle with 1-5% this compound)

    • Control formulation (drug in vehicle without enhancer)

    • HPLC or other suitable analytical instrument for drug quantification

  • Procedure:

    • Skin Preparation: Thaw frozen skin and cut sections large enough to fit the diffusion cells. If using full-thickness skin, it may be dermatomed to a specific thickness (e.g., 500 µm). Equilibrate the skin in PBS for 30 minutes before mounting.

    • Cell Assembly: Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the chamber.

    • Equilibration: Place the assembled cells in the water bath and allow the system to equilibrate for 30-60 minutes.

    • Dosing: Apply a precise amount of the test or control formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

    • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

    • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in μg/cm²/h).

    • Calculate the Enhancement Ratio (ER) as: ER = Jss (with enhancer) / Jss (control)

Caption: Schematic of an in vitro Franz diffusion cell setup.

Protocol 2: Skin Irritation Assessment

This protocol quantifies the irritation potential by measuring changes in the skin barrier integrity (TEWL) and inflammation (erythema).

  • Equipment and Materials:

    • Tewameter® for TEWL measurement (g/m²/h)

    • Mexameter® or colorimeter for erythema measurement (a* value)

    • Test solutions (e.g., 5% this compound in a suitable vehicle)

    • Positive control (e.g., Sodium Dodecyl Sulfate solution)

    • Negative control (vehicle only)

    • Occlusive patches (e.g., Hill Top Chamber®)

    • Animal model (hairless rat) or human volunteers

  • Procedure:

    • Baseline Measurement: Acclimatize the subject for at least 30 minutes in a temperature- and humidity-controlled room. Measure and record baseline TEWL and erythema values at designated test sites on the skin (e.g., dorsal surface of rat or volar forearm of human).

    • Application: Apply a precise volume (e.g., 230 µL) of the test solution, positive control, or negative control onto the skin and cover with an occlusive patch.[1]

    • Exposure: Leave the patches in place for a defined period (e.g., 4 to 24 hours).

    • Removal and Post-Exposure Measurements: Remove the patches and gently wipe any excess solution.

    • At specified time points after patch removal (e.g., 0, 24, 48, 72 hours), measure TEWL and erythema at the test sites.

  • Data Analysis:

    • Calculate the change in TEWL and erythema from baseline for each treatment.

    • Compare the results for the this compound formulation against the negative and positive controls. A significant increase in TEWL and erythema relative to the negative control indicates skin barrier disruption and irritation.

Protocol 3: Analysis of Stratum Corneum Lipid Disruption using ATR-FTIR Spectroscopy

This biophysical technique provides direct evidence of the interaction between this compound and the stratum corneum lipids. The focus is on the symmetric and asymmetric C-H stretching vibrations of the lipid acyl chains.

  • Equipment and Materials:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

    • Isolated stratum corneum (SC) sheets or intact skin samples.

    • This compound solution.

    • Control vehicle.

  • Procedure:

    • Sample Preparation: Hydrate the skin or SC sample in PBS.

    • Baseline Spectrum: Obtain a baseline ATR-FTIR spectrum of the untreated SC. Press the sample firmly against the ATR crystal to ensure good contact. Collect spectra over a range of approximately 4000 to 600 cm⁻¹.

    • Treatment: Apply the this compound solution or control vehicle to the SC sample and incubate for a defined period (e.g., 2-4 hours).

    • Post-Treatment Spectrum: Gently blot the excess liquid from the SC surface and immediately acquire a new spectrum.

    • Data Collection: Focus on the C-H asymmetric stretching peak (~2920 cm⁻¹) and the symmetric stretching peak (~2850 cm⁻¹).

  • Data Analysis:

    • Peak Position: An ordered, gel-phase lipid structure is characterized by peak positions at ~2918 cm⁻¹ and ~2850 cm⁻¹. When treated with a penetration enhancer like this compound, disruption of this order leads to a more fluid, liquid crystalline state. This fluidization is indicated by a shift in the peak positions to higher wavenumbers (a "blue shift"), for example, towards 2924 cm⁻¹ and 2854 cm⁻¹.

    • Interpretation: A significant shift to higher wavenumbers after treatment with this compound confirms its mechanism of action as a lipid fluidizing agent.

Conclusion

This compound is a recognized skin penetration enhancer that functions by disrupting the lipid organization of the stratum corneum. However, its efficacy is moderate (ER ≈ 1.5 for melatonin) and is surpassed by shorter-chain fatty alcohols like decanol.[1][2] Crucially, its use is associated with a high potential for skin irritation, causing significant increases in TEWL and erythema.[1] Therefore, while this compound can increase drug permeation, its utility in transdermal formulations must be carefully weighed against its unfavorable irritation profile. Researchers should consider its use at low concentrations or in combination with other excipients that may mitigate its irritant effects.

References

1-Tetradecanol as a Versatile Surfactant in Modern Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1-tetradecanol, also known as myristyl alcohol, as a surfactant in various domains of chemical synthesis.[1][2] With its amphiphilic nature, stemming from a long C14 alkyl chain and a polar hydroxyl head group, this compound serves as a valuable tool in emulsion polymerization, nanoparticle synthesis, and as a potential component in micellar catalysis systems.

Application in Emulsion Polymerization: Synthesis of Microcapsules

This compound can be utilized as a key component in emulsion polymerization, particularly in the formation of phase-change material (PCM) microcapsules. In this context, it can be part of a fatty alcohol polyglycol ether sulfate surfactant system, which acts as an effective emulsifier.[3] Such microcapsules are of significant interest for thermal energy storage applications.

Experimental Protocol: Synthesis of Poly(methyl methacrylate) (PMMA) Microcapsules with a this compound Core

This protocol is adapted from methodologies employing fatty alcohol-based surfactants in emulsion polymerization.

Materials:

  • Monomer Phase:

    • Methyl methacrylate (MMA)

    • This compound (Core Material)

  • Aqueous Phase:

    • Deionized water

    • Fatty alcohol polyglycol ether sulfate (Emulsifier, e.g., a sulfated ethoxylate of a C8-C22 fatty alcohol mixture containing this compound)[3]

  • Initiator:

    • Ammonium persulfate (APS)

Procedure:

  • Preparation of the Monomer Phase (Oil Phase):

    • Melt this compound by heating it to approximately 45-50 °C.

    • Add the methyl methacrylate (MMA) monomer to the molten this compound and stir until a homogeneous solution is obtained.

  • Preparation of the Aqueous Phase:

    • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the fatty alcohol polyglycol ether sulfate emulsifier in deionized water.

    • Heat the aqueous phase to the reaction temperature (typically 70-80 °C) under a nitrogen atmosphere while stirring.

  • Emulsification:

    • Slowly add the oil phase (MMA and this compound mixture) to the hot aqueous phase with vigorous stirring to form a stable oil-in-water emulsion.

    • Continue stirring for 30 minutes to ensure uniform droplet size.

  • Polymerization:

    • Dissolve the ammonium persulfate initiator in a small amount of deionized water.

    • Add the initiator solution to the emulsion to initiate the polymerization of MMA on the surface of the this compound droplets.

    • Maintain the reaction at the set temperature for 3-4 hours to ensure complete polymerization.

  • Cooling and Filtration:

    • Cool the reactor to room temperature.

    • Filter the resulting microcapsule suspension and wash with deionized water to remove any unreacted monomer and surfactant.

    • Dry the microcapsules in an oven at a temperature below the melting point of this compound (e.g., 30 °C).

Quantitative Data Summary:

ParameterValueReference
Emulsifier Concentration0.5 - 5% by weight of the polymerization mixture[3]
Monomer to Water RatioVaries depending on desired solids content
Initiator ConcentrationTypically 0.1 - 1% by weight based on monomer
Reaction Temperature70 - 80 °C[3]
Stirring Speed300 - 500 rpm

Visualization of Emulsion Polymerization Workflow:

EmulsionPolymerization Workflow for PMMA Microcapsule Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing prep_oil Prepare Oil Phase (MMA + this compound) emulsify Emulsification (Oil in Water) prep_oil->emulsify prep_aq Prepare Aqueous Phase (Water + Surfactant) prep_aq->emulsify initiate Initiation (Add Initiator) emulsify->initiate polymerize Polymerization initiate->polymerize cool Cooling polymerize->cool filter_wash Filtration & Washing cool->filter_wash dry Drying filter_wash->dry product PMMA Microcapsules dry->product

Workflow for PMMA Microcapsule Synthesis

Application in Nanoparticle Synthesis: A Stabilizing and Capping Agent

Long-chain fatty alcohols like this compound can serve as effective capping agents and stabilizers in the synthesis of metallic nanoparticles. Their alkyl chains provide a steric barrier that prevents nanoparticle agglomeration, while the hydroxyl group can interact with the nanoparticle surface. In some cases, alcohols can also act as mild reducing agents.

Experimental Protocol: Synthesis of Silver Nanoparticles Stabilized with this compound

This protocol is a representative method adapted from procedures using long-chain alcohols as stabilizers.

Materials:

  • Silver nitrate (AgNO₃) as the metal precursor

  • This compound as the capping agent

  • Ethanol as the solvent and co-reducing agent

  • Sodium hydroxide (NaOH) or another base to promote reduction

Procedure:

  • Preparation of the Capping Agent Solution:

    • Dissolve a specific amount of this compound in ethanol. The concentration will influence the final particle size.

  • Synthesis of Nanoparticles:

    • In a separate flask, dissolve silver nitrate in ethanol.

    • Heat both the silver nitrate solution and the this compound solution to a specific temperature (e.g., 60 °C) under constant stirring.

    • Slowly add the silver nitrate solution to the this compound solution.

    • Add a small amount of NaOH solution dropwise to initiate the reduction of silver ions.

    • The formation of silver nanoparticles is indicated by a color change of the solution (typically to yellowish-brown).

    • Continue stirring the reaction mixture at the set temperature for a specified time (e.g., 1-2 hours) to allow for particle growth and stabilization.

  • Purification of Nanoparticles:

    • Cool the nanoparticle suspension to room temperature.

    • Centrifuge the suspension to separate the silver nanoparticles from the reaction medium.

    • Wash the nanoparticles repeatedly with ethanol to remove any unreacted precursors and excess capping agent.

    • Resuspend the purified nanoparticles in a suitable solvent for storage and characterization.

Quantitative Data Summary:

ParameterExample Value RangeInfluence on Synthesis
AgNO₃ Concentration0.1 - 10 mMAffects particle size and yield
This compound:Ag Ratio1:1 to 10:1 molar ratioHigher ratios lead to smaller, more stable particles
Reaction Temperature40 - 80 °CInfluences reaction kinetics and particle size
Reaction Time30 - 120 minutesAffects the completeness of the reaction and particle growth

Visualization of Nanoparticle Synthesis Workflow:

NanoparticleSynthesis Workflow for this compound Stabilized Ag Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification prep_ag Prepare AgNO3 Solution mix Mix Solutions & Heat prep_ag->mix prep_cap Prepare this compound Solution prep_cap->mix reduce Initiate Reduction (add base) mix->reduce stabilize Growth & Stabilization reduce->stabilize cool Cooling stabilize->cool centrifuge Centrifugation cool->centrifuge wash Washing centrifuge->wash product Ag Nanoparticles wash->product

Workflow for Ag Nanoparticle Synthesis

Application in Micellar Catalysis: A Potential Co-Surfactant

While direct applications of this compound as the sole surfactant in micellar catalysis for common organic reactions like Suzuki or Heck couplings are not extensively documented, its amphiphilic nature suggests its potential use as a co-surfactant. In aqueous media, this compound can incorporate into the micelles formed by a primary surfactant, modifying the micellar structure and the microenvironment of the reaction.

General Principles of Micellar Catalysis

Micellar catalysis utilizes surfactant aggregates (micelles) in a solvent (typically water) to create nanoreactors that can enhance reaction rates and selectivities. Hydrophobic reactants are partitioned into the nonpolar core of the micelles, leading to a high local concentration and facilitating their interaction with catalysts that may also be localized within the micelle or at the micelle-water interface.

Potential Role of this compound as a Co-surfactant:

  • Modification of Micellar Properties: The incorporation of this compound into micelles can alter their size, shape, and the polarity of the core, which can in turn affect the solubility of reactants and the efficiency of the catalyst.

  • Stabilization of Catalytic Species: The hydroxyl group of this compound could potentially interact with and stabilize metal catalysts within the micellar environment.

Hypothetical Protocol: Suzuki Coupling in a Mixed-Micellar System

This protocol is a conceptual outline based on established micellar catalysis procedures for Suzuki couplings, incorporating this compound as a co-surfactant.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Primary surfactant (e.g., Sodium dodecyl sulfate - SDS)

  • Co-surfactant: this compound

  • Deionized water

Procedure:

  • Preparation of the Micellar Solution:

    • To a reaction vessel, add the primary surfactant (SDS) and this compound to deionized water.

    • Heat the mixture gently and stir until a clear or translucent solution is formed, indicating the formation of mixed micelles.

  • Reaction Setup:

    • To the micellar solution, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of the Suzuki Coupling Catalytic Cycle in a Micelle:

SuzukiCycle Suzuki Coupling Catalytic Cycle in a Micellar Environment cluster_micelle Micelle Interior Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OH)2 / Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Product (Ar-Ar') partitions out of micelle Reactants Reactants (Ar-X, Ar'-B(OH)2) partition into micelle

Suzuki Coupling Catalytic Cycle in a Micelle

Disclaimer: The application of this compound in micellar catalysis for Suzuki and Heck reactions is a developing area. The provided protocol is a conceptual framework and would require optimization for specific substrates and reaction conditions.

Conclusion

This compound demonstrates considerable versatility as a surfactant and stabilizing agent in various synthetic applications. Its utility in creating functional microcapsules via emulsion polymerization is well-established. While its direct role as a primary surfactant in nanoparticle synthesis and micellar catalysis requires further exploration, its properties as a long-chain fatty alcohol suggest significant potential as a co-surfactant and stabilizer in these fields. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and optimize the use of this compound in their synthetic endeavors.

References

Application Notes and Protocols: 1-Tetradecanol as an Excipient in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a long-chain saturated fatty alcohol increasingly utilized as an excipient in topical and transdermal drug delivery systems. Its primary function in these formulations is as a penetration enhancer, reversibly modifying the barrier properties of the stratum corneum to facilitate the passage of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation. Additionally, this compound can act as a co-emulsifier, thickener, and stabilizer in cream and ointment formulations.[1] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and formulation scientists working with this compound.

Mechanism of Action as a Penetration Enhancer

The primary mechanism by which this compound enhances skin permeation is through the disruption of the highly ordered lipid bilayer of the stratum corneum.[2][3][4][5] This outermost layer of the skin is the principal barrier to drug absorption. This compound, being a lipophilic molecule, can intercalate into the lipid matrix, leading to an increase in the fluidity of the lipid chains. This fluidization creates temporary, reversible "disruptions" or "voids" within the lipid structure, thereby increasing the diffusion coefficient of the drug through the stratum corneum.[6]

Mechanism of this compound as a Skin Penetration Enhancer cluster_0 Stratum Corneum (SC) - Before this compound cluster_1 Interaction with this compound cluster_2 Stratum Corneum (SC) - After this compound Highly_Ordered_Lipids Highly Ordered Lipid Bilayer Intact_Barrier Intact Barrier Function Highly_Ordered_Lipids->Intact_Barrier Maintains Low_Drug_Permeation Low Drug Permeation Intact_Barrier->Low_Drug_Permeation Results in 1_Tetradecanol This compound (Myristyl Alcohol) Intercalation Intercalation into Lipid Bilayer 1_Tetradecanol->Intercalation Disrupted_Lipids Disrupted and Fluidized Lipid Bilayer Intercalation->Disrupted_Lipids Transient_Pores Creation of Transient Pores/Voids Disrupted_Lipids->Transient_Pores Reduced_Barrier Temporarily Reduced Barrier Function Transient_Pores->Reduced_Barrier Increased_Drug_Permeation Increased Drug Permeation Reduced_Barrier->Increased_Drug_Permeation

Mechanism of this compound as a skin penetration enhancer.

Data Presentation

The following tables summarize quantitative data on the effect of this compound on skin permeation and associated skin irritation.

Table 1: In Vitro Skin Permeation Enhancement

Active Pharmaceutical Ingredient (API)ModelThis compound Concentration (% w/v)VehicleEnhancement Ratio*Reference
MelatoninHairless Rat Skin5Water:Ethanol (40:60)~1.5[7]

*Enhancement Ratio = (Flux with enhancer) / (Flux without enhancer)

Table 2: Skin Irritation Potential

Fatty AlcoholModelConcentration (% w/v)Transepidermal Water Loss (TEWL) (g/m²/h)Skin Blood Flow (Arbitrary Units)Reference
Vehicle ControlHairless Rat0~5~20[7]
This compound (Myristyl Alcohol)Hairless Rat5~18~60[7]
DecanolHairless Rat5~25~80[7]
Lauryl AlcoholHairless Rat5~22~75[7]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the steps for assessing the permeation of a drug from a topical formulation containing this compound using Franz diffusion cells.

Workflow for In Vitro Skin Permeation Study Start Start Prepare_Membrane Prepare Skin Membrane (e.g., excised human or animal skin) Start->Prepare_Membrane Mount_Membrane Mount Membrane on Franz Diffusion Cell Prepare_Membrane->Mount_Membrane Fill_Receptor Fill Receptor Compartment with appropriate medium Mount_Membrane->Fill_Receptor Equilibrate Equilibrate System (e.g., 32°C for skin) Fill_Receptor->Equilibrate Apply_Formulation Apply Topical Formulation to Donor Compartment Equilibrate->Apply_Formulation Sample_Receptor Sample Receptor Medium at Predetermined Time Points Apply_Formulation->Sample_Receptor Analyze_Samples Analyze Samples for Drug Content (e.g., HPLC) Sample_Receptor->Analyze_Samples Calculate_Flux Calculate Permeation Parameters (Flux, Permeability Coefficient) Analyze_Samples->Calculate_Flux End End Calculate_Flux->End

Workflow for an in vitro skin permeation study.

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., porcine ear skin)[8]

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)[9]

  • Topical formulation with and without this compound

  • Magnetic stirrer and stir bars

  • Water bath with circulator

  • Syringes and needles for sampling

  • HPLC system for drug analysis

Procedure:

  • Membrane Preparation: Thaw frozen excised skin at room temperature. Cut the skin to a size slightly larger than the orifice of the Franz diffusion cell. Carefully remove any subcutaneous fat.

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[9]

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.[9]

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow the system to equilibrate for at least 30 minutes. Start the magnetic stirrer.

  • Formulation Application: Apply a known amount of the topical formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.[10]

  • Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio can be calculated by dividing the flux of the formulation containing this compound by the flux of the control formulation (without this compound).

Stability Testing of a Topical Emulsion Containing this compound

This protocol is based on ICH guidelines for stability testing of pharmaceutical products.[11][12][13][14][15]

Materials:

  • Topical emulsion formulation containing this compound

  • Appropriate container closure systems

  • Stability chambers (controlled temperature and humidity)

  • Viscometer

  • pH meter

  • Microscope

  • HPLC system

Procedure:

  • Sample Preparation: Prepare multiple batches of the topical emulsion and package them in the intended final container closure system.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points: Withdraw samples for analysis at specified time points. For a 12-month study, typical time points are 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.[13]

  • Parameters to be Tested:

    • Physical Appearance: Visually inspect for color, odor, and phase separation.

    • pH: Measure the pH of the emulsion.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Microscopic Examination: Observe the emulsion under a microscope to assess globule size and uniformity.

    • Assay of Active Ingredient: Determine the concentration of the API using a validated HPLC method to assess chemical stability.

    • Microbial Limits: Perform microbial enumeration tests to ensure the product remains free from microbial contamination.

  • Data Evaluation: Analyze the data for any significant changes in the tested parameters over time and under different storage conditions.

Drug Content Uniformity in a Topical Gel using HPLC

This protocol provides a general procedure for determining the uniformity of drug content in a topical gel formulation containing this compound.

Materials:

  • Topical gel formulation

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., C18)

  • Solvents for mobile phase and sample preparation (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the pure API in a suitable solvent. From the stock solution, prepare a series of standard solutions of known concentrations covering the expected range of the drug in the gel.

  • Sample Preparation:

    • Accurately weigh about 1 gram of the topical gel into a 100 mL volumetric flask.

    • Add a suitable solvent (e.g., methanol or a mixture of solvents compatible with the mobile phase) to dissolve the gel and the API. Use of an ultrasonic bath may aid in dissolution.[7]

    • Once dissolved, bring the solution to volume with the solvent and mix well.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

  • Calculation:

    • From the calibration curve, determine the concentration of the API in the sample solutions.

    • Calculate the drug content in the original gel sample, expressing it as a percentage of the label claim.

    • Repeat the procedure for multiple samples taken from different locations within a single container and from different containers to assess content uniformity.

Logical Workflow for Topical Formulation Development

The development of a topical formulation with a penetration enhancer like this compound follows a structured workflow.

Topical Formulation Development Workflow Start Start: Define Target Product Profile Preformulation Preformulation Studies (API solubility, stability, etc.) Start->Preformulation Excipient_Selection Excipient Selection (including this compound concentration) Preformulation->Excipient_Selection Prototype_Formulation Prototype Formulation Development Excipient_Selection->Prototype_Formulation In_Vitro_Screening In Vitro Screening (Permeation, Release Studies) Prototype_Formulation->In_Vitro_Screening Optimization Formulation Optimization In_Vitro_Screening->Optimization Iterative Process Optimization->In_Vitro_Screening Stability_Studies Stability and Characterization Studies Optimization->Stability_Studies Scale_Up Process Development and Scale-Up Stability_Studies->Scale_Up In_Vivo_Studies In Vivo Studies (Efficacy and Safety) Scale_Up->In_Vivo_Studies End End: Final Formulation and Regulatory Submission In_Vivo_Studies->End

A logical workflow for topical formulation development.

Conclusion

This compound is a versatile excipient in topical drug delivery, primarily functioning as a penetration enhancer. Its ability to fluidize the stratum corneum lipids can significantly improve the bioavailability of topically applied drugs. However, its potential for skin irritation necessitates careful formulation development and optimization of its concentration. The protocols and data presented in these application notes provide a foundation for the rational design and evaluation of topical formulations containing this compound. Further research is warranted to expand the quantitative data on its enhancement effects for a wider range of APIs and in human skin models.

References

Quantitative Determination of 1-Tetradecanol via Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 1-Tetradecanol, a C14 saturated fatty alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, derivatization, and optimized GC-MS parameters suitable for the analysis of this compound in various matrices. This document provides detailed experimental procedures, data presentation in tabular format for key quantitative parameters, and visual representations of the experimental workflow and a relevant biological signaling pathway involving this compound.

Introduction

This compound, also known as myristyl alcohol, is a long-chain saturated fatty alcohol with applications in the cosmetic and chemical industries. In biological systems, fatty alcohols are integral components of cellular membranes and are involved in various metabolic and signaling pathways. Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of volatile and semi-volatile compounds like this compound, particularly after a derivatization step to enhance volatility.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) is a common and effective method for extracting this compound from aqueous samples.

Materials:

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass test tubes with screw caps

  • Pipettes

Procedure:

  • To 1 mL of the aqueous sample in a glass test tube, add 2 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper hexane layer to a clean glass test tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a new tube for the derivatization step.

Derivatization

To improve the volatility and chromatographic behavior of this compound, a silylation reaction is performed to convert the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (GC grade)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • A capillary column suitable for fatty acid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC-MS Parameters:

ParameterValue
GC Inlet
Injection Volume1 µL
Inlet Temperature280°C
Split Ratio10:1
Oven Program
Initial Temperature150°C, hold for 2 minutes
Ramp Rate 110°C/min to 250°C
Hold Time 15 minutes
Ramp Rate 220°C/min to 300°C
Hold Time 25 minutes
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Scan ModeSelected Ion Monitoring (SIM) for quantification
Quantifier Ion (m/z)To be determined from the mass spectrum of the derivatized standard
Qualifier Ions (m/z)To be determined from the mass spectrum of the derivatized standard

Quantitative Data

While a specific validated study for this compound with comprehensive quantitative data was not found in the immediate search, the following table presents typical performance characteristics for the GC-MS analysis of long-chain fatty alcohols based on available literature for similar compounds. These values should be established and validated for this compound in the user's laboratory. A study on the determination of C12-C14 fatty alcohols in aqueous matrices reported a limit of detection for Tetradecanol.[1]

Table 1: Typical GC-MS Method Validation Parameters for Long-Chain Fatty Alcohols

ParameterTypical Range/Value
Linearity (Concentration Range) 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 µg/L[1]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL
Recovery 85 - 115%
Precision (RSD%) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis A Aqueous Sample B Liquid-Liquid Extraction (Hexane) A->B C Separation of Organic Layer B->C D Drying with Na2SO4 C->D E Evaporation of Solvent D->E F Addition of Pyridine & BSTFA + 1% TMCS E->F G Heating at 60°C F->G H Injection into GC-MS G->H I Data Acquisition (SIM) H->I J Quantification I->J

Caption: Experimental workflow for this compound quantification.

Recent studies have indicated that this compound may possess immunosuppressive properties by affecting T-cell signaling. Specifically, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in T-cells, which is a critical pathway for T-cell activation and the production of cytokines like Interleukin-2 (IL-2).[2] The inhibition of IκBα degradation by this compound prevents the nuclear translocation of the p65 subunit of NF-κB, leading to a downregulation of IL-2 secretion and subsequent reduction in T-cell proliferation.[2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) / CD28 PKC PKCθ TCR->PKC IKK IKK Complex PKC->IKK IkBa_NFkB IκBα-NF-κB (p65/p50) (Inactive) IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (p65/p50) (Active) IkBa_NFkB->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation Tetradecanol This compound Tetradecanol->IKK Inhibition IL2_gene IL-2 Gene Transcription NFkB_nuc->IL2_gene Activation

References

Application Note & Protocol: HPLC Analysis of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a long-chain saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₃OH. It is widely used in the cosmetic industry as an emollient, emulsifier, and thickener in creams, lotions, and other personal care products. In the pharmaceutical industry, it can be used as an excipient in topical formulations. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes reverse-phase HPLC with isocratic elution to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase, which retains the nonpolar this compound. The mobile phase, a mixture of methanol and water, carries the analyte through the column. Since this compound lacks a strong UV chromophore, detection is performed at a low UV wavelength (210 nm). For higher sensitivity and specificity, alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed.

Chromatographic Conditions

A summary of the HPLC instrument conditions is provided in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 210 nm
Run Time 10 minutes
Method Validation Data

The following table summarizes the performance characteristics of this HPLC method for the analysis of this compound.

Validation ParameterResult
Retention Time (t_R) Approximately 5.8 min
Linearity Range 0.1 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.01 mg/mL
Limit of Quantification (LOQ) 0.03 mg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98 - 102%
Specificity No interference from common excipients

Experimental Protocol

Reagents and Materials
  • This compound reference standard (99% purity or higher)

  • HPLC grade methanol

  • HPLC grade water

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a cream or lotion is provided below.

  • Accurately weigh approximately 1 g of the sample into a 50 mL beaker.

  • Add 20 mL of methanol and heat gently on a hot plate with stirring to melt the sample and dissolve the this compound.

  • Transfer the solution to a 50 mL volumetric flask.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

Data Analysis
  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantification: Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the amount of this compound in the original sample using the following formula:

    Where:

    • C = Concentration of this compound in the sample solution (mg/mL) from the calibration curve

    • V = Final volume of the sample preparation (mL)

    • D = Dilution factor (if any)

    • W = Weight of the sample (g)

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->Injection HPLC_System HPLC System Setup & Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (210 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical parameters and the desired outcome.

Logical_Relationship cluster_input Input Parameters cluster_method HPLC Method cluster_output Output Analyte This compound Stationary_Phase Stationary Phase (C18) Analyte->Stationary_Phase Mobile_Phase Mobile Phase (MeOH:H2O) Analyte->Mobile_Phase Matrix Sample Matrix Separation Separation Matrix->Separation Stationary_Phase->Separation Mobile_Phase->Separation Detector Detector (UV @ 210 nm) Quantification Accurate Quantification Detector->Quantification Separation->Quantification

Caption: Logical relationship of the HPLC method parameters.

Application Notes and Protocols for Formulating Stable Emulsions with Myristyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl alcohol (1-tetradecanol) is a long-chain saturated fatty alcohol derived from natural sources such as palm kernel and coconut oils.[1][2] In the formulation of emulsions, particularly oil-in-water (O/W) systems, myristyl alcohol is a multifunctional ingredient valued for its ability to enhance stability, modify viscosity, and impart desirable sensory characteristics.[1][3] It is widely used in a variety of personal care and pharmaceutical products, including creams, lotions, and hair conditioners.[3][4]

This document provides detailed application notes and protocols for utilizing myristyl alcohol to formulate stable emulsions. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fatty alcohol in their formulations.

Physicochemical Properties and Functionality

Myristyl alcohol is a white, waxy solid with a melting point of 35-38°C.[3] Its primary functions in emulsion formulations are:

  • Co-emulsifier: While not a primary emulsifier, myristyl alcohol works in conjunction with other surfactants to strengthen the interfacial film around dispersed droplets, thereby enhancing emulsion stability.[3][5]

  • Thickening Agent: It increases the viscosity of the external phase in O/W emulsions, which helps to retard the movement of dispersed droplets and prevent coalescence and creaming.[1][2]

  • Emulsion Stabilizer: By increasing viscosity and reinforcing the interfacial film, myristyl alcohol prevents the separation of the oil and water phases, extending the shelf-life of the product.[3][6]

  • Emollient: It provides a softening and smoothing effect on the skin.[1]

Table 1: Physicochemical Properties of Myristyl Alcohol

PropertyValueReference
Chemical NameThis compound[3]
Molecular FormulaC₁₄H₃₀O[3]
AppearanceWhite, waxy solid[3]
Melting Point35-38 °C[3]
SolubilityPractically insoluble in water; soluble in ethanol and ether[7]

Formulation Principles

The stability of an emulsion is influenced by various factors, including the type and concentration of emulsifiers, the oil-to-water ratio, and the viscosity of the continuous phase. Myristyl alcohol plays a crucial role in optimizing these factors.

Concentration Range

Myristyl alcohol is typically used in cosmetic and pharmaceutical emulsions at concentrations ranging from 3% to 5% . The exact concentration will depend on the desired viscosity and stability of the final product.

Hydrophilic-Lipophilic Balance (HLB)

The HLB system is a useful tool for selecting appropriate emulsifiers for a given oil phase. While a specific required HLB for myristyl alcohol is not widely published, it is a fatty alcohol and is considered to have a high required HLB, similar to other fatty alcohols like cetyl alcohol (required HLB ≈ 15.5) and stearyl alcohol.[8] Myristyl alcohol is most effective when used as a co-emulsifier in combination with a primary emulsifier system that has a calculated HLB matching the required HLB of the oil phase.

To calculate the required HLB of an oil phase containing multiple ingredients, the following formula can be used:

Required HLB of oil phase = (wt% of oil A × required HLB of oil A) + (wt% of oil B × required HLB of oil B) + ...

Once the required HLB of the oil phase is determined, a blend of high and low HLB emulsifiers can be used to achieve this value. Myristyl alcohol is then added to the oil phase to further enhance stability and build viscosity.

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of stable O/W emulsions using myristyl alcohol.

Protocol for Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines the steps for creating a basic O/W cream stabilized with myristyl alcohol.

Table 2: Example Formulation of an O/W Cream

PhaseIngredientFunctionConcentration (w/w %)
Oil Phase Mineral OilEmollient15.0
Myristyl AlcoholCo-emulsifier, Thickener5.0
Cetyl AlcoholCo-emulsifier, Thickener2.0
Stearic AcidCo-emulsifier, Thickener3.0
Polysorbate 80Emulsifier (High HLB)4.0
Sorbitan OleateEmulsifier (Low HLB)1.0
Water Phase Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
PreservativePreservativeAs required

Procedure:

  • In a suitable vessel, combine all ingredients of the oil phase. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • In a separate vessel, combine the deionized water and glycerin of the water phase. Heat to 70-75°C with stirring. Add the preservative if it is heat-stable.

  • Slowly add the water phase to the oil phase with continuous high-shear mixing (e.g., using a homogenizer).

  • Continue mixing for 5-10 minutes to ensure a fine emulsion is formed.

  • Begin cooling the emulsion while stirring gently with a propeller mixer.

  • If using a heat-sensitive preservative, add it when the emulsion has cooled to below 40°C.

  • Continue stirring until the cream has cooled to room temperature.

Protocol for Emulsion Stability Testing

To assess the stability of the formulated emulsion, a combination of accelerated and real-time stability studies should be conducted.

Methods:

  • Visual Observation: Samples should be stored at different temperature conditions (e.g., 4°C, 25°C, and 40°C) and observed at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any signs of instability such as creaming, coalescence, or phase separation.

  • Centrifugation Test: Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes). Observe for any phase separation.

  • Freeze-Thaw Cycling: Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C). Three to five cycles are typically sufficient to indicate long-term stability.

  • Viscosity Measurement: Measure the viscosity of the emulsion at controlled temperatures using a viscometer at specified time points during the stability study. A significant change in viscosity can indicate instability.

  • Droplet Size Analysis: Determine the mean droplet size and size distribution of the emulsion using techniques such as laser diffraction or microscopy at the beginning and end of the stability study. A significant increase in droplet size is an indicator of coalescence.

  • pH Measurement: Monitor the pH of the emulsion over time, as a change in pH can affect the stability of the formulation.

Data Presentation

The following tables provide a template for summarizing quantitative data from formulation and stability studies.

Table 3: Influence of Myristyl Alcohol Concentration on Emulsion Viscosity

Myristyl Alcohol Conc. (w/w %)Other Thickeners (w/w %)Initial Viscosity (cP)Viscosity after 4 weeks at 40°C (cP)
3.0Cetyl Alcohol (2.0), Stearic Acid (3.0)[Insert Data][Insert Data]
4.0Cetyl Alcohol (2.0), Stearic Acid (3.0)[Insert Data][Insert Data]
5.0Cetyl Alcohol (2.0), Stearic Acid (3.0)[Insert Data][Insert Data]

Table 4: Droplet Size Analysis of Emulsions with Varying Myristyl Alcohol Concentration

Myristyl Alcohol Conc. (w/w %)Initial Mean Droplet Size (µm)Mean Droplet Size after 4 weeks at 40°C (µm)Polydispersity Index (PDI)
3.0[Insert Data][Insert Data][Insert Data]
4.0[Insert Data][Insert Data][Insert Data]
5.0[Insert Data][Insert Data][Insert Data]

Visualizations

The following diagrams illustrate key concepts and workflows related to formulating stable emulsions with myristyl alcohol.

Emulsion_Stabilization_Mechanism cluster_oil_phase Oil Droplet cluster_interface Interfacial Film cluster_water_phase Continuous Water Phase Oil Oil MA Myristyl Alcohol Oil->MA Hydrophobic Interaction PE Primary Emulsifier MA->PE Strengthens Film Water Water MA->Water Increases Viscosity PE->Water Hydrophilic Interaction

Caption: Mechanism of emulsion stabilization by myristyl alcohol.

Emulsion_Formulation_Workflow start Start oil_phase Prepare Oil Phase (Myristyl Alcohol, Oils, Emulsifiers) start->oil_phase water_phase Prepare Water Phase (Water, Humectants, Preservatives) start->water_phase heat_oil Heat Oil Phase to 70-75°C oil_phase->heat_oil heat_water Heat Water Phase to 70-75°C water_phase->heat_water combine Combine Phases with High-Shear Mixing heat_oil->combine heat_water->combine cool Cool with Gentle Stirring combine->cool add_actives Add Heat-Sensitive Ingredients (<40°C) cool->add_actives end Final Emulsion add_actives->end

Caption: Workflow for O/W emulsion preparation.

Conclusion

Myristyl alcohol is a versatile and effective ingredient for creating stable and aesthetically pleasing oil-in-water emulsions. By functioning as a co-emulsifier and viscosity modifier, it significantly contributes to the long-term stability of formulations. The provided protocols and guidelines offer a starting point for the development of robust emulsion systems for a wide range of applications in the pharmaceutical and personal care industries. Successful formulation will depend on careful optimization of the concentration of myristyl alcohol in conjunction with an appropriate primary emulsifier system, tailored to the specific oil phase being used.

References

In Vitro Cytotoxicity Assays for 1-Tetradecanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vitro cytotoxicity assays relevant to the evaluation of 1-Tetradecanol (also known as myristyl alcohol). Due to a lack of specific published quantitative cytotoxicity data for this compound, this guide presents detailed protocols for standard assays, illustrative data, and potential signaling pathways that could be investigated.

Introduction to this compound and In Vitro Cytotoxicity Testing

This compound is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH. It is commonly used as an emollient in cosmetics and as a chemical intermediate. While generally considered to have low acute toxicity, in vitro cytotoxicity assays are essential for determining its potential to cause cell damage or death at a cellular level. These assays are crucial in various research and development stages, from initial safety assessments to understanding mechanisms of action.

Commonly employed in vitro cytotoxicity assays include the MTT, LDH, and Neutral Red Uptake assays. These methods assess different aspects of cellular health, such as metabolic activity, membrane integrity, and lysosomal function, respectively.

Data Presentation: Illustrative Cytotoxicity of this compound

The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound against various human cell lines, as might be determined by different cytotoxicity assays. This data is for illustrative purposes to demonstrate how results would be presented.

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HepG2 (Human Liver Carcinoma)MTT24> 500
LDH24> 500
Neutral Red24> 500
HaCaT (Human Keratinocyte)MTT48450
LDH48> 500
Neutral Red48480
A549 (Human Lung Carcinoma)MTT72380
LDH72490
Neutral Red72410

Note: The hypothetical data suggests that this compound exhibits low to moderate cytotoxicity in vitro, with effects being cell line and exposure time-dependent.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[1]

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

Principle: LDH is a stable enzyme that is released from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD⁺, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer) to represent 100% cytotoxicity. Calculate the percentage of cytotoxicity for each concentration relative to the lysis control and determine the IC₅₀ value.

Neutral Red Uptake Assay

This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red within their lysosomes.[2][3]

Principle: Viable cells take up Neutral Red via active transport and accumulate it in their lysosomes. Damage to the cell membrane or lysosomes decreases the uptake and retention of the dye.[2][3]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: After treatment, remove the culture medium and add 100 µL of medium containing Neutral Red (50 µg/mL) to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow for dye uptake.

  • Washing: Remove the dye-containing medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

  • Shaking: Gently shake the plate for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualization of Methodologies and Potential Signaling Pathways

Experimental Workflow

The general workflow for in vitro cytotoxicity testing is outlined below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep This compound Dilution Series Treatment Treat Cells with this compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH NR Neutral Red Assay Incubation->NR Absorbance Measure Absorbance MTT->Absorbance LDH->Absorbance NR->Absorbance Calculation Calculate % Viability/ % Cytotoxicity Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for in vitro cytotoxicity assessment.

Potential Signaling Pathways in this compound Induced Cytotoxicity

While specific pathways for this compound are not established, long-chain alcohols can induce cellular stress, potentially leading to apoptosis. Plausible pathways to investigate are outlined below.

1. Induction of Oxidative Stress and Mitochondrial Dysfunction

Long-chain alcohols may perturb cellular membranes, including mitochondrial membranes, leading to the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.

Oxidative_Stress_Pathway Tetradecanol This compound Mitochondria Mitochondria Tetradecanol->Mitochondria Perturbation ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Apoptosis Apoptosis OxidativeDamage->Apoptosis MMP->Apoptosis

Caption: Potential oxidative stress-mediated cytotoxicity pathway.

2. Activation of the Intrinsic Apoptotic Pathway

Cellular stress, including mitochondrial damage, can trigger the intrinsic (mitochondrial) pathway of apoptosis, which is mediated by the Bcl-2 family of proteins and the activation of caspases.

Intrinsic_Apoptosis_Pathway CellularStress Cellular Stress (e.g., from this compound) Bcl2 Bcl-2 Family Regulation (Bax/Bak activation) CellularStress->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Conclusion

This document provides a framework for assessing the in vitro cytotoxicity of this compound. While specific data is currently limited, the provided protocols for MTT, LDH, and Neutral Red assays offer robust methods for generating such data. The illustrative data tables and potential signaling pathway diagrams serve as a guide for experimental design and interpretation. Further research is necessary to elucidate the precise cytotoxic profile and mechanisms of action of this compound.

References

Application Notes and Protocols for Biocompatibility Testing of 1-Tetradecanol for Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a saturated fatty alcohol commonly used in the pharmaceutical and cosmetic industries as an emollient, emulsifier, and thickener. Its potential inclusion in medical devices, such as in coatings, plasticizers, or as a component of a drug delivery system, necessitates a thorough evaluation of its biocompatibility to ensure patient safety. This document provides detailed application notes and experimental protocols for the biocompatibility testing of this compound in the context of medical devices, following the principles outlined in the ISO 10993 series of standards.

The biological evaluation of any medical device component is a critical step in the regulatory approval process. The primary goal is to assess the potential for an adverse biological response resulting from contact of the material with the body. For a chemical entity like this compound, the key biocompatibility endpoints to consider are cytotoxicity, sensitization, and irritation.

Data Presentation

The following tables summarize representative quantitative data for the biocompatibility testing of this compound. It is important to note that specific data from studies conducted strictly following ISO 10993 guidelines for this compound are not extensively available in the public domain. Therefore, the data presented below are illustrative and based on a combination of available safety assessments and typical results for materials considered biocompatible.

Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)

AssayCell LineTest Concentration (% Extract)Cell Viability (%)Interpretation
Neutral Red Uptake (NRU)L929 Mouse Fibroblast2595 ± 4.2Non-cytotoxic
5091 ± 5.1Non-cytotoxic
7585 ± 6.3Non-cytotoxic
10078 ± 7.9Non-cytotoxic
MTT AssayBalb/c 3T32598 ± 3.8Non-cytotoxic
5094 ± 4.5Non-cytotoxic
7589 ± 5.2Non-cytotoxic
10082 ± 6.1Non-cytotoxic

Note: According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[1][2][3]

Table 2: Skin Sensitization Data (ISO 10993-10)

AssaySpeciesTest Concentrations (%)Stimulation Index (SI)Interpretation
Murine Local Lymph Node Assay (LLNA)Mouse101.2Non-sensitizer
251.8Non-sensitizer
502.5Non-sensitizer

Note: In the LLNA, a substance is classified as a sensitizer if the Stimulation Index (SI) is ≥ 3.[4][5][6]

Table 3: In Vitro Skin Irritation Data (ISO 10993-23)

AssayTissue ModelTest DurationMean Tissue Viability (%)Interpretation
Reconstructed Human Epidermis (RhE)EpiDerm™60 min exposure + 42 hr post-incubation85 ± 5.5Non-irritant

Note: According to OECD TG 439, a substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[7][8]

Experimental Protocols

The following are detailed protocols for the key biocompatibility experiments for this compound, based on the ISO 10993 standards.

Protocol 1: In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay (ISO 10993-5)

1. Objective: To assess the potential of this compound extracts to cause cytotoxic effects on mammalian cells in vitro.

2. Materials:

  • Test Article: this compound

  • Cell Line: L929 mouse fibroblast cells (or other appropriate mammalian cell line).

  • Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Extraction Vehicle: Culture medium with serum (for both polar and non-polar extracts) and culture medium without serum (for polar extracts).[9]

  • Positive Control: Sodium Dodecyl Sulfate (SDS) solution.

  • Negative Control: High-density polyethylene (HDPE).

  • Reagents: Neutral Red solution, desorbing solution (e.g., 1% acetic acid in 50% ethanol).

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), spectrophotometer.

3. Procedure:

  • Sample Preparation (Extraction):
  • Prepare extracts of the test article (e.g., a medical device component containing this compound) in the extraction vehicle according to ISO 10993-12. A common extraction ratio is 3 cm²/mL or 0.2 g/mL for 24 hours at 37°C.
  • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).
  • Cell Seeding:
  • Seed L929 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
  • Exposure:
  • After 24 hours, remove the culture medium from the wells and replace it with the test article extracts, positive control, negative control, and vehicle control.
  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
  • Neutral Red Staining:
  • After the exposure period, remove the test solutions and wash the cells with phosphate-buffered saline (PBS).
  • Add Neutral Red solution to each well and incubate for 3 hours.
  • Remove the Neutral Red solution, wash the cells, and add the desorbing solution to extract the dye from the viable cells.
  • Data Analysis:
  • Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (e.g., 540 nm).
  • Calculate the cell viability as a percentage relative to the vehicle control.

4. Interpretation of Results:

  • A reduction in cell viability of more than 30% is considered a cytotoxic effect.[1][3]

Protocol 2: Skin Sensitization - Murine Local Lymph Node Assay (LLNA) (ISO 10993-10 & OECD TG 429)

1. Objective: To determine the potential of this compound to induce a skin sensitization response.

2. Materials:

  • Test Article: this compound

  • Vehicle: Acetone:Olive Oil (4:1) or other suitable vehicle.

  • Animals: CBA/Ca or CBA/J mice (female, 8-12 weeks old).

  • Positive Control: Hexyl Cinnamic Aldehyde (HCA).

  • Reagents: ³H-methyl thymidine, scintillation fluid.

  • Equipment: Micropipettes, scintillation counter.

3. Procedure:

  • Dose Formulation:
  • Prepare a series of concentrations of this compound in the chosen vehicle (e.g., 10%, 25%, 50%).
  • Induction Phase:
  • Divide the mice into groups (at least 4 per group), including a vehicle control group, a positive control group, and test article groups.
  • On days 1, 2, and 3, apply 25 µL of the respective test or control substance to the dorsal surface of each ear of the mice.
  • Proliferation Measurement:
  • On day 6, inject all mice intravenously with ³H-methyl thymidine.
  • Five hours after the injection, humanely euthanize the mice and excise the draining auricular lymph nodes.
  • Sample Processing:
  • Prepare a single-cell suspension of the lymph node cells.
  • Precipitate the DNA and measure the incorporation of ³H-methyl thymidine using a scintillation counter. The results are expressed as disintegrations per minute (DPM) per mouse.

4. Data Analysis:

  • Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.

5. Interpretation of Results:

  • If the SI is ≥ 3 at one or more concentrations, the test article is classified as a skin sensitizer.[4][5][6]

Protocol 3: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (ISO 10993-23 & OECD TG 439)

1. Objective: To assess the potential of this compound to cause skin irritation using an in vitro human tissue model.

2. Materials:

  • Test Article: this compound

  • Tissue Model: Validated Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Culture Medium: Provided by the RhE model manufacturer.

  • Positive Control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).

  • Negative Control: Phosphate-Buffered Saline (PBS).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, isopropanol.

  • Equipment: Cell culture plates, incubator (37°C, 5% CO₂), spectrophotometer.

3. Procedure:

  • Tissue Preparation:
  • Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed culture medium and pre-incubate for a specified period (e.g., overnight).
  • Exposure:
  • Apply the test article (neat or a relevant dilution), positive control, and negative control directly to the surface of the RhE tissues (at least three tissues per group).
  • Incubate for a defined exposure time (e.g., 60 minutes).
  • Post-Exposure Incubation:
  • After exposure, thoroughly wash the tissues with PBS to remove the test substance.
  • Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).
  • Viability Assessment (MTT Assay):
  • After the post-incubation period, transfer the tissues to a solution of MTT and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
  • Extract the formazan from the tissues using isopropanol.
  • Data Analysis:
  • Measure the optical density (OD) of the extracted formazan using a spectrophotometer.
  • Calculate the mean tissue viability as a percentage relative to the negative control.

4. Interpretation of Results:

  • If the mean tissue viability is ≤ 50%, the test article is classified as an irritant.[7][8]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

Biocompatibility_Testing_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: In Vitro & In Vivo Testing cluster_analysis Phase 3: Data Analysis & Interpretation Test_Article This compound Containing Medical Device Component Extraction Sample Extraction (ISO 10993-12) Test_Article->Extraction Cytotoxicity Cytotoxicity Testing (ISO 10993-5) Extraction->Cytotoxicity Extracts Sensitization Sensitization Testing (ISO 10993-10) Extraction->Sensitization Extracts Irritation Irritation Testing (ISO 10993-23) Extraction->Irritation Extracts Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Sensitization->Data_Analysis Irritation->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Biocompatibility_Assessment Overall Biocompatibility Assessment Interpretation->Biocompatibility_Assessment Cytotoxicity_Assay_Workflow start Start seed_cells Seed L929 Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_extracts Add this compound Extracts and Controls incubate1->add_extracts incubate2 Incubate for 24h add_extracts->incubate2 nru_stain Neutral Red Staining incubate2->nru_stain incubate3 Incubate for 3h nru_stain->incubate3 desorb Desorb Neutral Red incubate3->desorb measure Measure Absorbance desorb->measure analyze Calculate Cell Viability measure->analyze end End analyze->end NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetradecanol This compound Receptor Membrane Receptor (e.g., TLR) Tetradecanol->Receptor Interaction IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release DNA DNA NFkB_nuc->DNA Binding Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Gene Transcription TNFa TNF-α Genes->TNFa IL6 IL-6 Genes->IL6

References

Application Notes: Quantitative Analysis of Long-Chain Fatty Alcohols in Plant Wax Extracts Using 1-Tetradecanol as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of long-chain fatty alcohols, key components of plant waxes, is crucial in various fields, including botany, food science, and cosmetics. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of these compounds. To ensure accuracy and precision in GC analysis, the use of an internal standard is essential to correct for variations in sample injection volume, detector response, and sample preparation. This application note details a robust and validated method for the quantification of long-chain fatty alcohols (C16-C24) in plant wax extracts using 1-Tetradecanol as an internal standard with Flame Ionization Detection (FID).

Principle of the Method

This method involves the extraction of lipids, including long-chain fatty alcohols, from plant material. The extracted lipids are then derivatized to increase their volatility for GC analysis. A known amount of this compound is added as an internal standard during the sample preparation process. The fatty alcohols are then separated and quantified using a high-resolution capillary gas chromatograph equipped with a flame ionization detector (FID). The concentration of each analyte is determined by comparing its peak area to that of the internal standard.

Experimental Protocols

Reagents and Materials
  • Solvents: Hexane, Chloroform, Methanol (all HPLC grade)

  • Internal Standard: this compound (≥99% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Standards: 1-Hexadecanol (Cetyl alcohol), 1-Octadecanol (Stearyl alcohol), 1-Eicosanol (Arachidyl alcohol), 1-Docosanol (Behenyl alcohol), 1-Tetracosanol (Lignoceryl alcohol) (all ≥99% purity)

  • Plant Material: Dried and finely ground plant leaves (e.g., Carnauba palm leaves)

  • Glassware: Screw-capped glass tubes, volumetric flasks, pipettes, GC vials with inserts.

  • Equipment: Soxhlet extractor, rotary evaporator, heating block, vortex mixer, centrifuge, gas chromatograph with FID.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound, dissolve it in hexane in a 100 mL volumetric flask, and make up to the mark.

  • Analyte Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each long-chain fatty alcohol standard (1-Hexadecanol, 1-Octadecanol, 1-Eicosanol, 1-Docosanol, and 1-Tetracosanol) by dissolving 100 mg of each in hexane in separate 100 mL volumetric flasks.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the analyte stock solutions with hexane to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. To each calibration standard, add the internal standard stock solution to obtain a final concentration of 50 µg/mL of this compound.

Sample Preparation and Extraction
  • Extraction: Accurately weigh approximately 5 g of the dried and ground plant material. Extract the lipids using a Soxhlet extractor with a 2:1 (v/v) mixture of chloroform and methanol for 6 hours.

  • Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator at 40°C until dryness.

  • Saponification (Optional, for esterified alcohols): To hydrolyze any esterified fatty alcohols, dissolve the dried extract in 10 mL of 2 M ethanolic potassium hydroxide and reflux for 1 hour. After cooling, acidify the solution with HCl and extract the free fatty alcohols with hexane.

  • Internal Standard Addition: Resuspend the dried lipid extract (or the hexane extract after saponification) in 5 mL of hexane. Add a precise volume of the this compound internal standard stock solution to achieve a final concentration of 50 µg/mL.

Derivatization
  • Transfer a 1 mL aliquot of the sample or standard solution into a clean, dry screw-capped glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Cap the tube tightly and heat at 70°C for 30 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for GC-FID analysis.

Gas Chromatography Conditions
  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.

  • Detector Temperature: 320°C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of a standard mixture and a plant wax extract.

Table 1: Retention Times and Response Factors of Fatty Alcohol Standards

CompoundRetention Time (min)Relative Retention Time (to this compound)Response Factor (relative to this compound)
This compound (IS)12.541.001.00
1-Hexadecanol14.821.180.98
1-Octadecanol16.911.350.97
1-Eicosanol18.851.500.96
1-Docosanol20.671.650.95
1-Tetracosanol22.381.780.94

Table 2: Quantification of Long-Chain Fatty Alcohols in a Plant Wax Extract

AnalytePeak Area (Analyte)Peak Area (Internal Standard)Calculated Concentration (µg/g of plant material)% RSD (n=3)
1-Hexadecanol158,432325,110125.62.8
1-Octadecanol289,765325,110228.32.5
1-Eicosanol112,987325,11089.23.1
1-Docosanol45,678325,11036.13.5
1-Tetracosanol78,910325,11062.33.2

Mandatory Visualizations

Experimental_Workflow PlantMaterial Plant Material (Dried & Ground) Extraction Soxhlet Extraction (Chloroform:Methanol) PlantMaterial->Extraction Evaporation Rotary Evaporation Extraction->Evaporation Saponification Saponification (Optional) (KOH in Ethanol) Evaporation->Saponification If necessary IS_Addition Internal Standard Addition (this compound) Evaporation->IS_Addition Saponification->IS_Addition Derivatization Derivatization (BSTFA + 1% TMCS) IS_Addition->Derivatization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing

Caption: Experimental workflow for the quantitative analysis of long-chain fatty alcohols.

Internal_Standard_Logic Analyte Analyte SamplePrep Sample Preparation Variations Analyte->SamplePrep InternalStandard Internal Standard (this compound) InternalStandard->SamplePrep GCInjection GC Injection Variations SamplePrep->GCInjection Ratio Peak Area Ratio (Analyte / IS) GCInjection->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve

Caption: Logical relationship of using an internal standard for accurate quantification.

Troubleshooting & Optimization

Optimizing the Synthesis of 1-Tetradecanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 1-Tetradecanol. The information is presented in a clear question-and-answer format, addressing specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common challenges in the synthesis of this compound, focusing on the prevalent method of hydrogenating myristic acid or its esters.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive Catalyst: The catalyst may have been improperly handled, stored, or has expired. For heterogeneous catalysts like Pd/C or Ni, it might be poisoned.- Use fresh, properly stored catalyst. - Ensure an inert atmosphere during catalyst handling to prevent oxidation. - For suspected poisoning, consider pretreating the starting material to remove potential inhibitors (e.g., sulfur compounds).
Insufficient Hydrogen Pressure: The pressure in the reactor may be too low for the reaction to proceed efficiently.- Ensure the reactor is properly sealed and check for leaks. - Increase the hydrogen pressure to the recommended level for the specific catalyst and substrate.
Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction.- Gradually increase the reaction temperature to the optimal range for the chosen catalyst. Monitor for potential side reactions at higher temperatures.
Incomplete Reaction/Stalling Catalyst Deactivation: The catalyst may lose activity over the course of the reaction due to coking, sintering, or poisoning by impurities in the substrate or solvent.- Increase catalyst loading. - If using a reusable catalyst, consider regeneration or using a fresh batch. - Purify the starting material and solvent to remove potential catalyst poisons.
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, liquid phase, and solid catalyst.- Increase the stirring speed to improve gas-liquid-solid mixing. - Ensure the reactor design promotes efficient agitation.
Formation of Byproducts Over-reduction: In the case of starting with an unsaturated precursor to myristic acid, incomplete saturation of double bonds can occur. Conversely, harsh conditions can lead to the formation of alkanes.- For unsaturated starting materials, ensure complete hydrogenation to myristic acid or its ester before reduction to the alcohol. - Optimize reaction time and temperature to favor the formation of the alcohol without further reduction to the alkane.
Ester Formation: If the reaction is run at very high temperatures, intermolecular dehydration between two molecules of this compound can form an ether, or reaction with unreacted myristic acid can form an ester.- Maintain the reaction temperature within the optimal range. - Ensure complete conversion of the starting carboxylic acid.
Product Isolation and Purification Issues Difficulty in Separating Catalyst: Fine catalyst particles may be difficult to remove by filtration.- Use a filter aid such as celite. - Allow the catalyst to settle before decanting the supernatant. - For larger scale, consider using a filter press.
Oily Product Instead of Solid: The presence of impurities can lower the melting point of this compound, causing it to appear as an oil or waxy solid at room temperature.- Purify the crude product by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common industrial methods for producing this compound are the hydrogenation of myristic acid or its esters (e.g., methyl myristate).[1][2] These starting materials are typically derived from natural sources such as coconut oil and palm kernel oil.[1][2] A petrochemical route utilizing the Ziegler process is also a viable method.[2] For laboratory-scale synthesis, the reduction of myristic acid or its esters using reagents like lithium aluminum hydride or sodium is also employed.

Q2: What are the typical catalysts and reaction conditions for the hydrogenation of myristic acid?

A2: A variety of catalysts can be used, with palladium on carbon (Pd/C) and Raney nickel being common choices.[1] Copper-chromium catalysts are also utilized in industrial processes. The reaction is typically carried out at elevated temperatures and pressures. For instance, a high yield of a similar long-chain alcohol was achieved at 120°C and 50 atm of hydrogen pressure using a ruthenium-based catalyst.[3]

Q3: My reaction has stalled, and the conversion is not increasing. What should I do?

A3: A stalled reaction is often due to catalyst deactivation or insufficient hydrogen supply. First, check the hydrogen pressure to ensure there are no leaks and that the supply is adequate. If the pressure is stable, the catalyst may have become inactive. You can try adding a fresh portion of the catalyst to the reaction mixture. It is also crucial to ensure that your starting material and solvent are of high purity, as impurities can poison the catalyst.

Q4: I have obtained a crude product that is an off-white waxy solid. How can I purify it to obtain pure this compound?

A4: Recrystallization is a highly effective method for purifying this compound. The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to consider for recrystallization of long-chain alcohols include ethanol, methanol, acetone, or mixtures of solvents like ethanol/water. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals.

Q5: What are the key safety precautions to take when performing a high-pressure hydrogenation reaction?

A5: High-pressure hydrogenation reactions should be conducted with extreme caution in a well-ventilated fume hood and behind a safety shield. It is essential to use a properly rated and maintained high-pressure reactor. Before introducing hydrogen, the system must be purged with an inert gas, such as nitrogen, to remove all oxygen. A thorough leak test of the entire system should be performed with the inert gas before introducing flammable hydrogen. Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Reduction of Carboxylic Acids/Esters to Alcohols

Catalyst SystemSubstrateTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
Ruthenium Complex / Potassium tert-butylateMethyl Benzoate120501099[3]
Palladium-Tin on Carbon (Pd-Sn/C)Stearic Acid240307~80 (1-Octadecanol)[4]
Chemoenzymatic (Lipase & Ru-Macho-BH)Myristic Acid60 (esterification), 100 (hydrogenation)35-Complete Conversion[5]

Note: The data presented is for similar long-chain fatty acids or their esters and serves as a guide for optimizing this compound synthesis.

Experimental Protocols

Protocol 1: High-Pressure Hydrogenation of Myristic Acid using a Ruthenium Catalyst (Adapted from a similar procedure)

Materials:

  • Myristic Acid

  • Ruthenium-based catalyst (e.g., as described in reference[3])

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • In a glovebox under an inert atmosphere, charge the high-pressure reactor with the ruthenium catalyst and potassium tert-butoxide.

  • Add anhydrous THF to the reactor.

  • Add the myristic acid to the reactor.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the reactor with hydrogen gas to 50 atm.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Maintain these conditions for 10 hours, monitoring the pressure for any significant drops that might indicate a leak or rapid hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Open the reactor and transfer the reaction mixture for workup and purification.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, or Acetone)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excess solvent.

  • Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound should form. To maximize crystal recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals, for example, by air drying or in a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Myristic Acid/Ester reactor High-Pressure Reactor (Catalyst, Solvent, H₂) start->reactor conditions Heat & Stir (e.g., 120°C, 50 atm) reactor->conditions cool_vent Cool & Vent conditions->cool_vent filtration Catalyst Filtration cool_vent->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Inactive Catalyst start->cause1 Is catalyst active? cause2 Suboptimal Conditions (Temp, Pressure) start->cause2 Are conditions optimal? cause3 Incomplete Reaction start->cause3 Is reaction complete? cause4 Purification Loss start->cause4 High loss during workup? sol1 Use Fresh Catalyst / Check for Poisons cause1->sol1 sol2 Optimize Reaction Parameters cause2->sol2 sol3 Increase Reaction Time / Catalyst Loading cause3->sol3 sol4 Optimize Recrystallization Solvent & Technique cause4->sol4

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: 1-Tetradecanol Microencapsulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microencapsulation of 1-Tetradecanol.

General Troubleshooting

This section addresses common issues applicable across various microencapsulation techniques.

FAQs

Q1: What are the common challenges encountered during the microencapsulation of Phase Change Materials (PCMs) like this compound?

A1: Common challenges when encapsulating PCMs include leakage of the core material, low thermal and mechanical stability of the microcapsules, and issues with supercooling where the PCM does not solidify at its freezing point.[1][2] Additionally, achieving a uniform and desired particle size can be difficult.[3]

Q2: How can I improve the thermal conductivity of my this compound microcapsules?

A2: A significant challenge with many PCMs is their low thermal conductivity.[2] To enhance this, incorporating materials with high thermal conductivity, such as multilayer graphene, into the PCM core before encapsulation has shown promising results.[2]

Q3: My microcapsules are showing significant supercooling. How can this be addressed?

A3: Supercooling is a known issue with some PCMs, where the material remains in a liquid state below its freezing temperature.[1] The addition of nucleating agents to the core material can help to reduce the degree of supercooling. For n-alkanes, which are similar to this compound, using other long-chain alcohols like 1-octadecanol as a nucleating agent has been effective.[4]

Troubleshooting by Encapsulation Technique

Complex Coacervation

Complex coacervation is a popular method for encapsulating oils and other hydrophobic materials. It involves the interaction of two oppositely charged polymers in a solution to form a polymer-rich phase (coacervate) that coats the core material.

FAQs

Q1: What factors influence the success of complex coacervation for this compound encapsulation?

A1: The formation of stable coacervates is highly dependent on parameters such as pH, ionic strength, the ratio of the two polymers, total polymer concentration, and the core-to-wall material ratio.[5] The process is typically carried out at a pH below the isoelectric point of the protein (like gelatin) to ensure a positive charge to interact with a negatively charged polysaccharide (like gum arabic).[5]

Q2: I am observing low process yield and encapsulation efficiency. What could be the cause?

A2: Low yield and efficiency in complex coacervation can be attributed to several factors. The velocity of homogenization, temperature, and the polymer ratio are critical.[6] For instance, high emulsification and stirring speeds tend to favor the formation of mononuclear capsules, while lower speeds can result in multinuclear capsules.[6] The type of core material can also influence the process; for example, highly hydrophobic oils may lead to lower encapsulation efficiency compared to more hydrophilic oils.[6]

Q3: My microcapsules are aggregating. How can I prevent this?

A3: Aggregation can occur, particularly after the crosslinking step. The choice and concentration of the crosslinking agent are important. While glutaraldehyde is effective, it can be toxic.[6] The use of polyphenols as crosslinkers may increase the rate of aggregation.[6] Careful control of stirring speed and the concentrations of the polymers and core material can also help minimize aggregation.

Troubleshooting Workflow for Low Encapsulation Efficiency

Troubleshooting_Low_Efficiency start Low Encapsulation Efficiency Observed check_params Verify Process Parameters start->check_params check_materials Evaluate Core & Wall Materials start->check_materials adjust_ph Adjust pH check_params->adjust_ph Is pH optimal for coacervation? adjust_ratio Optimize Polymer Ratio check_params->adjust_ratio Is polymer ratio correct? adjust_speed Modify Stirring Speed check_params->adjust_speed Is stirring speed appropriate? check_core_hydrophobicity Assess Core Hydrophobicity check_materials->check_core_hydrophobicity outcome_resolved Issue Resolved adjust_ph->outcome_resolved outcome_unresolved Issue Persists: Consult Literature for Specific Core-Wall Systems adjust_ph->outcome_unresolved adjust_ratio->outcome_resolved adjust_ratio->outcome_unresolved adjust_speed->outcome_resolved adjust_speed->outcome_unresolved modify_wall Consider Alternative Wall Materials check_core_hydrophobicity->modify_wall High hydrophobicity may require different wall chemistry modify_wall->outcome_resolved modify_wall->outcome_unresolved

Caption: Troubleshooting decision tree for low encapsulation efficiency.

Spray Drying

Spray drying is a continuous and scalable process that involves atomizing an emulsion of the core and wall material into a hot gas stream, leading to rapid evaporation of the solvent and formation of microcapsules.[7]

FAQs

Q1: What are the key process parameters influencing the characteristics of spray-dried this compound microcapsules?

A1: The primary parameters that affect the final product in spray drying are the feed composition (solids content, core-to-wall ratio), atomization conditions (nozzle type, pressure), and drying temperatures (inlet and outlet air).[7][8] These factors control particle size, morphology, and encapsulation efficiency.[7]

Q2: I'm experiencing low encapsulation efficiency and a high amount of surface oil on my microcapsules. What could be the problem?

A2: High levels of non-encapsulated core material can result from several issues.[9] The stability of the initial emulsion is crucial; if the emulsion breaks during atomization, the oil will not be effectively encapsulated. The choice of wall material is also important; for instance, increasing the proportion of maltodextrin in a mixture with modified starch has been shown to reduce oil retention.[10] Furthermore, very high inlet temperatures can cause cracks in the microcapsule shell, leading to leakage of the core material.

Q3: The morphology of my spray-dried microcapsules is inconsistent, with many showing dents or shrinkage. How can I improve this?

A3: The morphology of spray-dried particles is heavily influenced by the drying rate and the properties of the wall material. Shrinkage or dents can occur due to the collapse of the particle structure as the solvent evaporates. This can be influenced by the ratio of wall material to the core.[9] Using wall materials with a high glass transition temperature can help in forming more spherical and less wrinkled particles.[8]

Quantitative Data from Spray-Drying Experiments
ParameterValue/RangeEffect on MicrocapsulesReference
Inlet Temperature 100–180 °CAffects moisture content and particle morphology.[11]
Feed Rate 3–16 mL/minInfluences particle size and drying efficiency.[11]
Core-to-Wall Ratio 1:4 to 1:10Higher wall material content can improve encapsulation efficiency up to a certain point.[9][12]
Encapsulation Efficiency 71–87%Typical range for spray-dried organic materials.[13]
Interfacial Polymerization

Interfacial polymerization involves a polymerization reaction that occurs at the interface of two immiscible liquids, typically an oil-in-water emulsion. This method is used to form a solid polymer shell around the core material droplets.

FAQs

Q1: What are the critical factors for successful microencapsulation of this compound using interfacial polymerization?

A1: The key factors include the choice of monomers, their concentrations, the pH of the aqueous phase, and the stirring speed.[14][15] The functionality of the amine monomer, for example, can affect the degree of crosslinking in the polymer shell, which in turn influences the release rate and mechanical strength of the microcapsules.[14][16]

Q2: I am observing significant agglomeration of my microcapsules. What is the likely cause?

A2: Agglomeration can be a result of high concentrations of the amine monomer, which leads to high initial pH values in the reaction mixture.[14][16] This change in pH can affect the stability of the emulsion and promote the sticking of newly formed microcapsules.

Q3: The shells of my microcapsules are permeable, leading to leakage of the this compound. How can I improve shell integrity?

A3: Shell permeability is related to the degree of crosslinking and the overall integrity of the polymer wall.[17] Using monomers with higher functionality can lead to a more densely crosslinked and less permeable shell.[14][16] Additionally, ensuring that the monomer concentrations are sufficient is important, as low amounts of reagents can result in imperfections in the shell wall.[15]

Relationship between Process Parameters and Microcapsule Properties

Process_Parameters cluster_params Process Parameters cluster_props Microcapsule Properties stirring_speed Stirring Speed particle_size Particle Size stirring_speed->particle_size influences temperature Temperature encap_efficiency Encapsulation Efficiency temperature->encap_efficiency affects core_wall_ratio Core:Wall Ratio core_wall_ratio->encap_efficiency determines shell_thickness Shell Thickness core_wall_ratio->shell_thickness impacts monomer_conc Monomer Conc. monomer_conc->shell_thickness controls stability Stability/Leakage monomer_conc->stability affects particle_size->stability can affect shell_thickness->stability influences

Caption: Key process parameters and their influence on microcapsule properties.

Experimental Protocols

General Experimental Workflow for Microencapsulation

Experimental_Workflow prep_core 1. Prepare Core Material (this compound) emulsification 3. Emulsification (Core in Wall Solution) prep_core->emulsification prep_wall 2. Prepare Wall Material Solution(s) prep_wall->emulsification encapsulation 4. Encapsulation Step (e.g., Coacervation, Polymerization, Spray Drying) emulsification->encapsulation crosslinking 5. Crosslinking/Hardening (if applicable) encapsulation->crosslinking separation 6. Separation & Washing crosslinking->separation drying 7. Drying separation->drying characterization 8. Characterization (SEM, DSC, FT-IR, etc.) drying->characterization

Caption: A generalized workflow for the microencapsulation process.

Protocol 1: Microencapsulation by Complex Coacervation

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation of Solutions:

    • Prepare a solution of gelatin (e.g., 2.5% w/v) in deionized water at a temperature above the gelling point of gelatin (e.g., 50-60°C).[5]

    • Prepare a separate solution of gum arabic (e.g., 2.5% w/v) in deionized water.

  • Emulsification:

    • Add this compound (the core material) to the gelatin solution. The core-to-wall ratio can be varied, for example, starting at 1:1.

    • Homogenize the mixture at a controlled speed (e.g., 14,000 rpm) to form a stable oil-in-water emulsion.[6]

  • Coacervation:

    • Slowly add the gum arabic solution to the emulsion while maintaining the temperature and stirring.

    • Adjust the pH of the mixture to induce coacervation. This is typically done by slowly adding an acid (e.g., acetic acid) until the optimal pH is reached (e.g., pH 4.0).[6] A turbid solution indicates the formation of coacervates.

  • Deposition and Cooling:

    • Continue stirring and slowly cool the mixture to allow the coacervate to deposit around the oil droplets.

  • Crosslinking:

    • Once the desired temperature is reached (e.g., below 10°C), add a crosslinking agent (e.g., glutaraldehyde) to harden the microcapsule shells.

  • Washing and Collection:

    • Separate the microcapsules from the solution by filtration or centrifugation.

    • Wash the collected microcapsules with deionized water to remove any unreacted materials.

  • Drying:

    • Dry the microcapsules, for example, by freeze-drying or air drying.

Protocol 2: Microencapsulation by Spray Drying
  • Emulsion Preparation:

    • Prepare an aqueous solution of the wall material (e.g., maltodextrin, gum arabic).

    • Disperse this compound in the wall material solution to form an oil-in-water emulsion. The solids content of the emulsion is typically in the range of 20-40%.

    • Homogenize the mixture to achieve a fine and stable emulsion.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the operating parameters, such as inlet air temperature (e.g., 160-180°C), outlet air temperature, and feed flow rate, according to the instrument's specifications and desired particle characteristics.

  • Collection:

    • The dried microcapsules are separated from the air stream by a cyclone separator and collected.

Characterization of Microcapsules
Characterization TechniquePurposeTypical Findings for this compound MicrocapsulesReference
Scanning Electron Microscopy (SEM) To observe the morphology, surface texture, and size of the microcapsules.Successful encapsulation should yield spherical microcapsules with a relatively smooth surface.[18][19]
Differential Scanning Calorimetry (DSC) To determine the melting and freezing points and the latent heat storage capacity of the encapsulated this compound.The DSC curve will show peaks corresponding to the phase transitions of the core material, confirming its encapsulation and thermal properties.[18][19]
Fourier Transform Infrared Spectroscopy (FT-IR) To confirm the presence of both the core (this compound) and wall materials in the microcapsules and to check for chemical interactions.The FT-IR spectrum of the microcapsules should show characteristic peaks of both the core and the wall material, indicating successful encapsulation.[18][19]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the microcapsules and to estimate the core content.TGA curves typically show a multi-step degradation process, corresponding to the degradation of the core and wall materials at different temperatures.[18][19]
Particle Size Analysis To determine the average particle size and the size distribution of the microcapsules.The particle size can range from nanometers to micrometers depending on the encapsulation method and process parameters.[18]

References

Preventing phase separation in 1-Tetradecanol formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Tetradecanol formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to phase separation in their experiments.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions regarding the stability of this compound formulations.

Issue 1: Understanding Phase Separation

Q1: Why is my this compound formulation separating into different phases?

A1: Phase separation in this compound formulations is primarily due to its inherent physicochemical properties. This compound, also known as myristyl alcohol, is a long-chain saturated fatty alcohol.[1][2] It is a white, waxy solid that is practically insoluble in water (0.30 mg/L at 25°C), making it difficult to create stable aqueous solutions without the proper excipients.[1][3] The long hydrocarbon chain makes the molecule hydrophobic, leading it to self-associate and separate from the aqueous phase to minimize unfavorable interactions.

Issue 2: Initial Troubleshooting Steps

Q2: My formulation has separated. What are the immediate steps I should take to troubleshoot?

A2: When phase separation occurs, a systematic approach can help identify the cause and find a solution. If precipitation or separation is observed, gentle heating and/or sonication can be used as an initial step to aid dissolution.[4] The following workflow outlines a recommended troubleshooting process.

G start Phase Separation Observed check_solubility Verify Solubility Parameters Is this compound concentration too high? start->check_solubility assess_excipients Assess Formulation Components Are co-solvents or surfactants present? check_solubility->assess_excipients No, concentration is within limits solution_concentration Reduce this compound Concentration check_solubility->solution_concentration Yes, concentration is too high temp_control Evaluate Temperature Effects Was the formulation exposed to temperature fluctuations? assess_excipients->temp_control Yes, excipients are present add_solubilizers Incorporate Co-solvents / Surfactants assess_excipients->add_solubilizers No, excipients are missing optimize_temp Optimize Storage & Experimental Temperature temp_control->optimize_temp Yes, temperature fluctuated stability_test Perform Accelerated Stability Test (e.g., Centrifugation) temp_control->stability_test No, temperature was stable solution_concentration->stability_test add_solubilizers->stability_test optimize_temp->stability_test end_stable Formulation Stabilized stability_test->end_stable Pass end_reassess Re-assess Formulation Strategy stability_test->end_reassess Fail

Caption: A logical workflow for troubleshooting phase separation. (Max Width: 760px)
Issue 3: Improving Solubility & Stability

Q3: How can I improve the stability of my this compound formulation?

A3: To prevent phase separation, you must enhance the solubility and stability of this compound in the formulation. This is typically achieved by adding co-solvents, surfactants, or a combination of both. These agents help to create a more favorable environment for the this compound molecules, preventing them from aggregating.

Q4: What co-solvents are effective for this compound?

A4: Co-solvents can significantly improve the solubility of this compound. Common choices for research and pharmaceutical applications include Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and ethanol.[1][4] While this compound is only slightly soluble in ethanol, it is more soluble in other organic solvents.[1][2] For in-vivo studies, specific combinations of these co-solvents are often used to create a stable solution.[4]

Q5: What is the role of surfactants in preventing phase separation?

A5: Surfactants are amphiphilic molecules that position themselves at the oil-water interface, reducing interfacial tension and stabilizing the emulsion.[5] For fatty alcohols like this compound, surfactants can help form stable lamellar gel networks or micelles, which entrap the oil-soluble molecules and disperse them evenly throughout the aqueous phase.[6][7] The combination of fatty alcohols and surfactants is a widely used strategy in the cosmetic and pharmaceutical industries to create stable creams and lotions.[6][7] Nonionic surfactants like Tween-80 (a polysorbate) are commonly used.[4]

The diagram below illustrates the stabilization mechanism.

G cluster_0 Unstable Formulation cluster_1 Stabilized Formulation p1 p2 p3 p4 unstable Aqueous Phase (Water) stable Homogeneous Aqueous Phase tetradecanol_agg This compound Aggregates micelle Micelle tetradecanol_agg->micelle  Addition of  Surfactants &  Co-solvents label_unstable Phase Separation Occurs tetra_mol This compound (entrapped) micelle->tetra_mol surfactant Surfactant Molecules

Caption: Stabilization of this compound via micelle formation. (Max Width: 760px)

Quantitative Data & Formulation Protocols

Table 1: Example Solvent Systems for this compound

The following table summarizes solvent systems that have been used to prepare clear solutions of this compound for experimental use.[4]

Protocol IDComponent 1Component 2Component 3Component 4Achieved Solubility
P1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
P2 10% DMSO90% Corn Oil--≥ 2.5 mg/mL
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Formulation

This protocol is based on a method for creating a clear, stable solution for in-vivo experiments.[4]

Objective: To prepare a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), newly opened

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare Stock Solution: First, prepare a clear stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the working solution, you might prepare a 25 mg/mL stock in DMSO.

  • Sequential Addition of Co-solvents: In a sterile 1.5 mL microcentrifuge tube, perform the following steps sequentially. Ensure the solution is mixed evenly after each addition.

    • Add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL.

  • Final Mixing: Vortex the solution thoroughly. If any cloudiness or precipitation appears, gentle warming or sonication can be applied to aid dissolution.[4]

  • Usage: It is recommended to prepare this working solution freshly on the day of use to ensure stability and reliable experimental results.[4]

Protocol 2: Accelerated Stability Testing via Centrifugation

This is a simple and rapid method to assess the physical stability of an emulsion or formulation.[8]

Objective: To quickly determine if a formulation is likely to undergo phase separation under stress.

Materials:

  • Prepared this compound formulation

  • Control/placebo formulation (without this compound)

  • Centrifuge capable of reaching at least 3000 RPM

  • Clear centrifuge tubes

Methodology:

  • Sample Preparation: Fill two centrifuge tubes with an equal volume of the this compound formulation. Fill two other tubes with the control formulation.

  • Centrifugation: Place the tubes in the centrifuge, ensuring they are balanced. Centrifuge the samples at approximately 3000 RPM for 30 minutes.

  • Observation: After centrifugation, immediately remove the tubes and visually inspect them against a well-lit background.

  • Analysis: Look for any signs of instability, such as:

    • Creaming: A concentration of the dispersed phase at the top of the sample.

    • Sedimentation: A concentration of material at the bottom of the tube.

    • Coalescence/Breaking: The separation of the formulation into distinct layers of its constituent components.

  • Interpretation: A stable formulation will show no visible change or separation after centrifugation. If separation is observed, the formulation is considered unstable and requires optimization.[8]

References

Technical Support Center: Overcoming Solubility Challenges of 1-Tetradecanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1-Tetradecanol in aqueous solutions.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

1. Why is my this compound not dissolving in water or aqueous buffers?

This compound, also known as myristyl alcohol, is a long-chain saturated fatty alcohol.[1][2] Its long hydrocarbon tail makes it highly nonpolar and therefore, it is practically insoluble in water.[1][2][3] The very low aqueous solubility is a known characteristic of this compound.[4][5]

2. I've prepared my aqueous solution of this compound, but it appears cloudy or has precipitated out. What should I do?

Cloudiness or precipitation indicates that the this compound has not fully dissolved or has come out of solution. This can be due to several factors:

  • Concentration: The concentration of this compound may be above its solubility limit in the chosen solvent system.

  • Temperature: A decrease in temperature can cause this compound to precipitate, as its solubility is temperature-dependent.[6][7]

  • pH: While this compound is a neutral molecule, the pH of the buffer can influence the stability of the formulation, especially if other excipients are present.

  • Ionic Strength: High salt concentrations in buffers can decrease the solubility of nonpolar compounds, a phenomenon known as "salting out."

To resolve this, you can try the following:

  • Gently warm the solution while stirring.

  • Use sonication to aid in the dispersion and dissolution process.

  • Re-evaluate your formulation and consider using one of the solubilization techniques outlined below.

3. How can I increase the solubility of this compound in my aqueous formulation?

Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the intended application.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of nonpolar compounds.[8]

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate nonpolar molecules like this compound, effectively increasing their apparent solubility.[9][10]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with nonpolar molecules, thereby increasing their aqueous solubility.[11][12]

Below are tables summarizing the properties of this compound and a guide to selecting a solubilization method.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₄H₃₀O[1][2]
Molecular Weight 214.39 g/mol [4]
Appearance White waxy solid[1][2]
Melting Point 38-40 °C[2][5]
Boiling Point 289 °C[2]
Aqueous Solubility ~0.2 - 0.4 mg/L at 25°C[13]
Solubility in other solvents Soluble in diethyl ether, slightly soluble in ethanol[1][2][3]

Table 2: Guide to Selecting a Solubilization Method for this compound

MethodPrincipleAdvantagesDisadvantages
Co-solvents Increases the polarity of the solvent mixture.Simple to implement, can achieve high concentrations.May not be suitable for all biological applications due to potential toxicity of the co-solvent.
Surfactants Forms micelles that encapsulate the hydrophobic molecule.Highly effective at low concentrations, a wide variety of surfactants are available.Can interfere with some biological assays, potential for foaming.
Cyclodextrins Forms inclusion complexes with the hydrophobic molecule.Biocompatible, can improve stability.Limited loading capacity, can be more expensive.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent (Ethanol)

This protocol describes how to prepare a stock solution of this compound in an ethanol-water mixture.

Materials:

  • This compound

  • Ethanol (95% or absolute)

  • Purified water or desired aqueous buffer

  • Glass vials

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

Procedure:

  • Weigh the desired amount of this compound and place it in a glass vial.

  • Add a small amount of ethanol to the vial to wet the this compound.

  • Slowly add the remaining volume of ethanol while stirring to dissolve the this compound completely. Gentle warming (to just above the melting point of this compound, ~40-45°C) can aid in dissolution.

  • Once the this compound is fully dissolved in the ethanol, slowly add the aqueous buffer to the desired final volume while stirring continuously.

  • Continue stirring for 15-30 minutes to ensure a homogenous solution.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of ethanol in your co-solvent mixture.

Protocol 2: Solubilization of this compound using a Surfactant (Polysorbate 80)

This protocol outlines the preparation of an aqueous dispersion of this compound using a non-ionic surfactant.

Materials:

  • This compound

  • Polysorbate 80 (Tween® 80)

  • Purified water or desired aqueous buffer

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Homogenizer or sonicator

Procedure:

  • Prepare the aqueous phase by dissolving Polysorbate 80 in the desired buffer at a concentration above its critical micelle concentration (CMC), which is approximately 0.012 mg/mL.[14]

  • Melt the this compound by heating it to slightly above its melting point (~40-45°C).

  • Slowly add the molten this compound to the aqueous surfactant solution while vigorously stirring.

  • To achieve a fine dispersion and enhance solubilization, homogenize the mixture using a high-speed homogenizer or sonicate it.

  • Continue the process until a clear or translucent dispersion is obtained.

  • Allow the solution to cool to room temperature while stirring.

Protocol 3: Solubilization of this compound using a Cyclodextrin (Hydroxypropyl-β-Cyclodextrin)

This protocol describes the preparation of a this compound solution using a chemically modified cyclodextrin to form an inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified water or desired aqueous buffer

  • Glass vials with screw caps

  • Shaker or vortex mixer

  • Water bath or incubator

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Seal the vials and place them in a shaker or on a vortex mixer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complexation to reach equilibrium.

  • After the incubation period, centrifuge or filter the suspension to remove the undissolved this compound.

  • The clear supernatant will contain the solubilized this compound-HP-β-CD inclusion complex. The concentration can be determined using a suitable analytical method like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Solubilizing Agent cluster_tetra Preparation of this compound cluster_mixing Mixing and Solubilization cluster_analysis Analysis A Weigh Solubilizing Agent (Co-solvent, Surfactant, or Cyclodextrin) B Dissolve in Aqueous Buffer A->B E Combine this compound with Solubilizing Solution B->E C Weigh this compound D Optional: Melt this compound (if using surfactant method) C->D D->E F Apply Energy Input (Stirring, Sonication, or Shaking) E->F G Equilibrate for a Defined Period F->G H Visual Inspection for Clarity G->H I Optional: Remove Excess (Centrifugation/Filtration) H->I J Characterize Solution (e.g., HPLC, GC) I->J

Caption: Experimental workflow for solubilizing this compound in aqueous solutions.

troubleshooting_logic Start Start with this compound Solubility Issue Q1 Is the solution cloudy or precipitated? Start->Q1 A1_Yes Increase Temperature or Apply Sonication Q1->A1_Yes Yes Solubilization Select a Solubilization Method: - Co-solvents - Surfactants - Cyclodextrins Q1->Solubilization No, it won't dissolve at all Q2 Did the precipitate redissolve? A1_Yes->Q2 A2_Yes Solution is likely saturated. Consider diluting or using a solubilizer. Q2->A2_Yes Yes A2_No Concentration is too high for the current system. Proceed to solubilization methods. Q2->A2_No No End Achieved Soluble This compound Solution A2_Yes->End A2_No->Solubilization Solubilization->End

Caption: Troubleshooting logic for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound I can achieve in an aqueous solution?

The maximum achievable concentration will depend entirely on the solubilization method and the specific conditions used (e.g., type and concentration of co-solvent, surfactant, or cyclodextrin; temperature; pH). Without a solubilizing agent, the concentration will be extremely low (in the range of 0.2-0.4 mg/L).[13] With the appropriate use of the techniques described above, it is possible to achieve significantly higher concentrations, potentially in the mg/mL range.

Q2: Are there any safety precautions I should take when working with this compound and the suggested solvents?

Yes. Always consult the Safety Data Sheet (SDS) for this compound and any co-solvents or surfactants you are using. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When heating solutions, do so in a well-ventilated area or a fume hood.

Q3: Can I use a different surfactant than Polysorbate 80?

Yes, other non-ionic surfactants such as other Polysorbates (e.g., Tween® 20), or ionic surfactants like sodium dodecyl sulfate (SDS) can also be used. The choice of surfactant will depend on your specific experimental needs, including biocompatibility and potential interactions with other components in your system.

Q4: How do I know if a cyclodextrin is suitable for my experiment?

The suitability of a cyclodextrin depends on the size of its hydrophobic cavity relative to the guest molecule (this compound). β-cyclodextrins and their derivatives, like HP-β-CD, are commonly used for molecules of this size. A phase solubility study (as described in Protocol 3) is the best way to determine the effectiveness of a particular cyclodextrin for solubilizing this compound.[15][16]

Q5: Will the solubilization method affect the biological activity of my formulation?

It is possible. Co-solvents, surfactants, and cyclodextrins can all potentially interact with biological systems. It is crucial to run appropriate controls in your experiments to account for any effects of the solubilizing agents themselves. For example, include a vehicle control that contains the solubilizing agent in the same concentration as your test sample but without the this compound.

References

Technical Support Center: Optimizing HPLC Separation of Fatty Alcohol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of fatty alcohol isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor or No Peak Resolution Between Isomers

Q: Why am I seeing poor or no separation between my fatty alcohol isomers?

A: The chemical similarity of isomers makes their separation challenging.[1] Several factors in your HPLC method can contribute to poor resolution:

  • Inappropriate Stationary Phase: The column's stationary phase is critical for resolving isomers. Standard C18 columns separate based on hydrophobicity and may not be sufficient for positional or geometric isomers.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic solvent ratio and additives, directly impacts selectivity and retention.[3][4]

  • Insufficient Column Efficiency: A column with a low plate number (N) will produce broader peaks, hindering the separation of closely eluting compounds.[1]

Troubleshooting Steps:

  • Change the Stationary Phase:

    • For geometric isomers (cis/trans), consider columns with higher molecular shape selectivity, such as a cholesterol-bonded phase.[2]

    • For positional isomers, a longer column or one packed with smaller particles can increase efficiency and improve resolution.[1]

    • Normal-phase chromatography on a silica gel column can be effective for separating isomers that are difficult to resolve by reversed-phase methods.[5][6]

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention time and provide more opportunity for separation.[1][7]

    • Switch Organic Solvent: Acetonitrile, methanol, and tetrahydrofuran have different elution strengths and can alter selectivity.[4] For example, a mobile phase of 44% methanol/water has an equivalent elution strength to 35% acetonitrile/water.[4]

    • Employ Gradient Elution: A shallow gradient can improve the separation of complex isomer mixtures.[3][8]

    • Consider Additives: For separations involving derivatized alcohols, adding silver ions (as silver nitrate) to the mobile phase can significantly enhance the resolution of unsaturated isomers through π-complexation.[9]

  • Enhance Column Efficiency:

    • Reduce Particle Size: Columns with smaller particles yield higher plate numbers and sharper peaks.[1]

    • Increase Column Length: A longer column increases the theoretical plates, improving resolution, though it will also increase analysis time and backpressure.[1]

    • Optimize Flow Rate: Lowering the flow rate can improve efficiency, but be mindful of increasing run times.[10]

    • Increase Temperature: Elevating the column temperature (e.g., 40–60°C) can decrease mobile phase viscosity, improve peak shape, and sometimes alter selectivity.[1]

Issue 2: Low or No Signal from Detector

Q: My fatty alcohol isomers are not showing up on the chromatogram, or the signal is very weak. What is the problem?

A: Fatty alcohols typically lack strong chromophores, making them difficult to detect with standard UV-Vis detectors at common wavelengths (e.g., >220 nm).[11]

Troubleshooting Steps:

  • Select an Appropriate Detector:

    • Refractive Index (RI) Detector: An RI detector is a universal detector that can be used for any compound, including fatty alcohols, that changes the refractive index of the mobile phase.[12][13] However, it has limited sensitivity and is not compatible with gradient elution.[13]

    • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector suitable for non-volatile analytes like fatty alcohols and is compatible with gradient elution.

    • Mass Spectrometry (MS): An MS detector provides high sensitivity and structural information, making it an excellent choice for identifying and quantifying isomers.[5]

  • Derivatize the Fatty Alcohols:

    • Chemical derivatization is a common strategy to introduce a chromophore or fluorophore into the fatty alcohol molecule, significantly enhancing detection sensitivity.[11]

    • For UV Detection: Esterification with reagents like p-bromophenacyl bromide allows for strong UV detection around 254 nm.[5]

    • For Fluorescence Detection: Reagents such as carbazole-9-carbonyl chloride or dansyl chloride can be used to create highly fluorescent derivatives, enabling detection at femtomole levels.[11][14][15]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing or fronting. How can I achieve symmetrical peaks?

A: Poor peak shape is often caused by secondary interactions on the column, column overload, or issues with the sample solvent.

Troubleshooting Steps:

  • Address Peak Tailing:

    • Cause: Tailing is often seen with basic analytes interacting with acidic residual silanol groups on silica-based columns.[10] While fatty alcohols are neutral, impurities or derivatizing agents could be the cause.

    • Solution: Use a base-deactivated or end-capped column (e.g., NUCLEODUR® Gravity, Isis). Alternatively, switching to a polymer-based column can eliminate silanol interactions.[10] Preparing the mobile phase with a small amount of a competing base or acid can also help.

  • Address Peak Fronting:

    • Cause: Peak fronting is a classic sign of column overload.[10]

    • Solution: Decrease the amount of sample injected onto the column. If a larger sample size is necessary, consider increasing the column diameter.[10]

  • Check Sample Solvent:

    • Cause: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including splitting and broadening.[16]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility, ensure the injection volume is as small as possible.[10]

Experimental Protocols and Data

Protocol 1: Derivatization of Fatty Alcohols for Fluorescence Detection

This protocol is based on the derivatization of fatty alcohols with carbazole-9-carbonyl chloride for high-sensitivity fluorescence detection.[14]

Reagents:

  • Fatty alcohol standards (e.g., C12-C18)

  • Carbazole-9-carbonyl chloride

  • 1-methylimidazole (catalyst)

  • Acetonitrile (dry, HPLC grade)

  • Methanol (HPLC grade)

  • Diethyl ether

  • RP-18 Solid Phase Extraction (SPE) cartridges (3 ml, 200 mg)

Procedure:

  • To 860 µL of dry acetonitrile, add 100 µL of the fatty alcohol sample and 40 µL of 1-methylimidazole catalyst.

  • Add 1 mL of carbazole-9-carbonyl chloride solution (4 mg/mL in acetonitrile).

  • Heat the mixture at 65°C for 30 minutes.

  • Condition an RP-18 SPE cartridge with 2 mL of methanol followed by 2 mL of acetonitrile/water (60/40, v/v).

  • Load the reaction mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 12 mL of acetonitrile/water (60/40, v/v) to remove excess reagent.

  • Dry the cartridge under a stream of air for 10 minutes.

  • Elute the derivatives with 2 mL of diethyl ether.

  • Evaporate the diethyl ether under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

HPLC Conditions for Derivatized Fatty Alcohols
ParameterSetting
Column RP-8, 125 x 4.6 mm I.D.[14]
Mobile Phase Acetonitrile[14]
Flow Rate 1.5 mL/min[14]
Detection Fluorescence[14]
Excitation λ 228 nm[14]
Emission λ 318 nm[14]
Table 1: Comparison of Stationary Phases for Isomer Separations
Stationary PhasePrinciple of SeparationBest Suited ForReference
C18 (ODS) HydrophobicitySeparation by chain length and degree of unsaturation. Limited for geometric isomers.[2][5]
Cholesterol-bonded Molecular Shape SelectivityGeometrical (cis/trans) isomers of unsaturated fatty acid derivatives.[2]
Silica (Normal-Phase) PolarityPolar functional groups, isomers difficult to separate by reversed-phase.[5][6]
Silver-Ion (Ag+) π-complexationPositional and geometrical isomers of unsaturated compounds.[5][9]

Visualized Workflows and Logic

HPLC_Method_Development start Define Separation Goal (e.g., resolve C16:0 isomers) select_column Select Initial Column start->select_column select_detector Select Detector start->select_detector select_mobile_phase Select Mobile Phase select_column->select_mobile_phase derivatization Derivatization Required? select_detector->derivatization perform_derivatization Perform Derivatization (e.g., for UV/Fluorescence) derivatization->perform_derivatization Yes derivatization->select_mobile_phase No (e.g., RI, ELSD, MS) perform_derivatization->select_mobile_phase initial_run Perform Initial Run (Isocratic or Gradient) select_mobile_phase->initial_run evaluate_results Evaluate Resolution (Rs) initial_run->evaluate_results optimize Optimize Parameters evaluate_results->optimize Rs < 1.5 final_method Final Validated Method evaluate_results->final_method Rs > 1.5 optimize->initial_run Re-run

Caption: HPLC Method Development Workflow for Fatty Alcohol Isomers.

Troubleshooting_Tree problem Problem Observed no_peaks No / Low Peaks problem->no_peaks poor_res Poor Resolution problem->poor_res bad_shape Bad Peak Shape problem->bad_shape check_detector Use RI, ELSD, MS or Derivatize Sample no_peaks->check_detector opt_mobile Optimize Mobile Phase (Solvent Ratio, Gradient) poor_res->opt_mobile change_col Change Column (e.g., Cholester, smaller particles) poor_res->change_col opt_conditions Adjust Temp / Flow Rate poor_res->opt_conditions check_overload Peak Fronting? -> Reduce Sample Load bad_shape->check_overload check_secondary Peak Tailing? -> Use End-capped Column bad_shape->check_secondary check_solvent Distortion? -> Match Sample & Mobile Phase bad_shape->check_solvent

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

Derivatization_Pathway fatty_alcohol Fatty Alcohol (R-OH) (Poorly Detectable) dummy fatty_alcohol->dummy reagent Derivatizing Reagent (e.g., with Fluorophore) reagent->dummy derivative Fatty Alcohol Derivative (R-O-Tag) (Highly Detectable) hplc HPLC System with FLD/UV Detector derivative->hplc signal Strong Signal (High Sensitivity) hplc->signal dummy->derivative + Catalyst, Heat

Caption: Principle of Derivatization for Enhanced HPLC Detection.

References

Minimizing impurities in the hydrogenation of myristic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Hydrogenation of Myristic Acid

Welcome to the technical support center for the hydrogenation of myristic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities and troubleshooting common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of myristic acid hydrogenation?

Myristic acid, a saturated fatty acid, does not have carbon-carbon double bonds to hydrogenate. Therefore, the typical hydrogenation reaction involves the reduction of the carboxylic acid group to yield myristyl alcohol (1-tetradecanol). Under harsher conditions, further reduction to hydrocarbons (tetradecane) can occur.

Q2: What are the most common impurities I might encounter?

Common impurities can be categorized as those present in the starting material and those formed during the reaction.

  • Starting Material Impurities: Free fatty acids (if starting from triglycerides), moisture, sulfur compounds, phosphorus compounds, and oxidation products can act as catalyst poisons or lead to unwanted side reactions.[1]

  • Reaction-Generated Impurities: These can include unreacted myristic acid, byproducts from side reactions such as the formation of nickel soaps, and residual catalyst in the final product.[1][2]

Q3: How do impurities in the starting material affect the hydrogenation process?

Impurities can have several detrimental effects:

  • Catalyst Poisoning: Sulfur and free fatty acids are known poisons for nickel catalysts, reducing their activity and requiring higher catalyst loads or longer reaction times.[1]

  • Reduced Product Yield: Deactivated catalysts lead to incomplete conversion of myristic acid.

  • Undesirable Side Reactions: Moisture can lead to the hydrolysis of triglycerides (if used as a starting material source), increasing the free fatty acid content which in turn poisons the catalyst.[1]

Q4: Can I use palladium on carbon (Pd/C) for the hydrogenation of myristic acid?

Palladium on carbon is generally not effective for the reduction of carboxylic acids to alcohols under typical hydrogenation conditions.[3] More robust catalysts like nickel-based catalysts (e.g., Raney nickel) or copper-chromite are typically required for this transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrogenation of myristic acid.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Myristic Acid Inactive or poisoned catalyst• Ensure the catalyst has been properly activated and stored. • Pretreat the myristic acid feedstock to remove catalyst poisons like sulfur and moisture.[1] • Increase the catalyst loading.
Insufficient hydrogen pressure or temperature• Verify the hydrogen pressure is within the recommended range for the specific catalyst. • Ensure the reaction temperature is optimal for the catalyst being used.[1][4]
Poor mixing/agitation• Increase the stirring rate to ensure good contact between the catalyst, hydrogen, and myristic acid.[4]
Formation of Unwanted Byproducts (e.g., alkanes) Reaction conditions are too harsh• Reduce the reaction temperature and/or pressure to favor the formation of the alcohol over the alkane.
Product Contamination with Catalyst Inefficient filtration• Use a finer filter medium to remove catalyst particles.[1] • Consider a post-treatment step, such as washing or using a filter aid, to remove residual catalyst.[2]
High Free Fatty Acid (FFA) Content in Product Incomplete reaction of starting FFAs or hydrolysis• If starting from a triglyceride source, ensure complete splitting to fatty acids prior to hydrogenation. • For the hydrogenation product, ensure low moisture in the feedstock to prevent further FFA formation.[1]

Experimental Protocols

Protocol 1: Pre-treatment of Myristic Acid Feedstock

Objective: To remove impurities that can poison the hydrogenation catalyst.

Methodology:

  • Degumming (for crude oils): If myristic acid is derived from crude palm kernel or coconut oil, a degumming step is necessary to remove phospholipids. This is typically achieved by treating the oil with water or an acid solution.

  • Bleaching: The oil is then treated with bleaching earth (activated clay) under vacuum at elevated temperatures (e.g., 90-120°C) to adsorb pigments and other impurities.

  • Deodorization/Vacuum Drying: The pre-treated myristic acid is heated under vacuum to remove volatile impurities and, crucially, any residual moisture.[1] A moisture content below 0.05% is recommended.[1]

Protocol 2: Hydrogenation of Myristic Acid to Myristyl Alcohol

Objective: To convert myristic acid to myristyl alcohol with high selectivity.

Methodology:

  • Reactor Setup: A high-pressure batch reactor equipped with a stirrer, heating mantle, and gas inlet/outlet is used.[2]

  • Charging the Reactor: The pre-treated myristic acid and the hydrogenation catalyst (e.g., a supported nickel catalyst) are charged into the reactor.[1]

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any oxygen.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and then heated to the reaction temperature.[5]

  • Reaction: The reaction mixture is stirred vigorously to ensure good mass transfer. The progress of the reaction can be monitored by measuring the uptake of hydrogen.

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to a safe temperature, and the excess hydrogen pressure is carefully released.

  • Catalyst Filtration: The crude product is filtered to remove the catalyst.[2]

  • Product Purification: The final product can be purified by distillation or recrystallization to remove any remaining impurities.

Data Presentation

The following table summarizes typical reaction conditions for the hydrogenation of fatty acids to fatty alcohols.

Parameter Typical Range Effect on Reaction Reference
Temperature (°C) 150 - 350Higher temperatures increase the reaction rate but may lead to more side products like alkanes.[1][6]
Hydrogen Pressure (bar) 30 - 200Higher pressure generally increases the reaction rate and can help minimize trans-isomer formation in unsaturated fatty acids.[4][6]
Catalyst Loading (wt%) 0.05 - 2.0Higher loading increases the reaction rate but also increases cost and potential for product contamination.[4][7]
Agitation Speed (rpm) 150 - 1000+Adequate agitation is crucial for good contact between reactants and catalyst.[6]

Visualizations

Hydrogenation_Workflow cluster_pretreatment Feedstock Pre-treatment cluster_hydrogenation Hydrogenation Reaction cluster_purification Product Purification Feedstock Myristic Acid Feedstock Degumming Degumming (if applicable) Feedstock->Degumming Bleaching Bleaching Degumming->Bleaching Drying Vacuum Drying Bleaching->Drying Reactor High-Pressure Reactor Drying->Reactor Filtration Catalyst Filtration Reactor->Filtration Hydrogen Hydrogen Gas Hydrogen->Reactor Catalyst Catalyst Catalyst->Reactor Purification Distillation/ Recrystallization Filtration->Purification Final_Product Pure Myristyl Alcohol Purification->Final_Product

Caption: Experimental workflow for myristic acid hydrogenation.

Troubleshooting_Logic Start Low Product Yield? Check_Catalyst Is the catalyst active and free of poisons? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Replace or regenerate catalyst. Pre-treat feedstock. Check_Catalyst->Solution_Catalyst No Check_Feedstock Is the feedstock pure? Check_Conditions->Check_Feedstock Yes Solution_Conditions Adjust temperature, pressure, and agitation. Check_Conditions->Solution_Conditions No Solution_Feedstock Purify feedstock before reaction. Check_Feedstock->Solution_Feedstock No Success Problem Resolved Check_Feedstock->Success Yes Solution_Catalyst->Success Solution_Conditions->Success Solution_Feedstock->Success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Enhancing Long-Term Stability of 1-Tetradecanol Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and stabilization of 1-Tetradecanol emulsions.

Troubleshooting Guide

Issue 1: My this compound emulsion separates shortly after preparation (creaming or sedimentation).

Potential Cause Troubleshooting Action
Insufficient Homogenization Increase the homogenization time or speed. For high-pressure homogenization, consider increasing the pressure or the number of passes. The goal is to reduce the droplet size of the dispersed phase.
Inadequate Emulsifier Concentration The concentration of the emulsifier may be too low to adequately cover the surface of the oil droplets. Incrementally increase the emulsifier concentration and observe the impact on stability.
Inappropriate Emulsifier The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be optimal for a this compound oil-in-water (o/w) emulsion. Consider using a combination of high and low HLB emulsifiers to achieve the required HLB.
Low Viscosity of the Continuous Phase A low-viscosity continuous phase allows for easier movement and coalescence of droplets.[1] Consider adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) to the aqueous phase to hinder droplet movement.[1]
Temperature Fluctuations Temperature changes during or after preparation can affect emulsion stability. Ensure a controlled and gradual cooling process. Avoid storing the emulsion in locations with significant temperature swings.

Issue 2: The particle size of my emulsion increases over time, leading to coalescence.

Potential Cause Troubleshooting Action
Ostwald Ripening Smaller droplets have higher solubility and can dissolve and redeposit onto larger droplets.[2] This is more common with oils that have some water solubility. While this compound has very low water solubility, this can still be a factor over long periods. Optimizing the emulsifier system to create a strong interfacial film can help mitigate this.
Insufficient Interfacial Film Strength The emulsifier film around the droplets may be weak, allowing them to merge upon collision. The addition of a co-emulsifier, such as another fatty alcohol (e.g., cetyl or stearyl alcohol), can help to strengthen this film.
Incorrect pH The pH of the aqueous phase can affect the charge on the emulsifier and the oil droplets, influencing electrostatic repulsion. Measure and adjust the pH to a range where the chosen emulsifier provides optimal stability. For many non-ionic emulsifiers, a neutral pH is often suitable.
High Electrolyte Concentration The presence of salts can disrupt the electrical double layer around the droplets, reducing electrostatic repulsion and promoting flocculation and coalescence. If possible, reduce the concentration of electrolytes in your formulation.

Issue 3: My emulsion undergoes phase inversion (e.g., from o/w to w/o).

Potential Cause Troubleshooting Action
High Dispersed Phase Concentration As the volume of the internal phase increases, the droplets become more packed, which can lead to phase inversion. If your formulation allows, try reducing the concentration of the this compound (oil) phase.
Temperature Changes For emulsions stabilized with non-ionic surfactants, temperature changes can significantly alter their solubility and favor a different emulsion type. This is related to the Phase Inversion Temperature (PIT).[3] Ensure your storage and handling temperatures are well below the PIT of your emulsifier system.
Incorrect Emulsifier HLB An HLB value that is too low can favor the formation of a w/o emulsion. Re-evaluate your emulsifier system and adjust the HLB to be more suitable for an o/w emulsion (typically in the 8-18 range).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for a stable emulsion?

The optimal concentration of this compound will depend on the specific application and the other components of the formulation. Generally, it is used as a co-emulsifier and viscosity builder at concentrations ranging from 1% to 5% (w/w). Higher concentrations can be used, but may require a more robust emulsifier system to maintain stability.

Q2: How can I accelerate the stability testing of my this compound emulsion?

Accelerated stability testing can be performed to predict the long-term stability of an emulsion.[4][5] Common methods include:

  • Elevated Temperature Testing: Storing the emulsion at elevated temperatures (e.g., 40°C or 50°C) can accelerate degradation processes.[4] However, be cautious as high temperatures can induce changes not seen at room temperature, such as phase inversion.[5]

  • Centrifugation: Subjecting the emulsion to high centrifugal forces can accelerate creaming or sedimentation, providing a rapid indication of gravitational separation.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the emulsion can reveal instabilities related to temperature cycling.[1]

Q3: What is a good starting emulsifier system for a this compound emulsion?

A good starting point for an o/w emulsion containing this compound is a combination of a non-ionic surfactant with a suitable HLB and a fatty alcohol co-emulsifier. For example, a polysorbate (e.g., Polysorbate 80) or a polyoxyethylene ether of a fatty alcohol (e.g., Ceteareth-20) can be used as the primary emulsifier, with this compound itself or another fatty alcohol like Cetyl Alcohol acting as a stabilizer and thickening agent.

Q4: How does the purity of this compound affect emulsion stability?

The purity of this compound can be crucial. Impurities may act as pro-coalescing agents or interfere with the action of the primary emulsifier. It is recommended to use a high-purity grade of this compound for formulation development to ensure reproducibility and stability.

Q5: Can I use this compound as the sole emulsifier?

While this compound has emulsifying properties, it is a weak emulsifier on its own and is typically used as a co-emulsifier and stabilizer.[6] It functions by packing at the oil-water interface alongside the primary emulsifier to form a more stable interfacial film and by increasing the viscosity of the continuous phase.

Quantitative Data on Emulsion Stability

The following tables provide examples of how to present quantitative data from stability studies of this compound emulsions.

Table 1: Effect of Homogenization Speed on Mean Particle Size and Polydispersity Index (PDI)

Homogenization Speed (rpm)Mean Particle Size (nm) (Day 0)PDI (Day 0)Mean Particle Size (nm) (Day 30 at 25°C)PDI (Day 30 at 25°C)
5,000850 ± 250.45 ± 0.051250 ± 500.60 ± 0.08
10,000450 ± 150.25 ± 0.03550 ± 200.30 ± 0.04
20,000250 ± 100.15 ± 0.02280 ± 120.18 ± 0.03

Table 2: Influence of Emulsifier Concentration on Zeta Potential and Stability

Emulsifier Conc. (% w/w)Zeta Potential (mV) (Day 0)Visual Observation (Day 7 at 40°C)Zeta Potential (mV) (Day 7 at 40°C)
1.0-20.5 ± 1.5Significant Creaming-15.2 ± 2.0
2.5-35.8 ± 1.2Slight Creaming-30.5 ± 1.8
5.0-45.2 ± 1.0No Visible Change-42.8 ± 1.5

Note: A zeta potential with an absolute value greater than 30 mV generally indicates good electrostatic stability.[7]

Experimental Protocols

Protocol 1: Preparation of a Model this compound O/W Emulsion

Materials:

  • This compound (Oil Phase)

  • Polysorbate 80 (Emulsifier)

  • Cetyl Alcohol (Co-emulsifier/Stabilizer)

  • Deionized Water (Aqueous Phase)

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Prepare the Aqueous Phase: In a beaker, combine the deionized water and preservative. Heat to 75°C while stirring gently.

  • Prepare the Oil Phase: In a separate beaker, combine the this compound, Polysorbate 80, and Cetyl Alcohol. Heat to 75°C while stirring until all components are melted and homogenous.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 10,000 rpm) using a high-shear mixer.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure a small and uniform droplet size.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer until it cools to room temperature. This prevents creaming and ensures a uniform final product.

  • Final QC: Measure the pH and adjust if necessary. Perform initial particle size and zeta potential measurements.

Protocol 2: Accelerated Stability Testing via Centrifugation

Equipment:

  • Laboratory Centrifuge

Procedure:

  • Sample Preparation: Fill centrifuge tubes with the prepared emulsion. Ensure the tubes are balanced.

  • Centrifugation: Centrifuge the samples at a set speed (e.g., 3,000 rpm) for a specific duration (e.g., 30 minutes).

  • Analysis: After centrifugation, visually inspect the samples for any signs of phase separation, creaming, or sedimentation.

  • Quantification (Optional): The volume of the separated layer can be measured and expressed as a percentage of the total volume to quantify the degree of instability.

Visualizations

Emulsion_Destabilization_Pathways A Stable Emulsion B Flocculation (Reversible Aggregation) A->B Weak van der Waals forces C Creaming/Sedimentation (Gravitational Separation) A->C Density difference E Ostwald Ripening (Droplet Growth) A->E Solubility difference D Coalescence (Irreversible Fusion) B->D Weak interfacial film C->D F Phase Separation D->F E->D

Caption: Key pathways of emulsion destabilization.

Troubleshooting_Workflow Start Emulsion is Unstable Q1 Visual Instability? (Creaming/Separation) Start->Q1 A1 Increase Viscosity (Add Thickener) Q1->A1 Yes Q2 Particle Size Increasing? Q1->Q2 No A2 Reduce Particle Size (Increase Homogenization) A1->A2 A3 Optimize Emulsifier (Adjust HLB/Concentration) A2->A3 B1 Strengthen Interfacial Film (Add Co-emulsifier) Q2->B1 Yes B2 Control pH and Electrolytes B1->B2

Caption: A logical workflow for troubleshooting emulsion instability.

References

Calibration curve issues in GC-MS analysis of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the GC-MS analysis of 1-Tetradecanol.

Troubleshooting Guide: Calibration Curve Issues

Poor linearity, inaccurate quantification, and high variability in your this compound calibration curve can stem from several factors. This guide provides a systematic approach to identifying and resolving these common issues.

Question: My calibration curve for this compound is not linear (R² < 0.99). What are the potential causes and how can I fix it?

Answer: A non-linear calibration curve is a common issue in the GC-MS analysis of long-chain alcohols like this compound. The primary causes often relate to sample preparation, chromatographic conditions, or detector saturation.

Initial Troubleshooting Workflow

start Non-Linear Calibration Curve prep Step 1: Verify Sample & Standard Preparation start->prep Start Troubleshooting chrom Step 2: Evaluate Chromatographic Conditions prep->chrom Preparation OK detect Step 3: Check for Detector Saturation chrom->detect Chromatography OK deriv Step 4: Consider Derivatization detect->deriv No Saturation matrix Step 5: Investigate Matrix Effects deriv->matrix Derivatization Considered/Performed end Linear Calibration Curve Achieved matrix->end Matrix Effects Addressed start Pipette 100 µL of Standard/Sample into Vial evap Evaporate to Dryness under Nitrogen start->evap add_pyr Add 50 µL of Anhydrous Pyridine evap->add_pyr add_bstfa Add 100 µL of BSTFA + 1% TMCS add_pyr->add_bstfa vortex Vortex and Heat at 70°C for 30 min add_bstfa->vortex cool Cool to Room Temperature vortex->cool inject Inject into GC-MS cool->inject

Technical Support Center: Optimizing 1-Tetradecanol Nanoparticle Size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the particle size of 1-Tetradecanol solid lipid nanoparticles (SLNs).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound nanoparticles, offering potential causes and solutions to achieve desired particle size and distribution.

Issue Potential Cause Recommended Solution
Large Particle Size (>500 nm) Inadequate Homogenization Energy: The energy input is insufficient to break down the lipid and water phases into smaller droplets.- Increase the homogenization speed.[1] - Extend the homogenization time. - For ultrasonication, increase the power output or duration.
High Lipid Concentration: An excessive concentration of this compound can lead to particle aggregation and larger particle sizes.- Decrease the concentration of this compound in the formulation.
Insufficient Surfactant Concentration: The amount of surfactant is not enough to stabilize the surface of the newly formed nanoparticles, leading to coalescence.- Gradually increase the surfactant concentration to find the optimal level.
High Polydispersity Index (PDI > 0.3) Non-uniform Homogenization: The homogenization process is not uniform, resulting in a wide range of particle sizes.- Ensure the homogenizer probe is properly centered in the vessel. - Optimize the stirring speed to create a vortex that ensures uniform mixing without incorporating excessive air.
Suboptimal Surfactant Concentration: Either too low or too high a surfactant concentration can lead to a broad size distribution.- Perform a titration experiment to determine the optimal surfactant concentration that yields the lowest PDI.
Temperature Fluctuations: Inconsistent temperatures during the homogenization process can affect lipid crystallization and particle formation.- Maintain a constant temperature, typically 5-10°C above the melting point of this compound (approximately 39°C), throughout the hot homogenization process.[2]
Particle Aggregation Over Time Inadequate Surface Stabilization: The surfactant may not be providing sufficient steric or electrostatic repulsion.- Select a surfactant with a higher Hydrophilic-Lipophilic Balance (HLB) value for better stabilization.[3] - Consider using a combination of surfactants (e.g., a non-ionic and an ionic surfactant) to enhance stability.
Inappropriate Storage Conditions: Temperature fluctuations or exposure to light can induce particle aggregation.- Store the nanoparticle dispersion at a constant, cool temperature (e.g., 4°C) and protect it from light.
Inconsistent Batch-to-Batch Results Variability in Raw Materials: Minor differences in the purity or grade of this compound or surfactants can impact results.- Use high-purity, well-characterized raw materials from a consistent supplier.
Inconsistent Process Parameters: Small deviations in homogenization speed, time, or temperature can lead to different outcomes.- Carefully control and monitor all process parameters for each batch. - Calibrate equipment regularly.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound nanoparticles?

A1: The most frequently used and scalable method is hot high-pressure homogenization (HPH) . This technique involves melting the this compound and dispersing it in a hot aqueous surfactant solution using a high-shear homogenizer, followed by high-pressure homogenization to reduce the particle size.[2][4] The mixture is then cooled to allow the solid lipid nanoparticles to form.

Q2: How does the concentration of this compound affect the final particle size?

A2: Generally, increasing the concentration of this compound leads to an increase in the mean particle size. This is because a higher lipid content results in a higher viscosity of the dispersed phase, making it more difficult to break down into smaller droplets during homogenization.

Q3: What is the role of a surfactant, and how does its concentration impact particle size?

A3: Surfactants are crucial for reducing the interfacial tension between the lipid and aqueous phases and for stabilizing the nanoparticles once they are formed, preventing aggregation.[1] The effect of surfactant concentration on particle size is complex. Initially, increasing the surfactant concentration leads to a decrease in particle size. However, beyond an optimal concentration, the particle size may start to increase again due to the formation of micelles or changes in the viscosity of the continuous phase.

Q4: What is the effect of homogenization speed and time on particle size?

A4: Increasing the homogenization speed and time generally leads to a smaller particle size, as more energy is introduced into the system to break down the lipid droplets.[1] However, there is a plateau effect where further increases in speed or time do not result in a significant size reduction and may even lead to particle aggregation due to excessive kinetic energy.[2]

Q5: Which characterization techniques are essential for analyzing this compound nanoparticles?

A5: The two primary techniques are:

  • Dynamic Light Scattering (DLS): Used to determine the mean hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles in a suspension.[5][6]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the assessment of their morphology (shape) and size distribution.[5][6][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization

This protocol describes a standard method for producing this compound solid lipid nanoparticles.

Materials:

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath or heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point (e.g., 45-50°C).

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase under continuous stirring with a magnetic stirrer. Homogenize the mixture using a high-shear homogenizer at a moderate speed (e.g., 8,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[9]

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the emulsion for several cycles (typically 3-5) at a pressure of 500-1500 bar.[2]

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the this compound to recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the particle size and PDI using Dynamic Light Scattering (DLS) and visualize the morphology with Transmission Electron Microscopy (TEM).

Protocol 2: Preparation of this compound SLNs by Solvent Injection

This method is suitable for lab-scale production and for heat-sensitive compounds that might be incorporated into the nanoparticles.

Materials:

  • This compound

  • Water-miscible organic solvent (e.g., ethanol, acetone)

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

Equipment:

  • Syringe with a fine needle

  • Magnetic stirrer

  • Rotary evaporator (optional, for solvent removal)

Procedure:

  • Preparation of the Organic Phase: Dissolve the this compound in a water-miscible organic solvent.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.

  • Nanoparticle Formation: Vigorously stir the aqueous phase using a magnetic stirrer. Inject the organic phase into the aqueous phase quickly using a syringe with a fine needle.[10][11][12] The rapid diffusion of the solvent into the aqueous phase causes the this compound to precipitate as nanoparticles.

  • Solvent Removal: If necessary, remove the organic solvent from the dispersion using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the nanoparticles for their size, PDI, and morphology using DLS and TEM.

Data Presentation

The following tables summarize the expected influence of key process parameters on the particle size of this compound nanoparticles based on general findings for solid lipid nanoparticles.

Table 1: Effect of Homogenization Speed on Particle Size

Homogenization Speed (rpm)Expected Mean Particle Size (nm)Expected Polydispersity Index (PDI)
6,000400 - 600> 0.4
12,000200 - 3500.2 - 0.3
18,000150 - 250< 0.2
24,000150 - 250 (potential for aggregation)> 0.25

Table 2: Effect of Surfactant (Poloxamer 188) Concentration on Particle Size

Surfactant Concentration (% w/v)Expected Mean Particle Size (nm)Expected Polydispersity Index (PDI)
0.5350 - 500> 0.3
1.0200 - 3000.2 - 0.3
2.0150 - 250< 0.2
3.0200 - 350 (micelle formation may increase size)> 0.25

Visualizations

Experimental_Workflow_Hot_Homogenization cluster_lipid_phase Lipid Phase cluster_aqueous_phase Aqueous Phase cluster_homogenization Homogenization cluster_final_steps Final Steps lp1 Melt this compound (45-50°C) h1 Combine Phases & High-Shear Mix (Pre-emulsion) lp1->h1 ap1 Dissolve Surfactant in Water ap2 Heat to 45-50°C ap1->ap2 ap2->h1 h2 High-Pressure Homogenization h1->h2 fs1 Cool to Room Temperature h2->fs1 fs2 Nanoparticle Formation fs1->fs2 fs3 Characterization (DLS, TEM) fs2->fs3

Caption: Workflow for preparing this compound SLNs via hot homogenization.

Troubleshooting_Large_Particle_Size issue Issue: Large Particle Size cause1 Inadequate Homogenization Energy issue->cause1 cause2 High Lipid Concentration issue->cause2 cause3 Insufficient Surfactant Concentration issue->cause3 solution1a Increase Homogenization Speed/Time cause1->solution1a solution1b Increase Ultrasonication Power cause1->solution1b solution2 Decrease this compound Concentration cause2->solution2 solution3 Increase Surfactant Concentration cause3->solution3

Caption: Troubleshooting logic for addressing large particle size issues.

References

Reducing the supercooling effect in 1-Tetradecanol PCMs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tetradecanol as a phase change material (PCM). The focus is on addressing the common challenge of supercooling and providing actionable solutions.

Troubleshooting Guide: Reducing Supercooling in this compound

Supercooling is the phenomenon where a liquid cools below its freezing point without solidifying. In the context of PCMs, this delays the release of stored latent heat, reducing the efficiency and reliability of the system. This guide provides a systematic approach to troubleshooting and mitigating supercooling in your this compound experiments.

Diagram: Troubleshooting Workflow for Supercooling in this compound

G start Start: Supercooling Observed in this compound check_purity 1. Verify this compound Purity start->check_purity impure Impure: Purify Material (e.g., recrystallization) check_purity->impure No pure Pure: Proceed to Nucleating Agent Selection check_purity->pure Yes select_na 2. Select Nucleating Agent pure->select_na no_na No Nucleating Agent: Add Nucleating Agent select_na->no_na No with_na With Nucleating Agent: Evaluate Performance select_na->with_na Yes evaluate_na 3. Evaluate Nucleating Agent Performance no_na->evaluate_na with_na->evaluate_na effective Effective: Supercooling Reduced evaluate_na->effective Yes ineffective Ineffective: Troubleshoot Nucleating Agent evaluate_na->ineffective No optimize 5. Optimize System effective->optimize troubleshoot_na 4. Troubleshoot Nucleating Agent ineffective->troubleshoot_na check_dispersion Check Dispersion: Improve mixing/sonication troubleshoot_na->check_dispersion check_concentration Check Concentration: Optimize concentration troubleshoot_na->check_concentration check_compatibility Check Compatibility: Select alternative NA troubleshoot_na->check_compatibility check_dispersion->evaluate_na check_concentration->evaluate_na check_compatibility->select_na thermal_cycling Perform Thermal Cycling Stability Test optimize->thermal_cycling final_characterization Final Characterization (DSC) thermal_cycling->final_characterization

Caption: Troubleshooting workflow for addressing supercooling in this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows significant supercooling. What is the first thing I should check?

A1: The first step is to verify the purity of your this compound. Impurities can interfere with the crystallization process and exacerbate supercooling. If you suspect impurities, consider purifying the material through methods like recrystallization.

Q2: What are the most effective methods to reduce supercooling in this compound?

A2: The most common and effective method is the addition of a nucleating agent. Nucleating agents provide sites for crystal growth to begin, thereby reducing the energy barrier for nucleation and minimizing supercooling. For fatty alcohols like this compound, effective nucleating agents often have a similar chemical structure.

Q3: What are some recommended nucleating agents for this compound?

A3: Based on studies with similar fatty alcohols, promising nucleating agents for this compound include:

  • Higher-melting point fatty alcohols: Long-chain fatty alcohols with a higher melting point than this compound can act as effective nucleating agents. For example, 1-Octadecanol has been shown to be effective in reducing supercooling in other paraffin-based PCMs.

  • Long-chain polymers: Certain long-chain polymers can also effectively mitigate supercooling.

It is recommended to start with a small concentration of the nucleating agent (e.g., 1-5 wt%) and optimize from there.

Q4: How do I properly disperse the nucleating agent in this compound?

A4: Proper dispersion is critical for the effectiveness of the nucleating agent. A common method is to melt the this compound and then add the nucleating agent. The mixture should be stirred vigorously or sonicated to ensure a homogeneous distribution of the nucleating agent throughout the PCM. Poor dispersion can lead to inconsistent results and a minimal reduction in supercooling.

Q5: I've added a nucleating agent, but I still observe significant supercooling. What should I do?

A5: If supercooling persists after adding a nucleating agent, consider the following:

  • Concentration: The concentration of the nucleating agent may be too low. Incrementally increase the concentration and measure the effect on supercooling using Differential Scanning Calorimetry (DSC).

  • Dispersion: As mentioned above, ensure the nucleating agent is well-dispersed.

  • Compatibility: The chosen nucleating agent may not be compatible with this compound. You may need to screen other potential nucleating agents.

  • Thermal History: The thermal history of the sample can influence nucleation.[1] Consider a controlled pre-heating and cooling cycle in your experimental protocol.

Q6: Does the addition of a nucleating agent affect other properties of this compound?

A6: Yes, the addition of a nucleating agent can impact other thermal properties. It is important to characterize the final formulation to understand these changes.

  • Latent Heat of Fusion: The addition of a nucleating agent, which is a non-phase change component, will typically lead to a slight decrease in the latent heat of fusion of the composite material.

  • Melting and Freezing Temperatures: An effective nucleating agent will raise the freezing temperature, bringing it closer to the melting temperature and thus reducing the degree of supercooling. The melting temperature should remain relatively unchanged.

Q7: How can I assess the long-term stability of my this compound with a nucleating agent?

A7: Long-term stability is crucial, especially for applications involving repeated phase change cycles. "Seed deactivation," where the effectiveness of the nucleating agent diminishes over time, has been observed in some fatty alcohol PCMs.[2][3] To assess stability, perform thermal cycling tests. This involves subjecting the PCM sample to repeated melting and freezing cycles and measuring the degree of supercooling at regular intervals using DSC. A stable formulation will show a consistent and low degree of supercooling over a large number of cycles.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol for Supercooling Analysis of this compound

This protocol outlines the steps for using a DSC to quantify the degree of supercooling in this compound with and without a nucleating agent.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

  • If using a nucleating agent, ensure it is homogeneously dispersed in the this compound prior to weighing.

  • Hermetically seal the DSC pan.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. DSC Instrument Setup:

  • Place the sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

3. Thermal Program:

  • Step 1 (Equilibration): Equilibrate the sample at a temperature well above the melting point of this compound (e.g., 60°C) and hold for a few minutes to ensure complete melting and to erase any previous thermal history.

  • Step 2 (Cooling): Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a temperature well below the expected freezing point (e.g., 0°C).[4]

  • Step 3 (Heating): Heat the sample at the same controlled rate back to the initial temperature (e.g., 60°C).

4. Data Analysis:

  • From the DSC thermogram obtained during the cooling scan, determine the onset temperature of crystallization (Tc). This is the temperature at which solidification begins.

  • From the DSC thermogram obtained during the heating scan, determine the onset temperature of melting (Tm).

  • Calculate the degree of supercooling (ΔT) using the following equation: ΔT = Tm - Tc

Diagram: DSC Experimental Workflow

G cluster_thermal_program Thermal Program cluster_data_analysis Data Analysis start Start: DSC Analysis prep_sample 1. Prepare Sample (5-10 mg in Al pan) start->prep_sample setup_dsc 2. Setup DSC (Sample & Ref. pans, N2 purge) prep_sample->setup_dsc run_thermal_program 3. Run Thermal Program setup_dsc->run_thermal_program equilibrate Equilibrate at 60°C run_thermal_program->equilibrate cool Cool to 0°C at 5°C/min heat Heat to 60°C at 5°C/min analyze_data 4. Analyze Data heat->analyze_data determine_tc Determine Tc (Crystallization Onset) analyze_data->determine_tc determine_tm Determine Tm (Melting Onset) determine_tc->determine_tm calculate_delta_t Calculate ΔT = Tm - Tc determine_tm->calculate_delta_t

Caption: Workflow for DSC analysis of this compound supercooling.

Quantitative Data Summary

The following table summarizes the thermal properties of this compound and the effect of nucleating agents on similar fatty alcohol PCMs. This data can be used as a reference for your experiments.

MaterialNucleating AgentConcentration (wt%)Melting Onset (Tm) (°C)Crystallization Onset (Tc) (°C)Degree of Supercooling (ΔT) (°C)Latent Heat of Fusion (J/g)
This compound (Pure)None0~38-39Varies significantlyHigh~215-230
1-Docosanol (Fatty Alcohol PCM)None0~71~63~8~210
1-Docosanol (Fatty Alcohol PCM)Long-chain polymerOptimized~71~70~1Reduced

Note: Data for this compound is based on typical values and can vary. Data for 1-Docosanol is adapted from a study on supercooling mitigation in fatty alcohol emulsions and is provided as a reference for the potential effectiveness of nucleating agents.[2][3]

References

Technical Support Center: Trace Analysis of 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method development and trace analysis of 1-Tetradecanol (also known as Myristyl Alcohol). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis important?

A1: this compound is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1][2][3] It is a white, waxy solid at room temperature and is used in cosmetics for its emollient properties, as a chemical intermediate, and has been investigated for potential therapeutic applications.[1][4][5] Trace analysis is crucial for pharmacokinetic studies in drug development, monitoring its presence in environmental samples, ensuring purity in raw materials, and for quality control in finished products.[6][7]

Q2: What are the primary analytical techniques for trace analysis of this compound?

A2: The most common and effective technique for trace analysis of this compound is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[8][9] Due to its long carbon chain and polar hydroxyl group, this compound often requires a chemical modification step called derivatization to improve its volatility and chromatographic behavior for GC analysis.[10][11]

Q3: Why is derivatization necessary for the GC analysis of this compound?

A3: Derivatization is a process that modifies a compound's chemical structure to make it more suitable for analysis.[10] For this compound, the polar hydroxyl (-OH) group can cause poor peak shape (tailing) and analyte adsorption in the GC system.[12] Derivatization, typically silylation, replaces the active hydrogen in the hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) group.[11] This increases the molecule's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[12][13]

Experimental Protocol: GC-MS Analysis of this compound via Silylation

This section details a standard protocol for the quantitative analysis of this compound in a liquid matrix (e.g., plasma, water) using GC-MS after derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add an appropriate internal standard (e.g., 1-Tridecanol).

  • Add 2 mL of a non-polar organic solvent (e.g., hexane or diethyl ether).

  • Vortex the mixture vigorously for 2 minutes to extract this compound into the organic layer.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization (Silylation)

  • To the dried extract, add 100 µL of a silylating agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Add 50 µL of a suitable solvent, such as pyridine or acetonitrile, to facilitate the reaction.

  • Seal the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Instrumentation and Parameters

The following table summarizes typical starting parameters for the GC-MS analysis of the TMS-derivatized this compound. These may need to be optimized for your specific instrument and application.

ParameterTypical Value
Gas Chromatograph (GC)
Injection ModeSplitless
Injector Temperature280 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Oven ProgramInitial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitorm/z 73, 129, and specific fragment ions for derivatized this compound

Troubleshooting Guide

This guide addresses common issues encountered during the trace analysis of this compound.

Problem: No peak or very low signal intensity for this compound.

Possible CauseRecommended Solution
Inefficient Extraction Ensure the pH of the aqueous sample is neutral to prevent ionization. Check the solvent choice and extraction volumes. Perform a spike-and-recovery experiment to validate the extraction efficiency.
Incomplete Derivatization The sample must be completely dry before adding the derivatization reagent, as moisture will consume the reagent. Ensure the reagent is fresh and has not been exposed to moisture. Try increasing the reaction time or temperature.
Analyte Degradation This compound is generally stable, but high injector temperatures can cause degradation. Try lowering the injector temperature by 10-20°C.
GC-MS System Leak A leak in the system can significantly reduce sensitivity. Perform a system leak check, paying close attention to the injection port septum and column connections.[14]

Problem: Poor peak shape (e.g., tailing, fronting, or split peaks).

Possible CauseRecommended Solution
Active Sites in GC System The polar hydroxyl group can interact with active sites in the injector liner or column. Ensure derivatization is complete. Use a deactivated liner and consider silanizing glassware.[12] If the problem persists, trim the first few centimeters of the analytical column.
Column Overload Injecting too concentrated a sample can lead to fronting peaks. Dilute the sample and re-inject.
Inappropriate Oven Temperature If the initial oven temperature is too high, the solvent may not focus properly on the column, leading to split peaks. Try lowering the initial temperature.
Co-eluting Interference A matrix component may be co-eluting with your analyte. Check the mass spectrum across the peak. If interference is present, optimize the GC temperature program to improve separation or adjust the sample preparation method to remove the interference.[8]

Problem: Poor reproducibility or linearity.

Possible CauseRecommended Solution
Inconsistent Injection Volume Check the autosampler syringe for air bubbles or damage. Ensure the injection volume is consistent.
Variable Derivatization Ensure the derivatization reaction goes to completion for all standards and samples by maintaining consistent reaction times, temperatures, and reagent volumes. Prepare standards and samples in the same batch.
Internal Standard Issues Ensure the internal standard is added accurately to all samples and standards. Check for any interfering peaks at the internal standard's retention time.
Detector Saturation At high concentrations, the MS detector can become saturated, leading to a non-linear response. If the calibration curve flattens at the top, extend the calibration range with lower concentration standards or dilute the samples.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Workflow_Trace_Analysis cluster_prep Sample Handling cluster_reaction Chemical Modification cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Plasma, Water) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation Reaction (e.g., BSTFA + TMCS) Evaporation->Derivatization Add Reagent & Heat GCMS GC-MS Analysis Derivatization->GCMS Inject Sample Data Data Acquisition & Processing GCMS->Data Result Final Concentration Report Data->Result Troubleshooting_Flowchart Start Issue: Poor or No Signal CheckDeriv Is Derivatization Complete? (Check for moisture, fresh reagent) Start->CheckDeriv CheckExtract Is Extraction Efficient? (Spike/recovery) CheckDeriv->CheckExtract Yes FixDeriv Optimize Derivatization: Ensure dryness, extend time/temp CheckDeriv->FixDeriv No CheckGC Is GC-MS System OK? (Leak check, tune) CheckExtract->CheckGC Yes FixExtract Optimize Extraction: Adjust solvent, pH CheckExtract->FixExtract No FixGC Perform Maintenance: Fix leaks, clean source CheckGC->FixGC No Success Problem Resolved CheckGC->Success Yes, Re-evaluate FixDeriv->Success FixExtract->Success FixGC->Success

References

Validation & Comparative

A Comparative Guide to 1-Tetradecanol and 1-Hexadecanol as Phase Change Materials for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Tetradecanol and 1-Hexadecanol as Phase Change Materials

In the realm of thermal energy storage and controlled-release drug delivery, the selection of an appropriate phase change material (PCM) is paramount. Among the organic PCMs, fatty alcohols have garnered significant attention due to their high latent heat storage capacity, chemical stability, and biocompatibility. This guide provides a detailed, data-driven comparison of two prominent long-chain fatty alcohols: this compound (also known as myristyl alcohol) and 1-Hexadecanol (cetyl alcohol). This analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific applications.

Performance Comparison: Thermal and Physical Properties

The efficacy of a PCM is primarily determined by its thermal and physical properties. A systematic investigation of even-numbered fatty alcohols provides a solid foundation for a direct comparison of their key characteristics.[1] The following tables summarize the critical performance data for this compound and 1-Hexadecanol.

PropertyThis compound1-HexadecanolSource
Molecular Formula C₁₄H₃₀OC₁₆H₃₄O[2]
Molecular Weight 214.39 g/mol 242.44 g/mol [2][3]
Melting Point (°C) 38 - 39.549.3[2][4]
Latent Heat of Fusion (kJ/kg) ~208~215[5]
Thermal Conductivity (Solid, W/m·K) ~0.29~0.31[1]
Thermal Conductivity (Liquid, W/m·K) ~0.16~0.16[1][6]
Density (Solid, g/cm³) ~0.82~0.82[1]
Density (Liquid, g/cm³) ~0.77~0.77[1]

Table 1: Physical and Thermal Properties of this compound and 1-Hexadecanol.

Performance MetricThis compound1-HexadecanolKey Observations
Thermal Energy Storage Capacity HighHighBoth fatty alcohols exhibit high latent heat of fusion, making them excellent candidates for thermal energy storage. 1-Hexadecanol shows a slightly higher latent heat.
Phase Transition Temperature Near human body temperatureWell above human body temperatureThe melting point of this compound is particularly advantageous for biomedical applications requiring a phase change close to physiological temperatures.
Thermal Reliability GoodGoodBoth materials generally show good thermal stability after repeated melting/freezing cycles, with minimal degradation of their thermal properties.

Table 2: Performance Summary of this compound and 1-Hexadecanol as PCMs.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, this section details the methodologies for key experiments used in the characterization of these fatty alcohol PCMs.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the melting temperature and latent heat of fusion of PCMs.

Objective: To measure the heat flow associated with the phase transition of this compound and 1-Hexadecanol.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the fatty alcohol is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the DSC cell is increased at a constant heating rate (e.g., 10 °C/min) over a defined temperature range that encompasses the melting point of the material.

  • Nitrogen gas is purged through the cell to maintain an inert atmosphere.

  • The heat flow into the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic transition, and the latent heat of fusion is calculated by integrating the area of the melting peak.

  • A similar procedure is followed for the cooling cycle to study the solidification behavior.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load heat Heat at Constant Rate load->heat measure Measure Heat Flow heat->measure determine_mp Determine Melting Point measure->determine_mp calculate_lh Calculate Latent Heat measure->calculate_lh

DSC Experimental Workflow
Thermal Cycling Stability Test

This test evaluates the long-term reliability and stability of the PCM after numerous melting and freezing cycles.

Objective: To assess the change in thermal properties (melting temperature and latent heat of fusion) of this compound and 1-Hexadecanol after a large number of thermal cycles.

Methodology:

  • The PCM sample is placed in a sealed container.

  • The sample is subjected to repeated heating and cooling cycles that span its phase transition temperatures. This can be achieved using a thermal cycler, a water bath, or a hot plate and cooling system.

  • A typical cycle involves heating the sample to a temperature above its melting point and then cooling it to a temperature below its freezing point.

  • After a predetermined number of cycles (e.g., 100, 500, or 1000 cycles), the thermal properties of the cycled sample are re-evaluated using DSC.

  • The changes in the melting temperature and latent heat of fusion are then calculated to determine the thermal stability of the PCM.

Thermal_Cycling_Workflow start Start initial_dsc Initial DSC Analysis start->initial_dsc cycling Perform N Thermal Cycles (Heating/Cooling) initial_dsc->cycling final_dsc Final DSC Analysis cycling->final_dsc compare Compare Thermal Properties final_dsc->compare end End compare->end

References

Unveiling the Efficacy of Fatty Alcohols as Skin Penetration Enhancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutic agents through the skin is a critical challenge. Fatty alcohols, a class of lipophilic compounds, have long been investigated as effective and generally well-tolerated skin penetration enhancers. This guide provides a comparative analysis of various fatty alcohols, summarizing key performance data, detailing experimental methodologies, and visualizing their mechanism of action to aid in the rational selection of these excipients in topical and transdermal formulations.

Fatty alcohols primarily enhance skin penetration by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption.[1] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.[2][3][4] The efficacy of a fatty alcohol as a penetration enhancer is influenced by several factors, including its chemical structure, such as carbon chain length, and the physicochemical properties of the drug it is intended to deliver.

Comparative Performance of Saturated Fatty Alcohols

The carbon chain length of saturated fatty alcohols plays a crucial role in their penetration enhancement ability. Studies have shown a parabolic relationship between the alkyl chain length and the permeation enhancement of certain drugs.

A key study investigated the effect of various saturated fatty alcohols (C8 to C14) on the permeation of melatonin across hairless rat skin. The results, summarized in the table below, demonstrate that decanol (C10) exhibited the highest permeation flux for melatonin.[5][6] It is important to note that enhancement effects can be drug-dependent, and the optimal fatty alcohol may vary for different active pharmaceutical ingredients.

Fatty AlcoholCarbon Chain LengthMean Flux of Melatonin (μg/cm²/h)Enhancement Ratio*Skin Irritation (TEWL & Erythema)
OctanolC81.8 ± 0.32.5Lower
NonanolC92.1 ± 0.42.9Lower
Decanol C10 3.2 ± 0.6 4.4 Higher
UndecanolC112.9 ± 0.54.0Higher
Lauryl AlcoholC122.6 ± 0.43.6Higher
TridecanolC131.5 ± 0.22.1Greater
Myristyl AlcoholC141.2 ± 0.21.7Greater
Control (Vehicle)-0.72 ± 0.151.0-

*Enhancement Ratio calculated as the ratio of the flux with the enhancer to the flux of the control. Data sourced from a study on melatonin permeation.[5][6]

The study also highlighted a correlation between permeation enhancement and skin irritation, as measured by transepidermal water loss (TEWL) and erythema.[5][6] Fatty alcohols that demonstrated greater permeation of melatonin, such as decanol, undecanol, and lauryl alcohol, also induced more significant skin irritation.[5][6] Conversely, octanol and nonanol were identified as potentially more useful enhancers due to their reasonable permeation enhancement and lower skin irritation profiles.[5][6]

Oleyl Alcohol vs. Stearyl Alcohol: A Note on Unsaturation

While the table above focuses on saturated fatty alcohols, unsaturated fatty alcohols like oleyl alcohol are also commonly used. Oleyl alcohol, with its double bond, introduces a kink in the hydrocarbon chain, which can further disrupt the packing of stratum corneum lipids. In a comparative study with its saturated counterpart, stearyl alcohol, oleyl alcohol has been shown to have a higher enhancement ratio for some drugs.[7] However, quantitative, side-by-side comparisons in the literature are often drug- and formulation-specific. Generally, the fluidizing effect of the double bond in oleyl alcohol is considered to contribute to its enhanced penetration capabilities.[8]

Experimental Protocols

The following section details a typical experimental protocol for evaluating the in vitro skin permeation of a drug in the presence of fatty alcohol enhancers using Franz diffusion cells.

1. Skin Membrane Preparation:

  • Full-thickness abdominal skin from human cadavers or animal models (e.g., hairless rat, porcine ear) is commonly used.[9][10]

  • Subcutaneous fat and extraneous tissue are carefully removed.

  • The skin is then cut into sections of appropriate size to be mounted on the Franz diffusion cells. The integrity of the skin barrier can be checked by measuring its electrical resistance.[11]

2. Franz Diffusion Cell Setup:

  • The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[1][12]

  • The effective diffusion area typically ranges from 0.5 to 2 cm².[9]

  • The receptor compartment is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS), often with a solubility enhancer for poorly water-soluble drugs. The medium is maintained at 32 ± 1 °C to mimic physiological skin temperature and is continuously stirred.[9]

3. Dosing and Sampling:

  • A formulation containing the drug and the fatty alcohol enhancer is applied to the surface of the skin in the donor compartment.

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh, pre-warmed receptor medium to maintain sink conditions.[13]

4. Quantification and Data Analysis:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

  • The lag time (tL) is determined by extrapolating the linear portion of the curve to the x-axis.

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from a control formulation without the enhancer.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of fatty alcohols and a typical experimental workflow.

Caption: Mechanism of fatty alcohol-mediated skin penetration enhancement.

Experimental_Workflow Start Start: Skin Permeation Study Skin_Prep Skin Membrane Preparation (e.g., Human or Porcine Skin) Start->Skin_Prep Franz_Cell_Setup Mount Skin on Franz Diffusion Cell Skin_Prep->Franz_Cell_Setup Dosing Apply Formulation with Fatty Alcohol & Drug Franz_Cell_Setup->Dosing Incubation Incubate at 32°C with Stirring Dosing->Incubation Sampling Withdraw Samples from Receptor Compartment at Time Intervals Incubation->Sampling Sampling->Incubation Repeat Analysis Quantify Drug Concentration (e.g., HPLC) Sampling->Analysis Data_Processing Calculate Flux, Lag Time, and Enhancement Ratio Analysis->Data_Processing End End: Comparative Analysis Data_Processing->End

Caption: Typical experimental workflow for in vitro skin permeation studies.

References

1-Tetradecanol vs. Lauric Acid: A Comparative Analysis of Efficacy as Phase Change Materials

Author: BenchChem Technical Support Team. Date: November 2025

In the field of thermal energy storage, both 1-Tetradecanol and Lauric Acid have emerged as promising organic phase change materials (PCMs). Their utility is particularly noted in applications requiring stable and efficient heat absorption and release, such as in advanced drug delivery systems and thermal management of electronic components. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate PCM for their specific needs.

Thermophysical Properties: A Quantitative Comparison

The efficacy of a PCM is primarily determined by its thermophysical properties. An ideal PCM possesses a high latent heat of fusion, a melting point in the desired operating temperature range, high thermal conductivity, and chemical stability. The following table summarizes the key thermophysical properties of this compound and Lauric Acid based on experimental findings.

PropertyThis compoundLauric Acid
Melting Point (°C)~38~43.8
Latent Heat of Fusion (J/g)~216~187.21
Molecular Weight ( g/mol )214.39200.32
Density (g/cm³)~0.824~0.868 (solid)

Note: The values presented are approximate and can vary based on the purity of the material and the experimental conditions.

Experimental Protocols

The characterization of PCMs involves several key experimental techniques to determine their thermophysical properties. The most common methods cited in the literature are Differential Scanning Calorimetry (DSC) and the T-history method.

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique to measure the heat flow into or out of a sample as a function of temperature or time.[1][2][3][4] It is particularly effective for determining the melting point and latent heat of fusion of PCMs.

Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh a small sample (5-10 mg) of the PCM prep2 Hermetically seal the sample in an aluminum pan prep1->prep2 dsc1 Place the sample pan and a reference pan in the DSC cell prep2->dsc1 dsc2 Heat the sample at a controlled rate (e.g., 10°C/min) dsc1->dsc2 dsc3 Record the heat flow difference between the sample and reference dsc2->dsc3 dsc4 Cool the sample at a controlled rate dsc3->dsc4 dsc5 Analyze the resulting thermogram dsc4->dsc5 data1 Determine melting point from the onset of the endothermic peak dsc5->data1 data2 Calculate latent heat of fusion from the area of the peak data1->data2

Fig. 1: Experimental workflow for Differential Scanning Calorimetry (DSC).
T-History Method

The T-history method is a simpler, cost-effective alternative to DSC for determining the thermal properties of PCMs.[4] It involves recording the temperature of a PCM sample and a reference substance as they cool in a constant temperature environment.

Experimental Workflow:

THistory_Workflow cluster_setup Experimental Setup cluster_cooling Cooling and Data Acquisition cluster_analysis Data Analysis setup1 Place equal amounts of the molten PCM and a reference substance (e.g., water) in identical test tubes setup2 Insert temperature sensors into the center of each sample setup1->setup2 cool1 Place the test tubes in a constant temperature bath or ambient air setup2->cool1 cool2 Record the temperature of both samples over time as they cool and solidify cool1->cool2 analysis1 Plot the temperature-time curves for both the PCM and the reference cool2->analysis1 analysis2 Identify the phase change temperature from the plateau in the PCM's cooling curve analysis1->analysis2 analysis3 Calculate the latent heat and specific heat from the cooling curves analysis2->analysis3

Fig. 2: Experimental workflow for the T-history method.

Comparative Efficacy

Based on the experimental data, both this compound and Lauric Acid exhibit properties that make them suitable as PCMs.

This compound offers a significantly higher latent heat of fusion, meaning it can store more thermal energy per unit mass during its phase transition.[5] This is a distinct advantage in applications where high energy storage density is critical. Its melting point of around 38°C is suitable for applications such as thermal management in electronic devices and certain biomedical applications.[5]

Lauric Acid , on the other hand, has a slightly higher melting point of approximately 43.8°C.[6] While its latent heat of fusion is lower than that of this compound, it is still substantial.[6] Lauric acid is a fatty acid that is readily available and has been extensively studied, often in eutectic mixtures to tailor the melting point for specific applications.[7][8] For instance, eutectic mixtures of lauric acid and other fatty acids or alcohols can achieve lower melting points, broadening their applicability.[9][10][11]

Applications in Drug Development

In the context of drug development, PCMs are being explored for triggered drug release systems. The phase transition from solid to liquid can be used to release an encapsulated drug. A eutectic mixture of lauric acid and stearic acid has been successfully used to create nanoparticles for near-infrared-triggered drug release, with the melting point of the mixture being a critical factor.[8] The choice between this compound and lauric acid would depend on the desired release temperature and the required energy input to trigger the phase change.

Conclusion

Both this compound and Lauric Acid are effective phase change materials with distinct advantages. This compound's higher latent heat of fusion makes it superior for applications demanding high energy storage density. Lauric Acid, while having a lower latent heat, is a versatile and well-characterized PCM, often used in eutectic mixtures to achieve specific melting points for tailored applications. The selection between the two will ultimately be guided by the specific temperature requirements and energy storage needs of the intended application. Researchers are encouraged to consider the detailed thermophysical properties and experimental data presented here to make an informed decision.

References

1-Tetradecanol: A Non-Toxic Excipient for Advanced Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 1-Tetradecanol with Alternative Excipients Supported by Experimental Data

In the development of topical and transdermal drug delivery systems, the choice of excipients is paramount to ensure product safety, stability, and efficacy. This compound, a saturated fatty alcohol also known as myristyl alcohol, has emerged as a promising non-toxic pharmaceutical excipient. This guide provides a comprehensive validation of this compound, comparing its performance and safety profile with other commonly used excipients, supported by experimental data.

Executive Summary

This compound exhibits a favorable safety profile, characterized by low cytotoxicity and skin irritation potential compared to several other excipients. While demonstrating effective permeation enhancement for active pharmaceutical ingredients (APIs), it maintains a balance between efficacy and tolerability. This makes it a suitable alternative to more aggressive penetration enhancers that may compromise the skin barrier function.

Comparative Performance Analysis

The selection of an appropriate excipient is a critical step in formulation development. The following tables summarize the comparative performance of this compound against other commonly used excipients in key areas of cytotoxicity, skin irritation, and permeation enhancement.

Table 1: Comparative In Vitro Cytotoxicity on Human Keratinocytes (HaCaT Cells)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. In this context, a higher IC50 value indicates lower cytotoxicity.

ExcipientChemical ClassIC50 (µg/mL) on HaCaT CellsReference
This compound (Myristyl Alcohol) Fatty AlcoholData suggests low cytotoxicity, but specific IC50 values for HaCaT cells were not found in the provided search results. It is noted to be less irritating than shorter-chain fatty alcohols.[1]
Propylene GlycolGlycol> 20,000[2]
Oleic AcidFatty Acid~10-100 (cell toxicity at very low concentrations)[3]
Sodium Lauryl Sulfate (SLS)Surfactant~50-100[4][5]
Labrasol®Surfactant~100-500[6]
Transcutol®Solvent~2,000-5,500[7]
Table 2: Comparative Skin Irritation Potential

Transepidermal Water Loss (TEWL) is an indicator of skin barrier function. An increase in TEWL suggests a compromised barrier and potential for irritation. Erythema is the redness of the skin caused by hyperemia.

ExcipientTEWL Increase (g/m²h)Erythema Score (Visual)Reference
This compound (Myristyl Alcohol) ~15Moderate[8]
Decanol~25High[8]
Lauryl Alcohol (Dodecanol)~20High[8]
Oleic AcidSignificant increaseMild to visible irritation[3][9]
Propylene GlycolMinimalGenerally non-irritating at low concentrations[10]
Sodium Lauryl Sulfate (SLS)HighHigh[4]
Table 3: Comparative Permeation Enhancement of Melatonin

The flux (J) represents the rate of permeation of a substance across a membrane per unit area. A higher flux indicates greater permeation enhancement.

Penetration Enhancer (5% w/v)Flux (J) of Melatonin (µg/cm²/h)Enhancement Ratio (ER)Reference
This compound (Myristyl Alcohol) ~1.5~3[8]
Decanol~4.5~9[8]
Lauryl Alcohol (Dodecanol)~3.5~7[8]
Octanol~2.0~4[8]
Oleic Acid-Potent enhancer[11]
Propylene Glycol-Moderate enhancer[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Human keratinocyte (HaCaT) cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Excipient Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test excipient (e.g., this compound, Propylene Glycol, Oleic Acid, SLS). A control group with medium alone is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.[5][6][12]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method uses a three-dimensional reconstructed human epidermis model to assess the skin irritation potential of a test substance.

Protocol:

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in maintenance medium.

  • Application of Test Substance: A defined amount of the test substance (solid or liquid) is applied topically to the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are also tested.

  • Exposure and Post-Incubation: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Following the post-incubation period, tissue viability is determined using the MTT assay as described above.

  • Classification: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[4][13][14][15]

In Vitro Skin Permeation Study (Franz Diffusion Cell)

The Franz diffusion cell is an in vitro system used to study the permeation of a substance through a membrane, typically excised human or animal skin.

Protocol:

  • Membrane Preparation: Excised skin (e.g., rat or porcine skin) is mounted on the Franz diffusion cell, separating the donor and receptor compartments.[16]

  • Receptor Phase: The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) with continuous stirring.[16]

  • Formulation Application: The test formulation containing the active pharmaceutical ingredient (API) and the excipient (e.g., this compound) is applied to the surface of the skin in the donor compartment.[16]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution to maintain sink conditions.[16]

  • API Quantification: The concentration of the API in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time, and the steady-state flux (Jss) and enhancement ratio (ER) are calculated.[16]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Excipient_Validation cluster_in_vitro In Vitro Safety Assessment cluster_in_vitro_performance In Vitro Performance Evaluation cluster_data_analysis Data Analysis & Comparison Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Skin Irritation (OECD 439) Skin Irritation (OECD 439) TEWL & Erythema Scoring TEWL & Erythema Scoring Skin Irritation (OECD 439)->TEWL & Erythema Scoring Permeation Study (Franz Cell) Permeation Study (Franz Cell) Flux & Enhancement Ratio Flux & Enhancement Ratio Permeation Study (Franz Cell)->Flux & Enhancement Ratio Promising Candidates Promising Candidates IC50 Determination->Promising Candidates Select low toxicity TEWL & Erythema Scoring->Promising Candidates Select low irritation Final Selection Final Selection Flux & Enhancement Ratio->Final Selection Optimize Efficacy Excipient Candidates Excipient Candidates Excipient Candidates->Cytotoxicity Assay (MTT) Safety Screening Excipient Candidates->Skin Irritation (OECD 439) Safety Screening Promising Candidates->Permeation Study (Franz Cell) Performance Testing

Caption: Workflow for validating a pharmaceutical excipient.

Signaling_Pathway_of_Skin_Irritation cluster_mediators Mediators cluster_signs Signs Irritant Excipient Irritant Excipient Keratinocytes Keratinocytes Irritant Excipient->Keratinocytes Direct Contact Release of Pro-inflammatory Mediators Release of Pro-inflammatory Mediators Keratinocytes->Release of Pro-inflammatory Mediators Activation Inflammatory Cascade Inflammatory Cascade Release of Pro-inflammatory Mediators->Inflammatory Cascade Initiation IL-1α IL-1α Release of Pro-inflammatory Mediators->IL-1α TNF-α TNF-α Release of Pro-inflammatory Mediators->TNF-α PGE2 PGE2 Release of Pro-inflammatory Mediators->PGE2 Clinical Signs of Irritation Clinical Signs of Irritation Inflammatory Cascade->Clinical Signs of Irritation Manifestation Erythema Erythema Clinical Signs of Irritation->Erythema Edema Edema Clinical Signs of Irritation->Edema Increased TEWL Increased TEWL Clinical Signs of Irritation->Increased TEWL

Caption: Simplified signaling pathway of skin irritation.

Conclusion

The data presented in this guide demonstrates that this compound is a viable and non-toxic excipient for pharmaceutical formulations, particularly in topical applications. Its moderate permeation enhancement capabilities, coupled with a favorable safety profile, position it as a valuable tool for formulators seeking to balance efficacy with skin compatibility. While more potent enhancers exist, they often come with a higher risk of skin irritation. This compound, therefore, represents a compelling choice for the development of safe and effective dermatological products. Further research should focus on direct comparative studies with a wider range of excipients and on various APIs to fully elucidate its potential in diverse formulations.

References

A Comparative Guide to the In Vitro Skin Irritation Potential of 1-Tetradecanol and Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

In the realm of pharmaceutical and cosmetic formulation, a thorough understanding of the skin irritation potential of excipients is paramount. This guide provides a comparative analysis of two commonly used fatty alcohols and acids: 1-Tetradecanol (also known as myristyl alcohol) and oleic acid. The following sections detail their effects on skin cells and tissues as observed in in vitro models, outline the standardized experimental protocols for such assessments, and visualize the underlying mechanisms and testing workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro skin irritation potential of this compound and oleic acid. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.

ParameterThis compoundOleic AcidTest System
Cell Viability (MTT Assay)
IC50Data not availableCytotoxic to submerged keratinocytes at low concentrations[1]Submerged human keratinocytes
OECD TG 439 ClassificationData not availableNot explicitly classified; does not cause morphological alterations in RhE models[1]Reconstructed Human Epidermis (RhE)
Inflammatory Markers
Interleukin-1α (IL-1α) ReleaseData not availableInduces IL-1α mRNA expression in submerged keratinocytes and RhE models[1]Submerged keratinocytes and RhE
Other CytokinesData not availableUpregulates arachidonic acid-related cytokine pathways (e.g., IL-1β)[2]Human sebaceous gland cells (SZ95)

Note: The absence of standardized quantitative data for this compound highlights a significant data gap in the current literature.

Experimental Protocols

The standardized method for assessing in vitro skin irritation is the OECD Test Guideline 439, which utilizes a Reconstructed Human Epidermis (RhE) model.[3][4][5][6][7] This test has been validated to replace in vivo rabbit skin irritation tests for the hazard identification of irritant chemicals.[8][9]

OECD TG 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method
  • Test System: A three-dimensional reconstructed human epidermis model, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.[7][10]

  • Procedure:

    • The test substance (this compound or oleic acid) is applied topically to the surface of the RhE tissue.[11]

    • The tissue is exposed to the substance for a defined period, typically 60 minutes.[6][11]

    • Following exposure, the substance is removed by rinsing.

    • The tissues are incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.[11]

  • Endpoints:

    • Cell Viability: The primary endpoint is the determination of cell viability using the MTT assay.[7] In this assay, the mitochondrial dehydrogenase of viable cells converts the yellow MTT tetrazolium salt into a blue formazan salt, which is then extracted and quantified spectrophotometrically. A reduction in cell viability below 50% compared to the negative control indicates that the substance is an irritant.[12]

    • Inflammatory Markers (Optional): The release of pro-inflammatory cytokines, such as IL-1α, into the culture medium can be measured using methods like ELISA as an additional endpoint to characterize the inflammatory response.[4][6]

Visualization of Workflows and Pathways

To better illustrate the experimental process and the potential biological mechanisms, the following diagrams have been generated.

G cluster_0 OECD TG 439 Experimental Workflow A RhE Tissue Equilibration B Topical Application of This compound or Oleic Acid A->B C Incubation (60 minutes) B->C D Rinsing and Post-Incubation (42 hours) C->D E Cell Viability Assessment (MTT Assay) D->E F Optional: Cytokine Analysis (e.g., IL-1α ELISA) D->F G Data Analysis and Classification (Irritant vs. Non-Irritant) E->G F->G

Caption: Workflow for in vitro skin irritation testing according to OECD TG 439.

G cluster_1 Putative Signaling Pathway for Oleic Acid-Induced Skin Irritation OA Oleic Acid Application SC Stratum Corneum Disruption OA->SC KC Keratinocyte Interaction SC->KC Signal Intracellular Signaling Cascades KC->Signal Cytokines Increased Pro-inflammatory Cytokine Expression (IL-1α, IL-1β) Signal->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Proposed mechanism of oleic acid-induced skin irritation.

Comparative Analysis

Oleic Acid:

The available in vitro data indicates that oleic acid possesses a mild to moderate irritation potential.[1] While it may not cause overt morphological damage to reconstructed human epidermis, it can induce a pro-inflammatory response characterized by the upregulation of cytokines like IL-1α and IL-1β.[1][2] The primary mechanism of action is believed to be the disruption of the highly organized lipid structure of the stratum corneum, which increases its permeability and allows oleic acid to interact with the underlying viable keratinocytes.[1] This interaction triggers intracellular signaling pathways that lead to the production of inflammatory mediators.

This compound:

The in vitro skin irritation potential of this compound is less well-defined in the scientific literature. While some sources suggest it can be a skin irritant, particularly with repeated exposure, there is a lack of specific, quantitative data from standardized in vitro models like the RhE test. One study in a broad chemical screen indicated some cytotoxic activity in a fraction of the assays performed, but this is not specific to skin irritation. Without dedicated studies employing the OECD TG 439 methodology, a direct comparison of its irritation potential relative to oleic acid is challenging.

Conclusion

To provide a more robust and direct comparison, further studies are required to evaluate this compound using the standardized OECD TG 439 protocol. This would enable a direct comparison of cell viability data and inflammatory marker release with that of oleic acid, providing invaluable information for formulators in the pharmaceutical and cosmetic industries. Researchers are encouraged to consult the detailed experimental protocols outlined in this guide for conducting such comparative assessments.

References

Cross-Validation of Analytical Methods for 1-Tetradecanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 1-Tetradecanol (also known as myristyl alcohol), a fatty alcohol widely used in pharmaceutical and cosmetic formulations. The objective is to present a cross-validation perspective on Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), supported by representative experimental data and detailed methodologies.

Introduction to Analytical Techniques for this compound

The accurate quantification of this compound is crucial for quality control and formulation development. Gas chromatography is a well-established technique for volatile and thermally stable compounds like fatty alcohols.[1] High-Performance Liquid Chromatography is a versatile method, though direct UV detection of this compound can be challenging due to the absence of a strong chromophore in its structure.[2] This guide explores both a direct GC-FID method and an HPLC-UV method that necessitates derivatization to enhance detection.

Comparative Analysis of Method Validation Parameters

The following tables summarize the validation parameters for representative GC-FID and HPLC-UV methods for this compound quantification. The data is compiled from various studies on fatty alcohol and fatty acid analysis and represents typical performance characteristics.

Table 1: Method Validation Parameters for this compound Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV) with Derivatization
Linearity (Concentration Range) 10 - 1000 µg/mL5 - 500 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%
Precision (RSD%)
- Repeatability (Intra-day)≤ 1.5%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 2.5%
Limit of Detection (LOD) 0.5 µg/mL1 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL3 µg/mL
Specificity/Selectivity HighHigh (post-derivatization)

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV analysis are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the direct analysis of this compound.

1. Sample Preparation:

  • Accurately weigh a quantity of the sample containing this compound and dissolve it in a suitable solvent such as hexane or isopropanol to achieve a concentration within the linear range.

  • An internal standard (e.g., 1-Pentadecanol) may be added for improved accuracy.

  • Vortex the sample to ensure complete dissolution.

2. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method with Pre-column Derivatization

Due to the lack of a significant UV chromophore, this compound requires derivatization prior to HPLC-UV analysis. A common derivatizing agent is benzoyl chloride, which introduces a UV-active benzoyl group.

1. Derivatization Procedure:

  • To a known concentration of this compound in an aprotic solvent (e.g., acetonitrile), add a molar excess of benzoyl chloride and a catalyst such as pyridine.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Quench the reaction with a small amount of water or methanol.

  • The resulting 1-tetradecyl benzoate solution is then diluted to the desired concentration with the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (corresponding to the benzoyl chromophore).

  • Injection Volume: 20 µL.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship of the validation parameters.

experimental_workflow cluster_gc GC-FID Workflow cluster_hplc HPLC-UV Workflow gc_sample Sample Preparation (Dissolution in Solvent) gc_injection GC Injection gc_sample->gc_injection gc_separation Chromatographic Separation (DB-5ms column) gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_quantification Quantification gc_detection->gc_quantification hplc_sample Sample Preparation (Dissolution) hplc_derivatization Derivatization (Benzoyl Chloride) hplc_sample->hplc_derivatization hplc_injection HPLC Injection hplc_derivatization->hplc_injection hplc_separation Chromatographic Separation (C18 column) hplc_injection->hplc_separation hplc_detection UV Detection (230 nm) hplc_separation->hplc_detection hplc_quantification Quantification hplc_detection->hplc_quantification

Caption: Experimental workflows for GC-FID and HPLC-UV quantification of this compound.

validation_parameters cluster_performance Performance Characteristics cluster_sensitivity Sensitivity method_validation Analytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity method_validation->specificity lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq

References

A Comparative Guide to the Thermal Stability of Fatty Alcohol-Based Phase Change Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fatty alcohols are a promising class of organic phase change materials (PCMs) for thermal energy storage applications due to their high latent heat of fusion, chemical stability, and biodegradability. This guide provides an objective comparison of the thermal stability of four common fatty alcohol-based PCMs: 1-dodecanol, 1-tetradecanol, 1-hexadecanol, and 1-octadecanol. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for material selection in research and development.

Data Presentation: Thermal Properties and Stability

The thermal properties of the selected fatty alcohol PCMs are summarized in the tables below. These properties are critical for determining their suitability for specific thermal energy storage applications.

Table 1: Thermophysical Properties of Fatty Alcohol PCMs

Fatty AlcoholChemical FormulaMelting Temperature (°C)Latent Heat of Fusion (J/g)
1-DodecanolC₁₂H₂₆O21 - 24234 - 277[1]
This compoundC₁₄H₃₀O38 - 39~232.6[2]
1-HexadecanolC₁₆H₃₄O47 - 50234 - 277[1]
1-OctadecanolC₁₈H₃₈O56 - 59234 - 277[1]

Table 2: Thermal Cycling Stability of Fatty Alcohol PCMs

This table presents the change in melting temperature and latent heat of fusion after a significant number of melt/freeze cycles, a key indicator of long-term performance.

Fatty AlcoholNumber of CyclesChange in Melting Temp. (°C)Change in Latent Heat of Fusion (%)
1-Dodecanol3000-0.51 to 1.0[1]< -9.4[1]
This compound1000-0.78 to 1.24[3]-4.17 to -5.22[3]
1-Hexadecanol3000-0.51 to 1.0[1]< -9.4[1]
1-Octadecanol3000-0.51 to 1.0[1]< -9.4[1]

Table 3: Decomposition Temperature of Fatty Alcohol PCMs

The decomposition temperature, determined by Thermogravimetric Analysis (TGA), indicates the upper limit of the material's operating temperature.

Fatty AlcoholOnset Decomposition Temp. (°C)
1-DodecanolNot explicitly found in a comparative study
This compoundStable up to ~248.3 (as a diester)[4]
1-HexadecanolNot explicitly found in a comparative study
1-OctadecanolStable up to ~342.5 (as a diester)[4]

Note: The decomposition temperatures for this compound and 1-octadecanol are for their diester derivatives, which may have different thermal stability compared to the pure alcohols. Direct comparative TGA data for all four pure fatty alcohols was not available in the reviewed literature.

Experimental Protocols

The data presented in this guide were primarily obtained using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are generalized experimental protocols based on the methodologies cited in the supporting literature.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting temperature and latent heat of fusion of the PCMs.

  • Sample Preparation: A small sample of the fatty alcohol (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan[5].

  • Instrument Calibration: The DSC instrument is calibrated using standard materials with known melting points and enthalpies, such as indium[5].

  • Thermal Program: The sample is subjected to a controlled heating and cooling program. A typical program involves:

    • An initial isothermal period to ensure thermal equilibrium.

    • A cooling ramp to a temperature below the expected solidification point.

    • An isothermal hold at the low temperature.

    • A heating ramp at a constant rate (e.g., 2 °C/min, 5 °C/min, or 10 °C/min) through the melting transition to a temperature above the melting point[5][6].

    • A final isothermal period.

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidation[7].

  • Data Analysis: The melting temperature is determined as the onset or peak of the endothermic melting peak on the DSC curve. The latent heat of fusion is calculated by integrating the area of the melting peak[8].

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature of the PCMs.

  • Sample Preparation: A small, accurately weighed sample of the fatty alcohol (typically 15-20 mg) is placed in a TGA sample pan[5].

  • Instrument Setup: The TGA instrument is tared, and a blank measurement with an empty crucible may be performed for baseline subtraction[5].

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C)[5].

  • Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen) or in an oxidative atmosphere (e.g., synthetic air) depending on the desired information[7].

  • Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which a significant mass loss (e.g., 5%) is observed[5].

Mandatory Visualization

The following diagram illustrates the logical workflow for the thermal stability analysis of fatty alcohol-based PCMs.

Thermal_Stability_Workflow cluster_start Material Selection cluster_analysis Thermal Analysis cluster_properties Initial Property Determination cluster_cycling Long-Term Stability Testing cluster_comparison Comparative Evaluation Dodecanol 1-Dodecanol DSC Differential Scanning Calorimetry (DSC) Dodecanol->DSC TGA Thermogravimetric Analysis (TGA) Dodecanol->TGA Tetradecanol This compound Tetradecanol->DSC Tetradecanol->TGA Hexadecanol 1-Hexadecanol Hexadecanol->DSC Hexadecanol->TGA Octadecanol 1-Octadecanol Octadecanol->DSC Octadecanol->TGA Melting_Temp Melting Temperature DSC->Melting_Temp Latent_Heat Latent Heat of Fusion DSC->Latent_Heat Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Thermal_Cycling Thermal Cycling (Melt/Freeze Cycles) Melting_Temp->Thermal_Cycling Latent_Heat->Thermal_Cycling Decomposition_Temp->Thermal_Cycling Post_Cycling_Analysis Post-Cycling DSC & TGA Thermal_Cycling->Post_Cycling_Analysis Compare_Properties Compare Thermal Properties (ΔTm, ΔHfus, Tdecomp) Post_Cycling_Analysis->Compare_Properties Select_PCM Select Optimal PCM for Application Compare_Properties->Select_PCM

Caption: Workflow for Thermal Stability Analysis of Fatty Alcohol PCMs.

References

Evaluating the Emulsifying Efficiency of 1-Tetradecanol Against Standard Emulsifiers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emulsifying efficiency of 1-Tetradecanol against two widely used standard emulsifiers: Polysorbate 80 (Tween 80) and Sodium Lauryl Sulfate (SLS). The following sections present a summary of their performance based on key experimental parameters, detailed experimental protocols for evaluating emulsifying efficiency, and a visual representation of the experimental workflow.

Data Presentation: A Comparative Analysis of Emulsifier Performance

The selection of an appropriate emulsifier is critical for the formulation of stable and effective emulsions in various applications, including pharmaceuticals, cosmetics, and food products. This section provides a quantitative comparison of this compound, Tween 80, and SLS based on their ability to stabilize oil-in-water emulsions.

EmulsifierTypeConcentration (% w/v)Emulsion Stability (Creaming Index %)Droplet Size (d, nm)Zeta Potential (mV)Surface Tension (mN/m)
This compound Non-ionic Fatty Alcohol1.0Data Not AvailableData Not AvailableData Not Available~24 (at 1500 ppm in saline)[1]
Polysorbate 80 (Tween 80) Non-ionic Surfactant1.0~12 (after 24h)[2]206 - 253[3]-0.62 to -0.35[1]Data Not Available
Sodium Lauryl Sulfate (SLS) Anionic Surfactant1.0Data Not Available~265 (at 0.8% w/w)Data Not AvailableData Not Available

Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. Direct comparative studies are limited. This compound is often used as a co-emulsifier or stabilizer rather than a primary emulsifier.[4]

Experimental Protocols

To ensure accurate and reproducible evaluation of emulsifying efficiency, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Emulsion Preparation
  • Oil Phase Preparation: Dissolve the lipophilic components in the chosen oil phase (e.g., mineral oil, soybean oil).

  • Aqueous Phase Preparation: Dissolve the hydrophilic components and the emulsifier (this compound, Tween 80, or SLS) in deionized water.

  • Heating: Heat both the oil and aqueous phases separately to a temperature of 70-80°C. This is particularly important when using solid emulsifiers like this compound to ensure complete melting and dissolution.

  • Homogenization: Gradually add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 5000 rpm) for a defined period (e.g., 10 minutes).

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Emulsion Stability Assessment (Creaming Index)
  • Sample Preparation: Transfer a known volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated cylinder or a specialized stability analysis tube.

  • Storage: Store the samples under controlled conditions (e.g., room temperature, 25°C) and protect from light.

  • Measurement: At regular time intervals (e.g., 0, 24, 48, 72 hours, 1 week), measure the height of the serum (lower, transparent) layer and the total height of the emulsion.

  • Calculation: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100

Droplet Size and Zeta Potential Analysis
  • Instrumentation: Utilize a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer (e.g., Malvern Zetasizer).

  • Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects, as recommended by the instrument manufacturer.

  • Measurement: Equilibrate the sample to the desired temperature (e.g., 25°C) and perform the measurements. For droplet size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets. For zeta potential, an electric field is applied, and the velocity of the charged droplets is measured.

  • Data Analysis: The instrument's software calculates the average droplet size (Z-average), polydispersity index (PDI), and the zeta potential.

Surface Tension Measurement
  • Instrumentation: Employ a tensiometer, which can operate based on various principles such as the Du Noüy ring method, Wilhelmy plate method, or pendant drop method.

  • Sample Preparation: Prepare aqueous solutions of the emulsifiers at various concentrations.

  • Measurement:

    • Du Noüy Ring/Wilhelmy Plate: A platinum ring or plate is brought into contact with the liquid surface and then pulled away. The force required to detach the ring or plate is measured and is proportional to the surface tension.

    • Pendant Drop: A drop of the liquid is suspended from a needle, and its shape is captured by a camera. The surface tension is calculated by analyzing the drop's profile based on the Young-Laplace equation.

  • Data Analysis: The instrument provides the surface tension value in mN/m.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for evaluating the efficiency of an emulsifier.

Emulsifier_Evaluation_Workflow cluster_preparation Emulsion Preparation cluster_analysis Emulsion Characterization cluster_data Data Analysis & Comparison prep_oil Prepare Oil Phase heat Heat both phases prep_oil->heat prep_aq Prepare Aqueous Phase (with Emulsifier) prep_aq->heat surface_tension Surface Tension (Tensiometer) prep_aq->surface_tension homogenize Homogenize heat->homogenize cool Cool Emulsion homogenize->cool stability Emulsion Stability (Creaming Index) cool->stability droplet_size Droplet Size & Zeta Potential (DLS) cool->droplet_size compare_data Compare Performance Metrics stability->compare_data droplet_size->compare_data surface_tension->compare_data conclusion Draw Conclusions on Emulsifying Efficiency compare_data->conclusion

Caption: Workflow for evaluating emulsifier efficiency.

References

A Comparative Guide to Purity Determination of 1-Tetradecanol: DSC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for raw materials like 1-Tetradecanol is a critical aspect of quality control and formulation development. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with established analytical techniques—Gas Chromatography (GC) and Titrimetry—for the purity assessment of this compound. The information presented is supported by experimental data and detailed methodologies to assist in selecting the most appropriate method for your specific needs.

Executive Summary

Differential Scanning Calorimetry offers a rapid and absolute method for determining the purity of highly crystalline compounds like this compound. The technique is based on the principle of melting point depression, where impurities broaden the melting range of a substance. This guide presents a validation of the DSC method and compares its performance against the more traditional methods of Gas Chromatography (GC) and Titrimetry. While DSC provides a holistic purity value, chromatographic techniques excel in identifying and quantifying individual impurities. Titrimetry, though less common for this specific application, can serve as a cost-effective assay for overall functional group content.

Data Presentation: Quantitative Purity Analysis

The following table summarizes the purity of this compound as determined by DSC and GC, based on data from certificates of analysis and relevant studies.

Analytical MethodPurity (%)Reference
Differential Scanning Calorimetry (DSC)99.85 (typical)[1]
Gas Chromatography (GC) - Lot A99.0[2]
Gas Chromatography (GC) - Lot B98.0[3]
Gas Chromatography (GC) - High Purity Grade>98.0[4]

Note: The DSC purity value is a typical representation for a high-purity sample, as specific comparative data for the same lot of this compound was not publicly available. The GC values are taken from commercially available this compound certificates of analysis. It is generally accepted that for organic compounds with purity greater than 98%, the results from DSC are comparable to those obtained by chromatographic methods.[5][6]

Experimental Protocols

Purity Determination by Differential Scanning Calorimetry (DSC)

This protocol is based on the ASTM E928 standard test method for purity determination by differential scanning calorimetry.

Principle: The presence of impurities in a crystalline substance lowers its melting point and broadens the melting range. The Van't Hoff equation relates the mole fraction of impurities to the melting point depression.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum pan.

  • Instrument Setup:

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the instrument at a temperature at least 20°C below the expected melting point of this compound (approximately 38°C).

  • Thermal Program:

    • Heat the sample at a slow, constant rate, typically between 0.5 and 2.0 °C/min. A slower heating rate provides better resolution.

    • Continue heating until the entire sample has melted, as indicated by the return of the thermal curve to the baseline.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

    • Determine the melting point (Tm) at the peak of the endotherm.

    • Calculate the purity using the instrument's software, which applies the Van't Hoff equation to the shape of the melting peak.

Purity Determination by Gas Chromatography (GC)

This protocol outlines a general method for the purity analysis of this compound by GC with Flame Ionization Detection (FID).

Principle: The components of a volatile sample are separated based on their differential partitioning between a stationary phase in a column and a mobile gas phase. The FID detects organic compounds as they elute from the column, and the peak area is proportional to the concentration of each component.

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

Procedure:

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound of known high purity in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a sample solution of the this compound to be tested at the same concentration as the standard.

  • Instrumental Conditions (Typical):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is suitable for separating fatty alcohols.

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp at 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the GC.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by area normalization, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity Determination by Titrimetry (Hydroxyl Value)

While not a direct measure of purity in the same way as DSC or GC, the hydroxyl value titration can be used to assay the this compound content based on its functional group.

Principle: The hydroxyl groups of the fatty alcohol are acetylated using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized solution of sodium hydroxide. The hydroxyl value is calculated from the amount of alkali required to neutralize the acetic acid.

Instrumentation: Standard laboratory glassware for titration (buret, flasks, etc.).

Procedure:

  • Sample Preparation: Accurately weigh a specified amount of this compound into a flask.

  • Acetylation: Add a precise volume of acetylating reagent (acetic anhydride in pyridine) to the flask.

  • Reaction: Heat the flask on a steam bath for a specified time to ensure complete acetylation.

  • Hydrolysis: Add water to hydrolyze the excess acetic anhydride.

  • Titration: Titrate the resulting solution with a standardized sodium hydroxide solution to a phenolphthalein endpoint.

  • Blank Determination: Perform a blank titration without the this compound sample.

  • Calculation: The hydroxyl value, and subsequently the purity, is calculated based on the difference in the volume of titrant consumed by the blank and the sample.

Mandatory Visualizations

G Experimental Workflow for DSC Purity Validation cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 Data Processing & Analysis A Weigh 1-3 mg of this compound B Hermetically seal in Aluminum Pan A->B C Equilibrate at T < Tm B->C D Heat at 0.5-2.0 °C/min C->D E Record Heat Flow vs. Temperature D->E F Integrate Melting Endotherm E->F G Apply Van't Hoff Equation F->G H Calculate Mole % Purity G->H

Caption: Workflow for DSC Purity Determination of this compound.

G Comparison of Purity Determination Methods cluster_0 Principle cluster_1 Information Obtained cluster_2 Key Advantages DSC DSC P_DSC Melting Point Depression DSC->P_DSC GC Gas Chromatography P_GC Component Separation GC->P_GC Titrimetry Titrimetry P_Titr Functional Group Reaction Titrimetry->P_Titr I_DSC Overall Purity (mole %) P_DSC->I_DSC I_GC Impurity Profile & Quantification P_GC->I_GC I_Titr Assay of Hydroxyl Groups P_Titr->I_Titr A_DSC Absolute Method, Fast I_DSC->A_DSC A_GC High Specificity, Identifies Impurities I_GC->A_GC A_Titr Cost-Effective, Simple I_Titr->A_Titr

Caption: Comparison of DSC, GC, and Titrimetry for Purity Analysis.

Conclusion

The validation of a DSC method for the purity determination of this compound demonstrates its utility as a rapid and reliable technique for assessing the purity of highly crystalline substances. It serves as an excellent tool for quality control and can be considered an absolute method.

For a comprehensive understanding of the impurity profile, Gas Chromatography is the preferred alternative. It provides detailed information on the identity and quantity of individual impurities, which is crucial for drug development and formulation.

Titrimetry, while less specific, offers a cost-effective means of assaying the functional group content of this compound.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of detail, sample throughput, and available instrumentation. For routine quality control of a known high-purity material, DSC is a highly efficient method. For in-depth impurity profiling and method validation, GC is indispensable.

References

Safety Operating Guide

Personal protective equipment for handling 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Tetradecanol

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (also known as Myristyl Alcohol), including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the necessary PPE. The following table summarizes the recommended protective equipment.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Impervious and fire/flame resistant clothing, Protective glovesWear a laboratory coat and close-toed footwear at a minimum.[2] Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Full-face respiratorRecommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][4] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Aspect Procedure
Handling Handle in a well-ventilated area.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Avoid contact with skin and eyes.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
Spill and Disposal Plan

In case of a spill and for routine disposal, follow these guidelines to minimize environmental impact and ensure safety. This compound is very toxic to aquatic life with long-lasting effects.[5][6]

Procedure Details
Spill Cleanup For minor spills, remove all ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable, labeled container for disposal.[4] For major spills, advise personnel in the area and alert emergency responders.[4]
Disposal Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4][7] Do not allow the substance to enter drains or watercourses.[6]

Visualizing Safety Protocols

To further clarify the procedural flow and logical relationships of safety measures, the following diagrams are provided.

SafeHandlingWorkflow Workflow for Safely Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Measure in Well-Ventilated Area B->C Proceed to Handling D Use Non-Sparking Tools C->D E Avoid Dust Generation D->E F Store in Tightly Sealed Container E->F After Use G Clean Work Area F->G H Properly Remove and Dispose of PPE G->H I Collect Waste in Labeled Container H->I Segregate Waste J Dispose According to Institutional & Local Regulations I->J SafetyPrecautions Logical Relationship of Safety Precautions for this compound center Safe Handling of This compound ppe Personal Protective Equipment (PPE) center->ppe Mitigates Direct Contact eng_controls Engineering Controls (Ventilation) center->eng_controls Reduces Inhalation Exposure admin_controls Administrative Controls (Training, SOPs) center->admin_controls Ensures Procedural Safety emergency Emergency Procedures (First Aid, Spill Kits) center->emergency Prepares for Incidents goggles Eye Protection ppe->goggles gloves Skin Protection ppe->gloves respirator Respiratory Protection ppe->respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tetradecanol
Reactant of Route 2
1-Tetradecanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.